Product packaging for Cyanidin 3-sophoroside chloride(Cat. No.:)

Cyanidin 3-sophoroside chloride

Cat. No.: B15094139
M. Wt: 647.0 g/mol
InChI Key: SGNFWBVNFUISGD-UHFFFAOYSA-N
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Description

Cyanidin 3-sophoroside chloride is a useful research compound. Its molecular formula is C27H31ClO16 and its molecular weight is 647.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31ClO16 B15094139 Cyanidin 3-sophoroside chloride

Properties

IUPAC Name

2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNFWBVNFUISGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Cyanidin 3-sophoroside, a significant anthocyanin with potential therapeutic applications. The document details its primary natural occurrences, quantitative concentrations, comprehensive experimental protocols for its extraction and analysis, and insights into its biological signaling pathways.

Principal Natural Sources of Cyanidin 3-Sophoroside

Cyanidin 3-sophoroside is predominantly found in various berries, particularly those belonging to the Rubus genus. Red raspberry (Rubus idaeus) is the most significant and widely reported natural source of this compound.[1] Other berries such as cloudberry and redcurrant also contain Cyanidin 3-sophoroside, albeit in lower concentrations.

Quantitative Concentration in Natural Sources

The concentration of Cyanidin 3-sophoroside can vary significantly depending on the fruit's cultivar, maturity, growing conditions, and storage. The following table summarizes the reported quantitative data for Cyanidin 3-sophoroside in its primary natural sources.

Natural SourcePlant SpeciesConcentration (mg/100g Fresh Weight)Reference(s)
Red RaspberryRubus idaeus37.61 (average); range: 0.00 - 106.23[2]
CloudberryRubus chamaemorus0.42[2]
RedcurrantRibes rubrum2.62 (average); range: 0.14 - 5.10[2]
Red Raspberry JamRubus idaeus0.93 (average); range: 0.02 - 1.80[2]

Experimental Protocols

Extraction of Cyanidin 3-Sophoroside from Red Raspberry (Rubus idaeus)

A prevalent method for extracting anthocyanins, including Cyanidin 3-sophoroside, from red raspberries is ultrasound-assisted extraction (UAE).

Methodology:

  • Sample Preparation: Fresh or frozen red raspberries are homogenized to a puree.

  • Solvent System: A common extraction solvent is a mixture of ethanol or methanol and water (e.g., 80% methanol), acidified with a small amount of acid (e.g., 0.1% HCl or formic acid) to stabilize the anthocyanins in their flavylium cation form.

  • Ultrasound-Assisted Extraction: The raspberry puree is mixed with the extraction solvent in a specific solid-to-solvent ratio. The mixture is then subjected to ultrasonication for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C). This process enhances the disruption of plant cell walls, facilitating the release of anthocyanins.

  • Filtration and Concentration: The extract is filtered to remove solid residues. The solvent is then typically removed under reduced pressure using a rotary evaporator at a temperature below 40°C to concentrate the anthocyanin extract.

  • Storage: The concentrated extract is stored at low temperatures (e.g., -20°C) in the dark to prevent degradation.

Purification of Cyanidin 3-Sophoroside

Following extraction, purification is essential to isolate Cyanidin 3-sophoroside from other co-extracted compounds. A common and effective method involves the use of macroporous resins followed by column chromatography.

Methodology:

  • Macroporous Resin Adsorption: The crude extract is loaded onto a pre-conditioned macroporous resin column (e.g., AB-8). The column is then washed with acidified water to remove sugars, acids, and other polar compounds.

  • Elution: The adsorbed anthocyanins, including Cyanidin 3-sophoroside, are eluted from the resin using an acidified ethanol or methanol solution.

  • Further Purification with Sephadex LH-20: For higher purity, the anthocyanin-rich fraction is subjected to column chromatography using a Sephadex LH-20 resin. A gradient elution with increasing concentrations of methanol in water is often employed to separate individual anthocyanins.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure Cyanidin 3-sophoroside.

Quantification of Cyanidin 3-Sophoroside by HPLC-DAD-MS

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) is the standard method for the accurate quantification of Cyanidin 3-sophoroside.

Methodology:

  • Chromatographic System: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution is employed using two solvents:

    • Solvent A: Acidified water (e.g., with 0.1% formic acid).

    • Solvent B: Acetonitrile or methanol. The gradient is programmed to start with a high proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the anthocyanins based on their polarity.

  • Detection:

    • DAD: The detector is set to monitor the absorbance at the visible maximum for anthocyanins, which is typically around 520 nm.

    • MS: An electrospray ionization (ESI) source in positive ion mode is used. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of Cyanidin 3-sophoroside.

  • Quantification: A calibration curve is generated using a pure standard of Cyanidin 3-sophoroside at known concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities

While specific signaling pathway studies for Cyanidin 3-sophoroside are limited, extensive research on the closely related anthocyanin, Cyanidin-3-O-glucoside (C3G), provides valuable insights. It is plausible that Cyanidin 3-sophoroside shares similar mechanisms of action due to its structural similarity. The following diagrams illustrate key signaling pathways likely modulated by cyanidin glycosides.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n MAPK->NFkB_n C3S Cyanidin 3-sophoroside (inferred) C3S->IKK C3S->MAPK Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Gene pi3k_akt_pathway cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  (from PIP2) PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation C3S Cyanidin 3-sophoroside (inferred) C3S->PI3K C3S->Akt extraction_workflow Start Red Raspberry Sample Homogenization Homogenization Start->Homogenization Extraction Ultrasound-Assisted Extraction (Acidified Methanol/Ethanol) Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration CrudeExtract Crude Anthocyanin Extract Concentration->CrudeExtract analysis_workflow CrudeExtract Crude Anthocyanin Extract Purification Purification (Macroporous Resin & Sephadex LH-20) CrudeExtract->Purification PurifiedFraction Purified Cyanidin 3-sophoroside Purification->PurifiedFraction HPLC HPLC-DAD-MS Analysis PurifiedFraction->HPLC Data Quantification & Identification HPLC->Data

References

An In-depth Technical Guide on the Biosynthesis of Cyanidin 3-sophoroside in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. Beyond their role as pigments, anthocyanins, including cyanidin 3-sophoroside, are of significant interest to researchers and drug development professionals due to their potent antioxidant properties and potential health benefits. This technical guide provides a comprehensive overview of the biosynthesis of cyanidin 3-sophoroside in plants, detailing the enzymatic pathway, regulatory mechanisms, and experimental protocols for its study.

The Biosynthesis Pathway of Cyanidin 3-sophoroside

The biosynthesis of cyanidin 3-sophoroside is a multi-step enzymatic process that is a branch of the general flavonoid biosynthesis pathway. The pathway can be broadly divided into two stages: the formation of the cyanidin aglycone and its subsequent glycosylation to form cyanidin 3-sophoroside.

Formation of the Cyanidin Aglycone

The synthesis of the cyanidin backbone begins with the precursor phenylalanine and proceeds through the core anthocyanin biosynthesis pathway, which involves a series of enzymatic reactions:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone, naringenin.

  • Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

  • Flavonoid 3'-hydroxylase (F3'H): Hydroxylates dihydrokaempferol to dihydroquercetin.

  • Dihydroflavonol 4-reductase (DFR): Reduces dihydroquercetin to leucocyanidin.

  • Anthocyanidin synthase (ANS) or Leucoanthocyanidin dioxygenase (LDOX): Oxidizes leucocyanidin to the unstable cyanidin aglycone.

Glycosylation of Cyanidin

The unstable cyanidin aglycone is stabilized through glycosylation, a process catalyzed by specific glycosyltransferases. The formation of cyanidin 3-sophoroside involves two sequential glycosylation steps:

  • Formation of Cyanidin 3-O-glucoside: The first glucose molecule is transferred from UDP-glucose to the 3-hydroxyl group of the cyanidin aglycone. This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT) . This enzyme is a key regulatory point in the anthocyanin pathway in many plants.[1][2]

  • Formation of Cyanidin 3-sophoroside: A second glucose molecule is added to the 2"-position of the initial glucose moiety of cyanidin 3-O-glucoside. This step is catalyzed by a specific enzyme identified as anthocyanidin 3-O-glucoside-2''-O-glucosyltransferase (3GGT) .[3][4][5] This enzyme has been characterized in plants such as purple sweet potato (Ipomoea batatas) and Japanese morning glory (Ipomoea nil).

The overall biosynthesis pathway is depicted in the following diagram:

Cyanidin_3_sophoroside_Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Cyanidin3Glucoside Cyanidin 3-O-glucoside Cyanidin->Cyanidin3Glucoside UFGT/3GT Cyanidin3Sophoroside Cyanidin 3-sophoroside Cyanidin3Glucoside->Cyanidin3Sophoroside 3GGT

Biosynthesis pathway of Cyanidin 3-sophoroside.

Regulation of Cyanidin 3-sophoroside Biosynthesis

The biosynthesis of cyanidin 3-sophoroside is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The regulation occurs primarily at the transcriptional level, involving a complex interplay of transcription factors.

Transcriptional Regulation

The expression of the structural genes encoding the biosynthetic enzymes is controlled by a conserved transcriptional complex known as the MBW complex, which consists of three types of transcription factors:

  • R2R3-MYB proteins: These are key determinants of the specificity of the flavonoid pathway. Specific MYB transcription factors are known to activate the genes of the anthocyanin branch.

  • basic Helix-Loop-Helix (bHLH) proteins: These proteins act as co-activators and interact with MYB proteins.

  • WD40-repeat (WDR) proteins: These proteins provide a scaffold for the MYB-bHLH complex, enhancing its stability and activity.

The MBW complex binds to specific cis-regulatory elements in the promoters of the late biosynthetic genes, such as DFR, ANS, and UFGT, to activate their transcription. The expression of the 3GGT gene, responsible for the final step in cyanidin 3-sophoroside synthesis, is also likely under the control of a similar regulatory network, although specific transcription factors directly targeting the 3GGT promoter are still under investigation.

Signaling Pathways

Various environmental signals, particularly light, play a crucial role in inducing anthocyanin biosynthesis.

  • Light Signaling: Light is a major inducer of anthocyanin production. Photoreceptors such as phytochromes and cryptochromes perceive light signals, which then trigger a signaling cascade that leads to the activation of the MBW complex. A key mediator in this pathway is the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which is activated by light and can promote the expression of anthocyanin regulatory genes. The CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) protein acts as a repressor of photomorphogenesis in the dark by targeting HY5 for degradation. In the presence of light, COP1 is inactivated, allowing HY5 to accumulate and activate anthocyanin biosynthesis.

The following diagram illustrates the general light signaling pathway leading to anthocyanin biosynthesis:

Light_Signaling_Pathway Light Light Photoreceptors Phytochromes, Cryptochromes Light->Photoreceptors COP1_inactive Inactive COP1 Photoreceptors->COP1_inactive inactivates HY5_active Active HY5 COP1_inactive->HY5_active allows accumulation MBW_complex MBW Complex (MYB, bHLH, WD40) HY5_active->MBW_complex activates Anthocyanin_Genes Anthocyanin Biosynthesis Genes (CHS, DFR, ANS, UFGT, 3GGT) MBW_complex->Anthocyanin_Genes activates transcription Anthocyanins Anthocyanin (Cyanidin 3-sophoroside) Anthocyanin_Genes->Anthocyanins leads to Dark Dark COP1_active Active COP1 Dark->COP1_active HY5_degradation HY5 Degradation COP1_active->HY5_degradation promotes HY5_degradation->MBW_complex prevents activation HPLC_Workflow PlantTissue Plant Tissue FreezeDry Freeze-drying & Grinding PlantTissue->FreezeDry Extraction Extraction with Acidified Methanol FreezeDry->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS DataAnalysis Data Analysis & Quantification HPLC_MS->DataAnalysis

References

"antioxidant activity of Cyanidin 3-sophoroside"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antioxidant Activity of Cyanidin 3-sophoroside

Introduction

Cyanidin 3-sophoroside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. Structurally, it consists of a cyanidin aglycone linked to a sophorose sugar moiety (a disaccharide of two glucose units). As with other anthocyanins, Cyanidin 3-sophoroside is a subject of significant scientific interest due to its potent antioxidant properties. These properties are primarily attributed to its chemical structure, which enables it to act as a highly effective scavenger of reactive oxygen species (ROS) and other free radicals. This technical guide provides a comprehensive overview of the antioxidant activity of Cyanidin 3-sophoroside, detailing quantitative data, experimental protocols for its assessment, and the underlying mechanisms and signaling pathways involved.

Quantitative Antioxidant Activity Data

The antioxidant capacity of Cyanidin 3-sophoroside and related compounds has been evaluated using various in vitro assays. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: Specific Antioxidant Activity of Cyanidin 3-sophoroside

Assay / ParameterResultpHReference CompoundSource
Superoxide (O₂⁻) ScavengingRate Constant: 2.2 × 10⁵ M⁻¹ s⁻¹7.0Cyanidin (aglycone): 1.9 × 10⁶ M⁻¹ s⁻¹[1]

Table 2: Antioxidant Activity of Related Cyanidin Glycosides and Aglycone for Context

CompoundAssayIC₅₀ / ValueComparisonSource
Cyanidin 3-O-glucosideLDL Oxidation (MDA inhibition)IC₅₀ = 6.5 µMResveratrol: 34 µM, Ascorbic Acid: 212 µM[2]
Cyanidin 3-O-glucosideDPPH Radical Scavenging≈ Cyanidin 3,5-diglucoside> Delphinidin-3-glucoside > Pelargonidin-3-glucoside[1]
Cyanidin 3-O-glucosideABTS Radical Scavenging> Cyanidin 3,5-diglucoside> Pelargonidin-3-glucoside > Delphinidin-3-glucoside[1]
Cyanidin 3-O-glucosideFRAP≈ Cyanidin 3,5-diglucoside> Delphinidin-3-glucoside > Pelargonidin-3-glucoside[1]
Cyanidin (Aglycone)LDL Oxidation (Lag Time)Most efficient> Delphinidin > Cyanidin-3-glucoside > Malvidin
Cyanidin 3-O-rutinosideSuperoxide ScavengingEC₅₀ = 45.94 µMAscorbic Acid: 207.2 µM
Cyanidin 3-O-rutinosideNitric Oxide ScavengingEC₅₀ = 18.14 µMAscorbic Acid: 1432 µM

Mechanism of Antioxidant Action

The antioxidant activity of Cyanidin 3-sophoroside is multifaceted. The primary mechanism is direct radical scavenging through hydrogen atom donation, which neutralizes highly reactive species like the hydroxyl radical (OH•), superoxide anion (O₂⁻), and hydrogen peroxide (H₂O₂). The B-ring of the cyanidin structure, with its catechol (3',4'-dihydroxyl) group, is crucial for this activity. The glycosylation at the 3-position with sophorose influences the molecule's stability and bioavailability but can sometimes result in slightly lower scavenging rates compared to the parent aglycone, cyanidin. Additionally, while metal chelation can be a mechanism for some antioxidants, studies on the closely related cyanidin-3-O-glucoside suggest this plays a minor role in its protective effects.

G cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant Antioxidant Mechanism cluster_Products Neutralization ROS ROS (e.g., O₂⁻, •OH) Neutralized_ROS Stable, Non-reactive Molecules (e.g., H₂O) ROS->Neutralized_ROS neutralized by C3S Cyanidin 3-sophoroside H_Donation Hydrogen Atom Donation (H•) C3S->H_Donation provides C3S_Radical Stable Antioxidant Radical C3S->C3S_Radical becomes H_Donation->ROS donates to

Mechanism of ROS Scavenging by Cyanidin 3-sophoroside.

In cellular systems, antioxidants like cyanidin glycosides can protect against oxidative stress-induced damage. They achieve this by reducing the levels of intracellular ROS, which in turn can prevent the activation of pro-inflammatory and apoptotic signaling pathways. While specific pathways for Cyanidin 3-sophoroside are not extensively detailed, related compounds like Cyanidin 3-glucoside are known to modulate pathways such as PI3K/Akt, MAPK, and NF-κB, often by preventing ROS-induced activation.

G ROS Cellular Stress (e.g., H₂O₂) MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB C3S Cyanidin 3-sophoroside C3S->ROS Scavenges Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Antioxidant Intervention in Cellular Stress Signaling.

Experimental Protocols

Accurate assessment of antioxidant activity requires standardized experimental protocols. The following sections detail the methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.

  • Reagents:

    • DPPH solution (typically 0.1 mM) in methanol or ethanol.

    • Test sample (Cyanidin 3-sophoroside) dissolved in a suitable solvent at various concentrations.

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Solvent for blank/control.

  • Procedure:

    • Prepare a fresh working solution of DPPH and adjust its absorbance to a specific value (e.g., 1.0 ± 0.2) at 517 nm.

    • In a test tube or microplate well, add a defined volume of the test sample or standard.

    • Add a larger, fixed volume of the DPPH working solution to initiate the reaction.

    • Mix thoroughly and incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

G start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_sample Prepare Serial Dilutions of Sample & Control start->prep_sample reaction Mix Sample/Control with DPPH Solution prep_dpph->reaction prep_sample->reaction incubate Incubate in Dark (30 min) reaction->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC₅₀ Value measure->calculate end End calculate->end

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

  • Principle: The reduction of the ABTS•⁺ by the antioxidant is measured by the decrease in absorbance at approximately 734 nm.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM final concentration) to generate the radical.

    • Phosphate buffered saline (PBS) or ethanol for dilution.

    • Test sample and a standard (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•⁺ solution by reacting the ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test sample or standard to a defined volume of the diluted ABTS•⁺ solution.

    • Mix and allow the reaction to proceed for a set time (e.g., 5-6 minutes).

    • Measure the absorbance at 734 nm.

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.

  • Principle: The reduction of the Fe³⁺ complex to the Fe²⁺ complex results in an increase in absorbance at 593 nm.

  • Reagents:

    • FRAP Reagent: Prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Test sample.

    • Standard (e.g., FeSO₄ or Trolox).

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

    • Mix and incubate for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm against a reagent blank.

    • The antioxidant capacity is calculated based on a standard curve of a known ferrous iron concentration and expressed as Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Principle: The antioxidant's capacity to inhibit the decay of fluorescence over time is measured. The area under the fluorescence decay curve (AUC) is used to quantify the antioxidant capacity.

  • Reagents:

    • Fluorescent probe (e.g., Fluorescein).

    • Free radical initiator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Test sample.

    • Standard (Trolox).

    • Phosphate buffer (e.g., 75 mM, pH 7.4).

  • Procedure:

    • In a 96-well black microplate, add the sample or standard, followed by the fluorescein solution.

    • Pre-incubate the plate at 37°C for a short period (e.g., 30 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence kinetically (e.g., every 1-5 minutes for 60-90 minutes) using a plate reader with appropriate excitation (≈485 nm) and emission (≈520 nm) wavelengths.

    • Calculate the Net AUC for each sample by subtracting the AUC of the blank.

    • Determine the antioxidant capacity of the sample in Trolox Equivalents (TE) by comparing its Net AUC to that of the Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within living cells, providing a more biologically relevant measure of antioxidant activity.

  • Principle: The method quantifies the inhibition of intracellular probe oxidation by antioxidants. Cells are pre-loaded with a probe like dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Reagents:

    • Adherent cells (e.g., HepG2, Caco-2).

    • DCFH-DA probe solution.

    • Peroxyl radical initiator (e.g., AAPH).

    • Test compound and a standard (e.g., Quercetin).

  • Procedure:

    • Culture cells in a 96-well black microplate until confluent.

    • Remove the culture medium and wash the cells.

    • Incubate the cells with the test compound and the DCFH-DA probe.

    • After incubation, wash the cells to remove the extracellular compound and probe.

    • Add the AAPH initiator to induce oxidative stress.

    • Immediately measure the fluorescence intensity over time using a microplate reader.

    • Quantify the antioxidant activity by calculating the area under the fluorescence curve and comparing it to controls.

Conclusion

Cyanidin 3-sophoroside is a potent natural antioxidant that demonstrates significant radical scavenging activity. Its mechanism of action is primarily through direct interaction with and neutralization of reactive oxygen species, a property conferred by its specific chemical structure. While quantitative data for this specific glycoside is less abundant than for its close relative, Cyanidin 3-glucoside, the available evidence confirms its high efficacy. Standardized in vitro and cellular assays are crucial for quantifying this activity and comparing its potential with other compounds. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development who are investigating the therapeutic potential of anthocyanins.

References

Cyanidin 3-Sophoroside: A Potent Non-Competitive Inhibitor of Polyphenol Oxidase for Browning Control

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enzymatic browning, a process primarily catalyzed by polyphenol oxidase (PPO), is a significant challenge in the food and pharmaceutical industries, leading to undesirable changes in color, flavor, and nutritional value. This technical guide delves into the inhibitory mechanism of cyanidin 3-sophoroside (CS), a naturally occurring anthocyanin, against PPO. Through a comprehensive review of existing literature, this document outlines the non-competitive inhibition kinetics, molecular interactions, and experimental protocols relevant to the study of CS as a PPO inhibitor. Quantitative data from various studies are summarized, and detailed methodologies for key experiments are provided to facilitate further research and application. Visual diagrams of the enzymatic pathway, inhibition mechanism, and experimental workflows are included to provide a clear and concise understanding of the core concepts.

Introduction

Polyphenol oxidases (PPOs) are a group of copper-containing enzymes widely distributed in nature that catalyze the oxidation of phenolic compounds to quinones in the presence of oxygen. These quinones are highly reactive and subsequently polymerize to form dark-colored pigments, a process known as enzymatic browning. While this process is desirable in the production of certain products like tea and raisins, it is a major cause of quality degradation in many fruits, vegetables, and beverages.

The search for effective and safe PPO inhibitors is a continuous effort in food preservation and drug development. Natural compounds, such as anthocyanins, have garnered significant attention due to their potential as anti-browning agents. Cyanidin 3-sophoroside (CS), an anthocyanin found in various fruits and flowers, has been identified as a potent inhibitor of PPO. This guide provides an in-depth analysis of the interaction between CS and PPO.

Mechanism of PPO Inhibition by Cyanidin 3-Sophoroside

Current research has established that cyanidin 3-sophoroside acts as a non-competitive inhibitor of polyphenol oxidase.[1][2][3] This mode of inhibition is characterized by the inhibitor binding to a site on the enzyme distinct from the active site, known as an allosteric site.

The binding of CS to the allosteric site induces a conformational change in the PPO enzyme.[1] This structural alteration, while not preventing the substrate from binding to the active site, hinders the catalytic efficiency of the enzyme, thereby reducing the rate of quinone formation. A key study determined the binding of CS to PPO is a spontaneous process that forms a ground-state complex, which quenches the intrinsic fluorescence of the enzyme.[1]

Enzymatic Browning Pathway and Inhibition

The enzymatic browning process can be visualized as a two-step reaction followed by a non-enzymatic polymerization. PPO first hydroxylates monophenols to o-diphenols and then oxidizes o-diphenols to o-quinones. These quinones are the precursors to the brown pigments.

Enzymatic_Browning_Pathway cluster_enzymatic Enzymatic Reactions (PPO) cluster_non_enzymatic Non-Enzymatic cluster_inhibition Inhibition by Cyanidin 3-Sophoroside Monophenols Monophenols o-Diphenols o-Diphenols Monophenols->o-Diphenols Hydroxylation o-Quinones o-Quinones o-Diphenols->o-Quinones Oxidation Brown_Pigments Brown_Pigments o-Quinones->Brown_Pigments Polymerization PPO PPO PPO_CS_Complex PPO-CS Complex (Inactive) PPO->PPO_CS_Complex CS Cyanidin 3-Sophoroside CS->PPO_CS_Complex PPO_CS_Complex->o-Quinones Inhibition

Figure 1: Enzymatic Browning Pathway and Inhibition by Cyanidin 3-Sophoroside.

Quantitative Data on PPO Inhibition

ParameterValueSource Organism of PPOMethodReference
Binding Energy -8.124 kcal/molAppleMolecular Docking
Inhibition Mode Non-competitiveAppleLineweaver-Burk Plot

Note: IC50 and Ki values for cyanidin 3-sophoroside are not specified in the cited literature. Further research is required to determine these specific quantitative parameters.

For comparative purposes, studies on other cyanidin glycosides have reported IC50 values for the inhibition of enzymes like α-glucosidase, demonstrating the potential of this class of compounds as potent inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of PPO by cyanidin 3-sophoroside.

Extraction and Purification of Polyphenol Oxidase (Crude Extract)
  • Tissue Homogenization: Weigh 100g of fresh plant tissue (e.g., apple, mushroom) and homogenize in 200 mL of ice-cold 0.1 M phosphate buffer (pH 6.8) containing 1 M polyvinylpyrrolidone (PVP) to bind phenolic compounds.

  • Filtration: Filter the homogenate through four layers of cheesecloth to remove solid debris.

  • Centrifugation: Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant, which contains the crude PPO extract. Keep the extract on ice for immediate use or store at -20°C for later analysis.

PPO Activity and Inhibition Assay (Spectrophotometric Method)
  • Reaction Mixture Preparation: In a 3 mL cuvette, mix 2.5 mL of a 20 mM substrate solution (e.g., catechol or L-DOPA) in 0.1 M phosphate buffer (pH 6.8).

  • Inhibitor Addition: For inhibition studies, add varying concentrations of cyanidin 3-sophoroside solution to the reaction mixture and incubate for 5 minutes at 25°C. For the control, add an equal volume of the solvent used to dissolve the inhibitor.

  • Enzyme Addition and Measurement: Initiate the reaction by adding 0.1 mL of the crude PPO extract. Immediately measure the increase in absorbance at a specific wavelength (e.g., 420 nm for catechol) every 30 seconds for 5 minutes using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated from the initial linear portion of the absorbance versus time curve. The percentage of inhibition is calculated as: [(Activity_control - Activity_inhibitor) / Activity_control] x 100.

Determination of Inhibition Kinetics (Lineweaver-Burk Plot)
  • Perform the PPO activity assay with varying concentrations of the substrate in the absence and presence of different fixed concentrations of cyanidin 3-sophoroside.

  • Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Analyze the resulting Lineweaver-Burk plots. For non-competitive inhibition, the Vmax will decrease in the presence of the inhibitor, while the Km will remain unchanged.

PPO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PPO_Extraction PPO Extraction from Plant Tissue Enzyme_Addition Initiate Reaction with PPO Extract PPO_Extraction->Enzyme_Addition CS_Solution Cyanidin 3-Sophoroside Stock Solution Reaction_Setup Prepare Reaction Mixtures (Substrate, Buffer, +/- CS) CS_Solution->Reaction_Setup Reaction_Setup->Enzyme_Addition Spectro_Reading Spectrophotometric Measurement (Absorbance vs. Time) Enzyme_Addition->Spectro_Reading Reaction_Rate Calculate Initial Reaction Rates Spectro_Reading->Reaction_Rate Inhibition_Calc Determine % Inhibition Reaction_Rate->Inhibition_Calc Kinetics_Plot Generate Lineweaver-Burk Plot Reaction_Rate->Kinetics_Plot Mechanism_Det Determine Inhibition Mechanism and Parameters Kinetics_Plot->Mechanism_Det

Figure 2: Experimental Workflow for PPO Inhibition Studies.
Fluorescence Quenching Spectroscopy

  • Sample Preparation: Prepare solutions of PPO at a fixed concentration and varying concentrations of cyanidin 3-sophoroside in a suitable buffer.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of the PPO solutions in the absence and presence of CS using a spectrofluorometer. The excitation wavelength is typically set at 280 nm (for tryptophan and tyrosine residues), and the emission is recorded in the range of 300-400 nm.

  • Data Analysis: Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

Molecular Docking
  • Protein and Ligand Preparation: Obtain the 3D structure of PPO from a protein data bank or through homology modeling. Prepare the 3D structure of cyanidin 3-sophoroside.

  • Docking Simulation: Use molecular docking software to predict the binding mode and affinity of CS to PPO. The software will explore possible conformations of the ligand within the binding sites of the protein.

  • Analysis of Results: Analyze the docking results to identify the most probable binding site, the binding energy, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between CS and PPO.

Molecular_Docking_Interaction Conceptual Representation of Molecular Docking cluster_enzyme Polyphenol Oxidase (PPO) cluster_ligand Cyanidin 3-Sophoroside (CS) cluster_result Docking Result PPO_structure 3D Structure of PPO Active_Site Active Site (Substrate Binding) Allosteric_Site Allosteric Site (CS Binding) Binding_Energy Binding Energy (-8.124 kcal/mol) Allosteric_Site->Binding_Energy Interactions Identified Interactions (H-bonds, etc.) Allosteric_Site->Interactions CS_structure 3D Structure of CS CS_structure->Allosteric_Site Binding Prediction (Docking Simulation)

Figure 3: Conceptual Diagram of Molecular Docking Interaction.

Conclusion and Future Directions

Cyanidin 3-sophoroside has been clearly identified as a non-competitive inhibitor of polyphenol oxidase, demonstrating its potential as a natural anti-browning agent. The mechanism involves binding to an allosteric site on the enzyme, leading to a conformational change and subsequent reduction in catalytic activity. While the qualitative aspects of this inhibition are well-understood, there is a need for further research to determine the specific IC50 and Ki values to provide a more complete quantitative picture of its inhibitory potency.

Future studies should focus on:

  • Determining the precise IC50 and Ki values of cyanidin 3-sophoroside against PPO from various sources.

  • Investigating the in vivo efficacy of CS in preventing browning in different food products.

  • Exploring the synergistic effects of CS with other natural anti-browning agents.

  • Conducting detailed structural studies to elucidate the exact binding mode and conformational changes in the PPO-CS complex.

This technical guide provides a solid foundation for researchers and professionals in the field to further explore and utilize cyanidin 3-sophoroside as a promising natural solution to control enzymatic browning.

References

An In-depth Technical Guide to the Bioavailability and Metabolism of Cyanidin 3-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-sophoroside (C3S) is a naturally occurring anthocyanin found in various fruits and vegetables, including red raspberries and blackberries. Like other anthocyanins, C3S is being investigated for its potential health benefits, which are intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of Cyanidin 3-sophoroside. Due to the limited specific research on C3S, this guide heavily references the extensive data available for the closely related and well-studied anthocyanin, cyanidin-3-glucoside (C3G), to infer the probable metabolic pathways of C3S. This document summarizes key pharmacokinetic parameters of related compounds, details relevant experimental methodologies, and visualizes the proposed metabolic pathways.

Introduction

Anthocyanins, a subclass of flavonoids, are water-soluble pigments responsible for the red, purple, and blue colors of many plants. Their potential as therapeutic agents has garnered significant interest in the scientific community. Cyanidin 3-sophoroside is an anthocyanin in which the cyanidin aglycone is attached to a sophorose sugar moiety (a disaccharide of glucose). Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for evaluating its efficacy and for the development of anthocyanin-based therapeutics.

While specific pharmacokinetic data for Cyanidin 3-sophoroside is scarce in the current body of scientific literature, the metabolic pathway of cyanidin glycosides, in general, has been extensively studied, particularly for cyanidin-3-glucoside (C3G). It is widely accepted that the sugar moiety plays a crucial role in the stability and bioavailability of anthocyanins. The disaccharide nature of sophorose in C3S may influence its interaction with gut microbiota and subsequent absorption compared to the monosaccharide glucose in C3G.

Proposed Bioavailability and Metabolism of Cyanidin 3-sophoroside

Based on studies of other cyanidin glycosides, the bioavailability of Cyanidin 3-sophoroside is expected to be relatively low. The metabolic process likely involves initial absorption of the intact glycoside in the upper gastrointestinal tract, followed by extensive metabolism by the gut microbiota in the lower intestine.

Absorption

A small percentage of ingested Cyanidin 3-sophoroside is likely absorbed in its intact form from the stomach and small intestine. The transport mechanism across the intestinal epithelium for anthocyanins is not fully elucidated but may involve both passive diffusion and carrier-mediated transport.

Distribution

Once absorbed, intact C3S and its metabolites are distributed throughout the body via the circulatory system.

Metabolism

The metabolism of Cyanidin 3-sophoroside is anticipated to occur in two primary phases:

  • Phase I & II Metabolism: The absorbed, intact C3S can undergo phase II metabolic reactions, including methylation, glucuronidation, and sulfation, primarily in the liver.

  • Gut Microbiota Metabolism: The majority of ingested C3S is expected to reach the colon intact. Here, the gut microbiota plays a pivotal role in its degradation. The sophorose moiety is likely cleaved by bacterial β-glucosidases to release the cyanidin aglycone. This aglycone is unstable at the neutral to slightly alkaline pH of the colon and is further broken down into smaller phenolic acids, with protocatechuic acid being a primary degradation product.[1][2]

Excretion

The metabolites of Cyanidin 3-sophoroside, including the intact glycoside, phase II conjugates, and phenolic acid degradation products, are excreted in the urine and feces.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Cyanidin-3-glucoside (C3G) in Humans and Rats

SpeciesDosageMatrixCmaxTmaxAUCReference
Human721 mg cyanidin 3-glycosidesSerumParent: Not specified, Metabolites: Not specified3.0 hNot specified[3]
Human721 mg cyanidin 3-glycosidesUrineParent: Not specified, Metabolites: Not specified3.16 hNot specified[3]
RatMulberry extract (C3G & C3R)PlasmaNot specified15 min2.76 ± 0.88 µg·h/mL[4]
Rat300 mg C3G/kg body weightPlasmaNot specified30 minNot specified

Note: This table presents data for Cyanidin-3-glucoside (C3G) and other cyanidin glycosides as a proxy due to the lack of specific data for Cyanidin 3-sophoroside.

Experimental Protocols

The following are generalized experimental protocols commonly employed in the study of anthocyanin bioavailability and metabolism, which would be applicable to the investigation of Cyanidin 3-sophoroside.

In Vivo Pharmacokinetic Studies
  • Animal Models: Wistar or Sprague-Dawley rats are commonly used. Animals are fasted overnight before the administration of the test compound.

  • Administration: Cyanidin 3-sophoroside, either as a pure compound or within a plant extract, is administered orally via gavage.

  • Sample Collection: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration. Urine and feces are also collected over a 24 or 48-hour period.

  • Sample Preparation: Plasma is separated from blood by centrifugation. Samples are often treated with enzymes like β-glucuronidase and sulfatase to deconjugate metabolites. Extraction of anthocyanins and their metabolites is typically performed using solid-phase extraction (SPE).

  • Analysis: Quantification of the parent compound and its metabolites is carried out using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

In Vitro Gut Microbiota Fermentation
  • Fecal Slurry Preparation: Fresh fecal samples from healthy human donors or animals are collected and homogenized in an anaerobic buffer.

  • Incubation: Cyanidin 3-sophoroside is added to the fecal slurry and incubated under anaerobic conditions at 37°C.

  • Sample Analysis: Aliquots are taken at different time intervals and analyzed by HPLC-MS/MS to identify and quantify the degradation products.

Visualizations

Proposed Metabolic Pathway of Cyanidin 3-sophoroside

The following diagram illustrates the proposed metabolic fate of Cyanidin 3-sophoroside, based on the known metabolism of other cyanidin glycosides.

Metabolic_Pathway_C3S C3S Cyanidin 3-sophoroside (Ingested) Stomach_SI Stomach & Small Intestine C3S->Stomach_SI Deglycosylation Deglycosylation Intact_Absorption Intact C3S (Absorbed) Stomach_SI->Intact_Absorption Small Fraction Colon Colon (Gut Microbiota) Stomach_SI->Colon Majority PhaseII Phase II Metabolism (Liver) Intact_Absorption->PhaseII Metabolites Methylated, Glucuronidated, Sulfated C3S PhaseII->Metabolites Excretion_Urine Excretion (Urine) Metabolites->Excretion_Urine Colon->Deglycosylation Excretion_Feces Excretion (Feces) Colon->Excretion_Feces Unabsorbed Cyanidin Cyanidin (Aglycone) Deglycosylation->Cyanidin Degradation Ring Fission Cyanidin->Degradation Phenolic_Acids Phenolic Acids (e.g., Protocatechuic acid) Degradation->Phenolic_Acids Phenolic_Acids->Excretion_Urine

Caption: Proposed metabolic pathway of Cyanidin 3-sophoroside.

Experimental Workflow for In Vivo Pharmacokinetic Study

The diagram below outlines a typical workflow for an in vivo study investigating the pharmacokinetics of Cyanidin 3-sophoroside.

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Fasting) Start->Animal_Prep Administration Oral Administration of C3S Animal_Prep->Administration Sample_Collection Blood, Urine, Feces Collection (Time course) Administration->Sample_Collection Sample_Processing Sample Processing (Plasma separation, SPE) Sample_Collection->Sample_Processing Analysis LC-MS/MS Analysis Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling Analysis->Data_Analysis Results Results (Cmax, Tmax, AUC, etc.) Data_Analysis->Results End End Results->End

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The bioavailability and metabolism of Cyanidin 3-sophoroside are critical determinants of its potential health benefits. While direct experimental data for C3S is currently limited, the extensive research on cyanidin-3-glucoside and other related anthocyanins provides a solid foundation for predicting its metabolic fate. It is proposed that C3S has low bioavailability, with a small portion absorbed intact and the majority being metabolized by the gut microbiota into the cyanidin aglycone and subsequently into smaller phenolic acids.

Future research should focus on conducting in vivo pharmacokinetic studies specifically with purified Cyanidin 3-sophoroside to obtain quantitative data on its ADME profile. Comparative studies with cyanidin-3-glucoside would be invaluable in elucidating the precise impact of the sophorose moiety on bioavailability. Furthermore, identifying the specific gut microbial species and enzymes responsible for the deglycosylation and degradation of C3S will provide a more complete picture of its metabolism and its potential for modulation to enhance therapeutic efficacy.

References

The Health Benefits of Dietary Cyanidin 3-Sophoroside: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyanidin 3-sophoroside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables, particularly in red raspberries (Rubus idaeus)[1]. As a member of the flavonoid family, it contributes to the vibrant red and purple colors of many plants. Beyond its role as a natural colorant, emerging scientific evidence indicates that cyanidin 3-sophoroside possesses a range of health-promoting properties, primarily attributed to its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the current scientific understanding of the health benefits of dietary cyanidin 3-sophoroside, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this phytochemical.

Physicochemical Properties

Cyanidin 3-sophoroside is a glycoside of cyanidin, where the aglycone cyanidin is attached to a sophorose sugar moiety (a disaccharide of two glucose units) at the 3-position. Its chemical structure confers water solubility and influences its bioavailability and metabolic fate in the body[2].

PropertyValueSource
Chemical Formula C27H31O16+[3]
Molecular Weight 611.5 g/mol [3]
Appearance Dark red/purple powder[2]
Solubility Highly water-soluble

Health Benefits and Mechanisms of Action

The primary health benefits of cyanidin 3-sophoroside and related cyanidin glycosides stem from their antioxidant and anti-inflammatory properties.

Antioxidant Activity

Cyanidin 3-sophoroside is an effective scavenger of reactive oxygen species (ROS). The antioxidant capacity is a key mechanism underlying its protective effects against various chronic diseases associated with oxidative stress. The rate constant for the reaction between cyanidin-3-sophoroside and the superoxide radical (O₂⁻) has been estimated to be 2.2 × 10⁵ M⁻¹ s⁻¹ at pH 7.0.

Table 1: Quantitative Antioxidant Activity of Cyanidin Glycosides

AssayCompoundIC50 / ValueSource
DPPH Radical ScavengingBlackberry Extract (rich in cyanidin-3-glucoside)97.1 ± 2.4 µg/mL
ABTS Radical ScavengingVaccinium bracteatum Extract (containing cyanidin glycosides)71.1 ± 1.1 µg/ml
LDL Oxidation InhibitionCyanidin-3-O-β-glucopyranoside6.5 µM
Anti-inflammatory Effects

Cyanidin 3-sophoroside and its related compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, they can reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Table 2: Quantitative Anti-inflammatory Effects of Cyanidin Glycosides

Assay/ModelCompoundConcentrationEffectSource
LPS-induced TNF-α secretion in THP-1 cellsCyanidin-3-O-β-glucoside0.05-0.5 µMSignificant inhibition
LPS-induced IL-6 secretion in THP-1 cellsCyanidin-3-O-β-glucoside0.05-0.5 µMSignificant inhibition
LPS-induced iNOS mRNA expression in THP-1 macrophagesCyanidin-3-O-β-glucoside1-100 µMDose-dependent inhibition
LPS-induced COX-2 mRNA expression in THP-1 macrophagesCyanidin-3-O-β-glucoside1-100 µMDose-dependent inhibition
TNF-α production in LPS-stimulated HUVECsCyanidin-3-O-glucosidePretreatmentSignificant inhibition
IL-6 production in LPS-stimulated HUVECsCyanidin-3-O-glucosidePretreatmentSignificant inhibition
IL-1β production in LPS-stimulated HUVECsCyanidin-3-O-glucosidePretreatmentSignificant inhibition

Signaling Pathways

The anti-inflammatory effects of cyanidin glycosides are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB (p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Cyanidin glycosides have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription C3S Cyanidin 3-sophoroside C3S->IKK Inhibition MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK ERK ERK MAPKK_ERK->ERK P p38 p38 MAPKK_p38->p38 P JNK JNK MAPKK_JNK->JNK P TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors p38->TranscriptionFactors JNK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation C3S Cyanidin 3-sophoroside C3S->MAPKK_ERK Inhibition C3S->MAPKK_p38 Inhibition C3S->MAPKK_JNK Inhibition

References

Cyanidin 3-Sophoroside in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside is an anthocyanin, a type of flavonoid pigment, found in various red and purple colored fruits and flowers. It is structurally characterized by a cyanidin aglycone linked to a sophorose sugar moiety. This compound is a close relative of the more extensively studied cyanidin 3-glucoside (C3G). Historically, plants rich in cyanidin 3-sophoroside have been integral to traditional medicine systems worldwide for treating a variety of ailments, largely attributed to their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the traditional uses, biological activities, and underlying molecular mechanisms of cyanidin 3-sophoroside, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.

Traditional Medicine Applications

Plants containing cyanidin 3-sophoroside, such as raspberry (Rubus idaeus) and sour cherry (Prunus cerasus), have a long history of use in traditional and folk medicine.

  • Rubus idaeus (Raspberry): The leaves and fruits of the raspberry plant have been traditionally used for their astringent, anti-inflammatory, and uterine tonic properties.[1][2][3] Decoctions of the leaves were used to treat diarrhea, menstrual cramps, and to facilitate childbirth.[1] Topically, raspberry preparations were applied to wounds, sores, and burns. The berries were considered a natural detoxifier and a general tonic for the system.

  • Prunus cerasus (Sour Cherry): In traditional Unani and Ayurvedic medicine, sour cherry has been used to address metabolic and inflammatory disorders. It was particularly valued for its role in treating urinary tract issues, including infections and kidney stones. The fruit's anti-inflammatory properties were also utilized for conditions like gout.

Biological Activities and Quantitative Data

While research specifically isolating and quantifying the biological activities of cyanidin 3-sophoroside is still emerging, significant data exists for the closely related and structurally similar cyanidin 3-glucoside (C3G), which is often found alongside it. The activities of cyanidin 3-sophoroside are presumed to be similar.

Antioxidant Activity

The antioxidant capacity of cyanidin glycosides is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to scavenge reactive oxygen species (ROS).

Compound Assay Metric Value Reference
Cyanidin 3-sophorosideSuperoxide ScavengingRate Constant2.2 × 10⁵ M⁻¹s⁻¹
Cyanidin 3-glucoside (C3G)LDL OxidationIC506.5 µM
Resveratrol (for comparison)LDL OxidationIC5034 µM
Ascorbic Acid (for comparison)LDL OxidationIC50212 µM
Anti-inflammatory Activity

Cyanidin glycosides have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. Much of the specific quantitative data comes from studies on C3G.

Compound Cell Line/Model Inflammatory Stimulus Measured Effect Concentration Inhibition/Result Reference
Cyanidin 3-glucoside (C3G)THP-1 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionNot specifiedDose-dependent inhibition
Cyanidin 3-glucoside (C3G)THP-1 MacrophagesLipopolysaccharide (LPS)TNF-α ProductionNot specifiedDose-dependent inhibition
Cyanidin 3-glucoside (C3G)THP-1 MacrophagesLipopolysaccharide (LPS)IL-6 ProductionNot specifiedDose-dependent inhibition
Cyanidin 3-glucoside (C3G)Caco-2 CellsTNF-αIL-6 Expression20-40 µMPrevention of TNF-α-induced increase
Cyanidin 3-glucoside (C3G)Caco-2 CellsTNF-αCOX-2 Expression20-40 µMPrevention of TNF-α-induced increase

Experimental Protocols

Extraction and Purification of Cyanidin 3-Sophoroside

This protocol is adapted from methods used for the isolation of anthocyanins from red raspberry.

4.1.1 Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Freeze-dry fresh raspberries and grind into a fine powder.

  • Extraction: Mix the powdered sample with an 80% ethanol solution at a solvent-to-sample ratio of 26 mL/g. Adjust the pH of the solution to 3 using citric acid or HCl.

  • Ultrasonication: Place the mixture in an ultrasonic bath at 20°C for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

  • Concentration: Evaporate the ethanol from the combined supernatants under reduced pressure at 40°C to obtain a crude aqueous extract.

4.1.2 Purification by Column Chromatography

  • Macroporous Resin Column:

    • Load the crude extract onto an AB-8 macroporous resin column.

    • Wash the column with distilled water to remove sugars and other polar impurities.

    • Elute the anthocyanins with a gradient of ethanol (e.g., 20%, 40%, 60%, 80%). Collect the fractions.

  • Sephadex LH-20 Column:

    • Concentrate the anthocyanin-rich fractions from the previous step.

    • Apply the concentrated extract to a Sephadex LH-20 column.

    • Elute with methanol or a methanol/water mixture to separate individual anthocyanins.

  • High-Performance Liquid Chromatography (HPLC) for Final Purification:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.5% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.5% formic acid.

    • Gradient: A linear gradient from 5% to 20% B over 25 minutes, then to 40% B over the next 10 minutes.

    • Detection: Diode array detector (DAD) at 520 nm.

    • Collect the peak corresponding to cyanidin 3-sophoroside.

4.1.3 Structure Verification

  • Mass Spectrometry (MS): Confirm the molecular weight of the isolated compound using LC-MS/MS.

  • Nuclear Magnetic Resonance (NMR): Elucidate the structure and confirm the identity of cyanidin 3-sophoroside using 1H and 13C NMR.

G cluster_extraction Extraction cluster_purification Purification RaspberryPowder Raspberry Powder ExtractionSolvent 80% Ethanol (pH 3) Ultrasonication Ultrasonication (20°C, 30 min) ExtractionSolvent->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Supernatant Crude Extract Centrifugation->Supernatant MacroporousResin AB-8 Macroporous Resin Supernatant->MacroporousResin Sephadex Sephadex LH-20 MacroporousResin->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureCompound Cyanidin 3-Sophoroside HPLC->PureCompound G cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p65 p65/p50 IkBa_p65->p65 IκBα Degradation Nucleus Nucleus p65->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation Transcription C3S Cyanidin 3-Sophoroside C3S->IKK Inhibition G cluster_pathway MAPK Signaling Pathway Stimulus Inflammatory Stimulus p38 p38 MAPK Stimulus->p38 JNK JNK Stimulus->JNK Inflammation Inflammatory Response p38->Inflammation JNK->Inflammation C3S Cyanidin 3-Sophoroside C3S->p38 Inhibition C3S->JNK Inhibition G cluster_pathway Nrf2 Signaling Pathway Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE AntioxidantEnzymes Antioxidant Enzyme Expression (HO-1, SOD, CAT) ARE->AntioxidantEnzymes Transcription C3S Cyanidin 3-Sophoroside C3S->Keap1_Nrf2 Activation

References

Methodological & Application

Application Note: Quantification of Cyanidin 3-sophoroside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside is a significant anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits, flowers, and vegetables.[1] Beyond its role as a natural colorant, this phenolic bioactive compound is recognized for its potent free-radical scavenging and antioxidant properties, making it a compound of interest in the pharmaceutical, nutraceutical, and food industries. Accurate and precise quantification of Cyanidin 3-sophoroside in various matrices is crucial for quality control, formulation development, and pharmacological studies.

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Cyanidin 3-sophoroside. The protocol provided herein is designed to be readily implemented in a laboratory setting for the reliable analysis of this compound.

Experimental Protocol

Apparatus and Software
  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Centrifuge

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Chromatography data acquisition and processing software

Reagents and Materials
  • Cyanidin 3-sophoroside chloride analytical standard (purity ≥85.0%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Trifluoroacetic acid (TFA) (analytical grade)

  • Water (deionized or Milli-Q)

  • Nitrogen gas

Preparation of Standard Solutions

A stock solution of Cyanidin 3-sophoroside is prepared by accurately weighing the analytical standard and dissolving it in an appropriate solvent, such as methanol with a small percentage of acid to ensure stability. Working standards are then prepared by serial dilution of the stock solution to construct a calibration curve.

Procedure:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol containing 0.1% HCl in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase A to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These standards are used to generate a calibration curve.

Sample Preparation

The following is a general procedure for the extraction of Cyanidin 3-sophoroside from a solid matrix (e.g., plant material). The method may need to be optimized based on the specific sample matrix.

Procedure:

  • Extraction: Homogenize a known amount of the sample (e.g., 1 g) with an extraction solvent (e.g., 10 mL of 70% aqueous acetone with 0.01% TFA).[2] This can be done by sonication or vigorous shaking.

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Solvent Evaporation: Decant the supernatant and evaporate the organic solvent under a stream of nitrogen at ambient temperature.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of mobile phase A. Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The separation and quantification are achieved using a reversed-phase C18 column with a gradient elution of acidified water and an organic solvent.

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 5% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B5-20 min: 5-20% B20-30 min: 20-40% B30-35 min: 40-5% B35-40 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection PDA/UV-Vis at 520 nm

Method Validation Data

The following tables summarize the representative performance data for a validated HPLC method for anthocyanin quantification. These values are provided as a guideline for the expected performance of this method.

Table 1: System Suitability
ParameterAcceptance CriteriaRepresentative Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
RSD of Peak Area ≤ 2.0%0.8%
Table 2: Linearity and Sensitivity
ParameterRepresentative Result
Linear Range 1 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Table 3: Precision
LevelIntra-day Precision (RSD%) (n=6)Inter-day Precision (RSD%) (n=6, over 3 days)
Low QC < 2.0%< 3.0%
Mid QC < 2.0%< 3.0%
High QC < 1.5%< 2.5%
Table 4: Accuracy (Recovery)
Spiked ConcentrationMean Recovery (%)RSD (%)
Low 98.5%2.1%
Medium 101.2%1.8%
High 99.8%1.5%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation Dilution Working Standards Standard_Prep->Dilution Serial Dilution Sample_Prep Sample Preparation Extraction Extraction Sample_Prep->Extraction Extraction HPLC_Analysis HPLC-PDA Analysis Dilution->HPLC_Analysis SPE_Cleanup Filtered Sample Extraction->SPE_Cleanup SPE Cleanup SPE_Cleanup->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Calibration Curve Final_Result Final Concentration of Cyanidin 3-sophoroside Quantification->Final_Result

Caption: Workflow for the quantification of Cyanidin 3-sophoroside.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of Cyanidin 3-sophoroside. The detailed protocol for sample preparation, chromatographic separation, and method validation serves as a comprehensive guide for researchers and professionals in various scientific fields. This method is suitable for the routine analysis of Cyanidin 3-sophoroside in diverse sample matrices, ensuring accurate results for quality control and research and development purposes.

References

Application Notes and Protocols for the Extraction of Cyanidin 3-sophoroside from Raspberries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyanidin 3-sophoroside is a prominent anthocyanin found in red raspberries (Rubus idaeus L.), contributing significantly to their vibrant color and antioxidant properties.[1][2][3][4] This document provides detailed application notes and protocols for the extraction, purification, and quantification of Cyanidin 3-sophoroside from raspberries, tailored for research and drug development applications. The methodologies described are based on established scientific literature and are designed to yield high-purity compounds for further investigation.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction and purification of Cyanidin 3-sophoroside and related anthocyanins from raspberries.

Table 1: Comparison of Different Extraction Methods for Anthocyanins from Red Raspberry. [1]

Extraction MethodKey ParametersTotal Anthocyanin YieldCyanidin 3-sophoroside (C3S) Content (mg/g extract)Reference
Heat-Assisted Extraction (HAE) 76 min, 38°C, 21% ethanol (v/v)8.7 mg/g extract3.64–5.51
Ultrasound-Assisted Extraction (UAE) 16 min, 466 W, 38% ethanol (v/v)Not explicitly stated, but C3S levels are comparable to HAE3.63–5.9
Microwave-Assisted Extraction (MAE) Optimized conditions not detailed in summary0.0598 mg/g (fresh weight)Not specified
Conventional Solvent Extraction 1% HCl in methanol (v/v)Not specifiedPredominant anthocyanin (67-71% of total)

Table 2: Purification of Cyanidin 3-sophoroside from Raspberry Extract.

Purification StepResin/ColumnKey ParametersPurity of Cyanidin 3-sophorosideRecovery YieldReference
Macroporous Resin Chromatography AB-8 ResinAdsorption: 0.2912 mg/mL sample conc., 0.5 mL/min flow rate. Desorption: 60:40 ethanol-water (v/v), 1.0 mL/min flow rate.Purity increased 19.1-fold (from 4.65% to 88.83%)98.84%
Sephadex LH-20 Column Chromatography Sephadex LH-20Gradient elution with 30%, 50%, and 70% methanol.94.76%Not specified
High-Speed Counter-Current Chromatography (HSCCC) Two-phase solvent systemn-butanol, methyl tert-butyl ether, acetonitrile, water, and trifluoroacetic acid (5:1:1:4:0.001, v/v)95.35%Not specified

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Cyanidin 3-sophoroside

This protocol is optimized for efficient extraction of anthocyanins, including Cyanidin 3-sophoroside, from raspberries.

Materials and Equipment:

  • Frozen or fresh red raspberries

  • Ethanol (38%, v/v), acidified with citric acid to pH 3

  • Ultrasonic bath or probe sonicator (466 W)

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., Whatman filter paper or 0.45 µm filter)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Homogenize fresh or frozen raspberries into a pulp.

  • Extraction:

    • Weigh a desired amount of the raspberry pulp (e.g., 1 g).

    • Add the extraction solvent (38% ethanol, pH 3) at a specified solvent-to-solid ratio (e.g., 40 mL for 1 g of sample).

    • Place the mixture in an ultrasonic bath or use a probe sonicator.

    • Sonicate for 16 minutes at a power of 466 W.

  • Separation:

    • Centrifuge the mixture to pellet the solid raspberry material.

    • Filter the supernatant to remove any remaining fine particles.

  • Concentration:

    • Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol. The resulting aqueous extract is ready for purification or analysis.

Protocol 2: Purification of Cyanidin 3-sophoroside using Macroporous Resin and Sephadex LH-20 Chromatography

This two-step protocol is designed to achieve high purity of Cyanidin 3-sophoroside from the crude extract.

Part A: Macroporous Resin Chromatography (AB-8)

Materials and Equipment:

  • Crude raspberry extract (from Protocol 1)

  • AB-8 macroporous resin

  • Chromatography column

  • Peristaltic pump

  • Ethanol-water solutions (e.g., 60:40, v/v)

  • Deionized water

Procedure:

  • Resin Preparation: Pre-treat the AB-8 resin according to the manufacturer's instructions. Pack the resin into a chromatography column.

  • Adsorption:

    • Dilute the crude extract to an anthocyanin concentration of approximately 0.2912 mg/mL.

    • Load the diluted extract onto the column at a flow rate of 0.5 mL/min.

    • Wash the column with deionized water to remove sugars and other polar impurities.

  • Desorption:

    • Elute the anthocyanins from the resin using an ethanol-water solution (60:40, v/v) at a flow rate of 1.0 mL/min.

    • Collect the colored eluate. This fraction is enriched with anthocyanins.

  • Concentration: Concentrate the enriched fraction using a rotary evaporator to remove the ethanol.

Part B: Sephadex LH-20 Column Chromatography

Materials and Equipment:

  • Anthocyanin-enriched fraction (from Part A)

  • Sephadex LH-20 gel

  • Chromatography column

  • Methanol solutions (30%, 50%, 70% in water)

  • Fraction collector

Procedure:

  • Column Packing: Swell the Sephadex LH-20 gel in the initial mobile phase and pack it into a chromatography column.

  • Sample Loading: Concentrate the anthocyanin-enriched fraction and dissolve it in a small volume of the initial mobile phase. Load the sample onto the column.

  • Gradient Elution:

    • Begin elution with 30% methanol.

    • Increase the methanol concentration stepwise to 50% and then to 70% to separate different anthocyanins.

    • Collect fractions using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing pure Cyanidin 3-sophoroside.

  • Final Preparation: Pool the pure fractions and remove the solvent under vacuum to obtain purified Cyanidin 3-sophoroside.

Protocol 3: Quantification of Cyanidin 3-sophoroside by HPLC

This protocol outlines the analytical procedure for quantifying Cyanidin 3-sophoroside in raspberry extracts.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 250 × 4.6 mm, 5 µm particle size).

  • Cyanidin 3-sophoroside standard

  • Formic acid

  • Acetonitrile

  • Methanol

  • Deionized water

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% formic acid in deionized water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Standard Preparation: Prepare a series of standard solutions of Cyanidin 3-sophoroside in the initial mobile phase to create a calibration curve.

  • Sample Preparation: Filter the raspberry extract through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 520 nm.

    • Flow Rate: 1 mL/min.

    • Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar compounds.

  • Analysis:

    • Inject the standards and the sample.

    • Identify the Cyanidin 3-sophoroside peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of Cyanidin 3-sophoroside in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of Cyanidin 3-sophoroside from raspberries.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Raspberries Raspberries Homogenization Homogenization Raspberries->Homogenization Fresh/Frozen Extraction Ultrasound-Assisted Extraction (38% Ethanol, 16 min, 466 W) Homogenization->Extraction Pulp Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Crude_Extract Crude_Extract Filtration->Crude_Extract Supernatant Macroporous_Resin AB-8 Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Load Enriched_Fraction Enriched_Fraction Macroporous_Resin->Enriched_Fraction Elute with 60% Ethanol Sephadex_LH20 Sephadex LH-20 Chromatography Enriched_Fraction->Sephadex_LH20 Load Purified_C3S Purified_C3S Sephadex_LH20->Purified_C3S Gradient Elution (Methanol) HPLC_Analysis HPLC-DAD Analysis (520 nm) Purified_C3S->HPLC_Analysis Inject Quantification Quantification HPLC_Analysis->Quantification

Caption: Workflow for Extraction, Purification, and Analysis of Cyanidin 3-sophoroside.

Purification_Detail Crude_Extract Crude Raspberry Extract AB8_Column AB-8 Resin Column Crude_Extract->AB8_Column Load Wash Wash with Water (Remove Sugars, Acids) AB8_Column->Wash Elution1 Elute with 60% Ethanol Wash->Elution1 Enriched_Fraction Anthocyanin-Enriched Fraction Elution1->Enriched_Fraction Sephadex_Column Sephadex LH-20 Column Enriched_Fraction->Sephadex_Column Load Gradient_Elution Gradient Elution (30% -> 50% -> 70% Methanol) Sephadex_Column->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection HPLC_Screening HPLC Screening of Fractions Fraction_Collection->HPLC_Screening Pure_C3S Pure Cyanidin 3-sophoroside HPLC_Screening->Pure_C3S Pool Pure Fractions

References

Application Notes: Utilizing Cyanidin 3-sophoroside (hydrochloride) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-sophoroside is a type of anthocyanin, a class of water-soluble flavonoid pigments responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1] Like other anthocyanins, it is recognized for its potent antioxidant properties, which are central to its various biological activities.[1] In cell culture applications, Cyanidin 3-sophoroside and its closely related compounds, such as Cyanidin 3-glucoside (C3G), are investigated for their potential health benefits, including anti-inflammatory, anti-cancer, and cytoprotective effects.[1][2]

These compounds modulate various cellular signaling pathways, making them valuable tools for studying and potentially treating chronic diseases.[1] This document provides an overview of the applications of Cyanidin 3-sophoroside (hydrochloride) in cell culture, with detailed protocols and data derived from studies on it and the extensively researched C3G, which serves as a strong proxy due to structural similarity.

Mechanism of Action & Signaling Pathways

Cyanidin 3-sophoroside and related glycosides exert their effects by modulating key cellular signaling pathways involved in apoptosis, inflammation, and cell cycle regulation.

1. Induction of Apoptosis in Cancer Cells: Cyanidin glycosides have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is often achieved through the intrinsic pathway, which involves modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, they can increase the expression of Bax (a pro-apoptotic protein) while decreasing the expression of Bcl-2 (an anti-apoptotic protein). This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as Caspase-3, which dismantle the cell. Furthermore, these compounds can arrest the cell cycle, typically at the G2/M phase, by down-regulating key proteins like cyclin-dependent kinases (CDKs) and cyclins.

G cluster_0 Cyanidin 3-sophoroside Treatment cluster_1 Cellular Response C3S Cyanidin 3-sophoroside Bcl2 Bcl-2 (Anti-apoptotic) Expression C3S->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Expression C3S->Bax Upregulates CDK CDK-1, CDK-2 Cyclin B1, Cyclin D1 C3S->CDK Downregulates Caspase3 Caspase-3 Activation Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M G2/M Phase Arrest CDK->G2M

Apoptosis and Cell Cycle Arrest Pathway.

2. Anti-inflammatory Effects: Chronic inflammation is a key driver of many diseases. Cyanidin glycosides exhibit significant anti-inflammatory properties. In cell culture models, they can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). This is primarily achieved by inhibiting the NF-κB and MAPK signaling pathways. Cyanidin compounds prevent the phosphorylation and degradation of IκBα, which keeps the NF-κB p65 subunit sequestered in the cytoplasm, thereby preventing the transcription of inflammatory genes.

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Cyanidin 3-sophoroside Action cluster_3 Inflammatory Response LPS LPS IKK IKK LPS->IKK IkBa p-IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) Nucleus->Cytokines Upregulates Transcription C3S Cyanidin 3-sophoroside C3S->IkBa Inhibits Inflammation Inflammation Cytokines->Inflammation

Anti-inflammatory NF-κB Signaling Pathway.

Data Presentation: In Vitro Effects

The following tables summarize quantitative data from cell culture studies using Cyanidin 3-sophoroside and the closely related Cyanidin 3-glucoside (C3G).

Table 1: Cytotoxic and Anti-proliferative Effects

Compound Cell Line Concentration Incubation Time Effect Reference
Cyanidin 3-sophoroside-5-glucoside-rich extract HL-60 (Human promyelocytic leukemia) 1.6 mg/mL 24 h 47% suppression of cell growth
Cyanidin 3-glucoside (C3G) HS578T (Human breast carcinoma) 10 - 100 µM 48 h Dose-dependent inhibition of cell viability
Cyanidin 3-glucoside (C3G) HS578T (Human breast carcinoma) 10 µM 24, 48, 72 h Time-dependent inhibition of cell viability
Cyanidin 3-glucoside (C3G) DU145 & LnCap (Prostate cancer) 3 - 200 µM 48 h Dose-dependent inhibition of cell growth
Cyanidin 3-glucoside (C3G) Saso-2 & G-292 (Osteosarcoma) 110 µg/mL 24 h IC50 value
Cyanidin 3-glucoside (C3G) MG-63 (Osteosarcoma) 140 µg/mL 24 h IC50 value

| Cyanidin 3-glucoside (C3G) | MKN-45 (Gastric cancer) | 0 - 80 µM | 24 h | Significant antiproliferative effects | |

Table 2: Induction of Apoptosis

Compound Cell Line Concentration Incubation Time Key Observations Reference
Cyanidin 3-glucoside (C3G) HS578T 10, 30 µM 48 h Dose-dependent increase in apoptotic cells; Caspase-3 activation
Cyanidin 3-glucoside (C3G) MCF-7 (Breast cancer) IC50 24 h >51.5% apoptosis; Increased Bax, Caspase-3, p53 expression; Decreased Bcl-2
Cyanidin 3-glucoside (C3G) Osteosarcoma cell lines IC50 24 h Upregulation of pro-apoptotic genes Bax, P21, and PPARγ

| Cyanidin 3-glucoside (C3G) | MKN-45 | IC50 | 24 h | Apoptosis rate increased to 56.26%; Reduced mitochondrial membrane potential | |

Table 3: Anti-inflammatory Effects

Compound Cell Line Stimulus Concentration Key Observations Reference
Cyanidin 3-glucoside (C3G) RAW 264.7 (Murine macrophages) LPS Not specified Suppression of TNF-α, IL-1β, NO, and PGE2 production
Cyanidin 3-glucoside (C3G) THP-1 (Human macrophages) LPS (1 µg/ml) Not specified Reduced levels of TNF-α, IL-1β, IL-6, and IL-8

| Cyanidin 3-glucoside (C3G) | Human fibroblast-like synoviocytes | LPS | Not specified | Inhibition of TNF-α, IL-1β, and IL-6 expression | |

Experimental Protocols

A generalized workflow for cell culture experiments with Cyanidin 3-sophoroside is presented below, followed by specific protocols for common assays.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Prepare Stock Solution of Cyanidin 3-sophoroside (e.g., in DMSO or acidified methanol) D Prepare working concentrations by diluting stock in culture medium A->D B Culture and Seed Cells in appropriate plates (e.g., 24- or 96-well) C Allow cells to adhere (typically 24 h) B->C C->D E Treat cells with Cyanidin 3-sophoroside for a defined period (e.g., 24-72 h) D->E F Perform desired assay: - Cell Viability (MTT) - Apoptosis (Flow Cytometry) - Protein Expression (Western Blot) - Gene Expression (qPCR) E->F G Acquire and Analyze Data F->G

General Experimental Workflow.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cyanidin 3-sophoroside (hydrochloride) stock solution (e.g., 10 mM in DMSO)

  • Cells in culture

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (0.5 mg/mL in sterile PBS)

  • Lysis buffer (e.g., isopropyl alcohol with 10% Triton X-100 and 0.1 N HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Cyanidin 3-sophoroside in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound (e.g., 0, 10, 30, 50, 100 µM). Include a "vehicle control" (medium with the same amount of DMSO used for the highest concentration) and a "no-cell" blank control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Crystal Solubilization: Remove the MTT-containing medium. Add 100 µL of lysis buffer or DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate cell viability as a percentage of the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the % viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cyanidin 3-sophoroside (hydrochloride)

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with desired concentrations of Cyanidin 3-sophoroside for the chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Western Blotting for Protein Expression

Principle: Western blotting is used to detect the expression levels of specific proteins in cell lysates. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target proteins.

Materials:

  • Cells treated as described previously.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against Caspase-3, Bcl-2, Bax, p-IκBα, β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) detection reagents.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL reagents and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression. Use a loading control like β-actin or GAPDH to normalize the data.

References

Application Note and Protocol for Assessing Polyphenol Oxidase (PPO) Inhibition by Cyanidin 3-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyphenol oxidase (PPO) is a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables, a process that leads to undesirable changes in color, flavor, and nutritional value.[1] The inhibition of PPO is a key strategy for preventing this degradation and extending the shelf-life of food products.[1] Cyanidin 3-sophoroside, an anthocyanin found in sources like the rind of Garcinia mangostana, has been identified as a promising natural inhibitor of PPO.[2] This document provides a detailed protocol for assessing the inhibitory effect of Cyanidin 3-sophoroside on PPO activity.

The mechanism of PPO involves the oxidation of phenolic compounds to highly reactive quinones in the presence of oxygen.[1][3] These quinones then polymerize to form dark pigments known as melanins. Cyanidin 3-sophoroside has been shown to act as a non-competitive inhibitor of PPO, forming a ground-state complex with the enzyme and thereby reducing its catalytic activity.

Experimental Protocols

Preparation of Reagents

a. Phosphate Buffer (0.1 M, pH 6.5):

  • Prepare solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.

  • Mix the two solutions, adjusting the ratio until a pH of 6.5 is achieved. Store at 4°C.

b. PPO Enzyme Extract:

  • Homogenize 1 gram of fresh plant tissue (e.g., apple, mushroom) in 5 mL of ice-cold 0.1 M phosphate buffer (pH 6.5) using a mortar and pestle.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the crude PPO extract. Keep the extract on ice. The protein concentration of the extract can be determined using the Bradford method.

c. Substrate Solution (0.05 M Catechol):

  • Dissolve an appropriate amount of catechol in 0.1 M phosphate buffer (pH 6.5) to achieve a final concentration of 0.05 M. Prepare this solution fresh daily.

d. Cyanidin 3-sophoroside Stock Solution:

  • Cyanidin 3-sophoroside can be extracted and purified from natural sources such as Hibiscus rosa-sinensis or red raspberry.

  • Dissolve the purified Cyanidin 3-sophoroside in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration. Prepare serial dilutions from this stock solution to be used in the inhibition assay.

PPO Activity Assay (Control)

This assay measures the baseline activity of the PPO enzyme without any inhibitor.

  • In a cuvette, add 2.5 mL of the 0.05 M catechol substrate solution and 0.4 mL of 0.1 M phosphate buffer (pH 6.5).

  • Equilibrate the cuvette in a spectrophotometer at 25°C for 5 minutes.

  • To initiate the reaction, add 0.1 mL of the crude PPO extract to the cuvette and mix quickly.

  • Immediately begin recording the increase in absorbance at 420 nm every 30 seconds for 3-5 minutes. The rate of change in absorbance is proportional to the PPO activity.

PPO Inhibition Assay

This assay measures the effect of Cyanidin 3-sophoroside on PPO activity.

  • Prepare a series of reaction mixtures in cuvettes. For each concentration of Cyanidin 3-sophoroside to be tested, add:

    • 2.5 mL of the 0.05 M catechol substrate solution.

    • A specific volume of the Cyanidin 3-sophoroside stock solution to achieve the desired final concentration.

    • Add phosphate buffer to bring the total volume to 2.9 mL.

  • Prepare a control cuvette containing 2.5 mL of substrate solution and 0.4 mL of buffer (no inhibitor).

  • Incubate the cuvettes (with and without the inhibitor) for 5 minutes at 25°C.

  • To initiate the reaction, add 0.1 mL of the crude PPO extract to each cuvette, mix, and immediately start recording the absorbance at 420 nm as described in the PPO Activity Assay.

Data Analysis
  • Calculate the rate of the enzymatic reaction (ΔA/min) from the linear portion of the absorbance versus time plot for both the control and the inhibited reactions.

  • Calculate the percentage of PPO inhibition for each concentration of Cyanidin 3-sophoroside using the following formula:

    • % Inhibition = [(Rate of control - Rate of inhibited reaction) / Rate of control] x 100

  • To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PPO activity), plot the percentage of inhibition against the different concentrations of Cyanidin 3-sophoroside.

Data Presentation

The quantitative data from the PPO inhibition assay should be summarized in tables for clear comparison.

Table 1: PPO Inhibition by Cyanidin 3-sophoroside

Cyanidin 3-sophoroside Concentration (µM)Rate of Reaction (ΔA420/min)% Inhibition
0 (Control)Value0
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
Concentration 5ValueValue

Table 2: Kinetic Parameters of PPO Inhibition

InhibitorInhibition TypeIC50 (µM)Binding Energy (kcal/mol)
Cyanidin 3-sophorosideNon-competitiveCalculated Value-8.124
Kojic Acid (Reference)CompetitiveLiterature ValueLiterature Value

Visualizations

PPO Catalytic Pathway and Inhibition

PPO_Inhibition_Pathway Phenols Phenolic Substrates (e.g., Catechol) PPO_O2 PPO + O₂ Quinones o-Quinones Phenols->Quinones Oxidation C3S Cyanidin 3-sophoroside (Inhibitor) PPO_C3S_Complex PPO-C3S Complex (Inactive) PPO_O2->PPO_C3S_Complex Binding Melanins Melanins (Brown Pigments) Quinones->Melanins Polymerization C3S->PPO_C3S_Complex

Caption: Mechanism of PPO action and its inhibition by Cyanidin 3-sophoroside.

Experimental Workflow for PPO Inhibition Assay

PPO_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) start->prep_reagents setup_assay Set up Reaction Mixtures (Control & Inhibitor Concentrations) prep_reagents->setup_assay incubate Incubate at 25°C (5 minutes) setup_assay->incubate add_enzyme Initiate Reaction (Add PPO Extract) incubate->add_enzyme measure_abs Measure Absorbance at 420 nm (Every 30s for 3-5 min) add_enzyme->measure_abs calc_rate Calculate Reaction Rates (ΔA/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for the spectrophotometric assessment of PPO inhibition.

References

Application Notes and Protocols: Cyanidin 3-Sophoroside as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside is a water-soluble anthocyanin pigment responsible for the vibrant red, purple, and blue colors found in various fruits and vegetables, such as red raspberries and hibiscus flowers.[1][2][3] As a natural alternative to synthetic food dyes, it offers not only appealing coloration but also potential health benefits attributed to its antioxidant properties.[2] This document provides detailed application notes and experimental protocols for the extraction, purification, and stability testing of Cyanidin 3-sophoroside for its use as a natural food colorant.

Physicochemical Properties

  • Chemical Structure: Cyanidin 3-sophoroside consists of a cyanidin aglycone linked to a sophorose (a disaccharide of two glucose units) moiety at the 3-position.

  • Appearance: The color of Cyanidin 3-sophoroside is highly dependent on pH. It typically appears red in acidic conditions (pH < 3), transitioning to violet and then blue as the pH increases.[4] At neutral to alkaline pH, it is prone to degradation, resulting in colorless or brownish compounds.

  • Solubility: It is a water-soluble pigment.

Applications in the Food Industry

Cyanidin 3-sophoroside can be utilized as a natural colorant in a variety of food and beverage products, particularly those with an acidic pH where its color stability is greatest. Potential applications include:

  • Beverages: Fruit juices, soft drinks, and flavored water.

  • Confectionery: Hard candies, gummies, and fruit fillings.

  • Dairy Products: Yogurts and fruit preparations for dairy products (acidified).

  • Jams and Jellies: Provides a natural red to purple hue.

Quantitative Data Summary

The stability of anthocyanins like Cyanidin 3-sophoroside is influenced by several factors. The following tables summarize key quantitative data on anthocyanin stability. Note that some data pertains to the closely related Cyanidin 3-glucoside (C3G) due to a greater availability of specific research on this compound.

Table 1: pH Stability of Cyanidin Glycosides

pHColorStability Characteristics
< 3RedMost stable form (flavylium cation).
4-5Colorless/Slightly ColoredFormation of the colorless carbinol pseudo-base and chalcone.
6-7Purplish-BlueFormation of the quinonoidal base. Prone to degradation.
> 7Blue to Greenish-BlueRapid degradation. Unstable for most food applications.

Table 2: Thermal Stability of Cyanidin-3-O-glucoside (C3G) with Walnut Protein Isolate (WPI)

Temperature (°C)ConditionHalf-life (minutes)Reference
80C3G alone80.18
80C3G with WPI129.8
95C3G alone73.76
95C3G with WPI74.12

Table 3: Color Characteristics of Cyanidin 3-glucoside (Cy-3-glu) and Cyanidin 3-sophoroside (Cy-3-soph) at Various pH Values

pHCompoundMolar AbsorptivityHue Angle (H°)Chroma (C)Reference
1.0 - 5.7Cy-3-glu & Cy-3-sophMolar absorptivity of Cy-3-soph was lower than that of Cy-3-glu (except at pH 4.6 and 5.7)Decreased with increasing pHC of Cy-3-soph was lower than that of Cy-3-glu
5.7 - 7.6Cy-3-glu & Cy-3-soph-Kept constant and nearly identical-

Experimental Protocols

Extraction and Purification of Cyanidin 3-Sophoroside

This protocol describes a general method for the extraction and purification of Cyanidin 3-sophoroside from plant materials like red raspberries or hibiscus.

Materials:

  • Plant material (e.g., fresh or frozen red raspberries)

  • Ethanol (60%) acidified with a weak acid (e.g., citric acid to pH 3)

  • Distilled water

  • Macroporous adsorbent resin (e.g., AB-8)

  • Sephadex LH-20 column

  • Rotary evaporator

  • Freeze dryer

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

Protocol:

  • Extraction:

    • Homogenize the plant material with the acidified ethanol solution.

    • Sonicate the mixture for approximately 40 minutes at a temperature above 20°C.

    • Filter the mixture to separate the liquid extract from the solid plant material.

    • Repeat the extraction process on the residue to maximize yield and combine the liquid extracts.

    • Concentrate the combined extracts using a rotary evaporator at 40°C to remove the ethanol.

  • Purification using Macroporous Resin:

    • Pass the crude aqueous extract through a column packed with macroporous resin.

    • Wash the column with distilled water to remove sugars, proteins, and other water-soluble impurities until the eluent is colorless.

    • Elute the anthocyanins from the resin using 60% ethanol (pH 3).

    • Collect the colored eluate and concentrate it using a rotary evaporator.

  • Further Purification using Sephadex LH-20:

    • For higher purity, dissolve the concentrated anthocyanin extract in a minimal amount of the mobile phase.

    • Apply the sample to a Sephadex LH-20 column.

    • Elute with an appropriate solvent system (e.g., methanol-water mixtures) to separate individual anthocyanins.

    • Collect the fractions containing Cyanidin 3-sophoroside.

    • Dry the purified fraction, for example, by freeze-drying.

Workflow for Extraction and Purification of Cyanidin 3-Sophoroside

G Figure 1: Extraction and Purification Workflow plant_material Plant Material (e.g., Red Raspberries) extraction Extraction with Acidified Ethanol plant_material->extraction filtration1 Filtration extraction->filtration1 concentration1 Rotary Evaporation (Remove Ethanol) filtration1->concentration1 crude_extract Crude Aqueous Extract concentration1->crude_extract resin_column Macroporous Resin Chromatography crude_extract->resin_column washing Wash with Distilled Water resin_column->washing Impurities Removed elution Elute with Acidified Ethanol resin_column->elution concentration2 Rotary Evaporation elution->concentration2 purified_extract Partially Purified Extract concentration2->purified_extract sephadex_column Sephadex LH-20 Chromatography purified_extract->sephadex_column fraction_collection Fraction Collection sephadex_column->fraction_collection drying Freeze Drying fraction_collection->drying final_product Purified Cyanidin 3-Sophoroside drying->final_product

Caption: Workflow for the extraction and purification of Cyanidin 3-sophoroside.

Stability Testing Protocols

The following protocols are designed to assess the stability of Cyanidin 3-sophoroside under various conditions relevant to food processing and storage.

5.2.1. pH Stability

Materials:

  • Purified Cyanidin 3-sophoroside solution

  • Buffer solutions at various pH levels (e.g., pH 2, 3, 4, 5, 6, 7, 8)

  • UV-Vis Spectrophotometer

  • pH meter

Protocol:

  • Prepare solutions of Cyanidin 3-sophoroside in buffer solutions of different pH values.

  • Measure the initial absorbance spectrum (e.g., 400-700 nm) of each solution.

  • Store the solutions at a constant temperature (e.g., 25°C) in the dark.

  • At regular intervals (e.g., every hour for the first 8 hours, then daily), measure the absorbance spectrum of each solution.

  • Calculate the degradation rate and half-life at each pH by monitoring the decrease in absorbance at the wavelength of maximum absorption (λmax).

5.2.2. Thermal Stability

Materials:

  • Purified Cyanidin 3-sophoroside solution at a specific pH (e.g., pH 3)

  • Water baths or incubators set to different temperatures (e.g., 4°C, 20°C, 60°C, 80°C, 100°C)

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare identical samples of Cyanidin 3-sophoroside solution.

  • Place the samples in the temperature-controlled environments.

  • At set time intervals, remove an aliquot from each sample and cool it to room temperature.

  • Measure the absorbance spectrum to determine the extent of degradation.

  • Plot the percentage of pigment retention versus time for each temperature to determine the degradation kinetics.

5.2.3. Light Stability

Materials:

  • Purified Cyanidin 3-sophoroside solution

  • Transparent and opaque containers

  • A light stability cabinet with a controlled light source (e.g., simulating supermarket lighting) or a sunny windowsill for a less controlled experiment.

  • UV-Vis Spectrophotometer

Protocol:

  • Place the Cyanidin 3-sophoroside solution in both transparent and opaque (control) containers.

  • Expose the containers to the light source for a defined period.

  • At regular intervals, take samples from both containers and measure their absorbance spectra.

  • Compare the degradation of the light-exposed sample to the dark control to determine the effect of light on stability. Accelerated testing can be performed using high-intensity light to predict shelf-life more quickly.

Workflow for Stability Testing of Cyanidin 3-Sophoroside

G Figure 2: Stability Testing Workflow start Purified Cyanidin 3-Sophoroside Solution ph_stability pH Stability Test (Varying pH Buffers) start->ph_stability thermal_stability Thermal Stability Test (Varying Temperatures) start->thermal_stability light_stability Light Stability Test (Light vs. Dark Storage) start->light_stability analysis Spectrophotometric Analysis (Absorbance over Time) ph_stability->analysis thermal_stability->analysis light_stability->analysis kinetics Degradation Kinetics & Half-life Calculation analysis->kinetics

Caption: General workflow for assessing the stability of Cyanidin 3-sophoroside.

Safety and Toxicology

Studies on cyanidin, the aglycone of Cyanidin 3-sophoroside, have demonstrated a high degree of safety for oral consumption.

  • Acute Toxicity: In studies on rats, the LD50 was found to be greater than 300 mg/kg/day, with no adverse effects observed.

  • Subacute Toxicity: A 28-day study in rats established a No Observed Adverse Effect Level (NOAEL) at 30 mg/kg/day. No significant alterations in organ weights, hematological parameters, or liver and kidney functions were observed at this dosage.

These findings support the safety of cyanidin-based anthocyanins for use in food applications.

Conclusion

Cyanidin 3-sophoroside presents a viable and safe option as a natural food colorant, particularly for acidic food and beverage products. Its application, however, requires careful consideration of environmental factors such as pH, temperature, and light to ensure color stability throughout the product's shelf life. The protocols outlined in this document provide a framework for the successful extraction, purification, and evaluation of Cyanidin 3-sophoroside for food coloring applications. Further research may focus on stabilization techniques, such as microencapsulation, to broaden its applicability in a wider range of food matrices.

References

Application Notes and Protocols for in vivo Experimental Design of Cyanidin 3-sophoroside Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-sophoroside, a member of the anthocyanin family of flavonoids, is a naturally occurring pigment found in various fruits and vegetables. Emerging research has highlighted its potential therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects. These application notes provide detailed protocols for the in vivo investigation of Cyanidin 3-sophoroside, focusing on experimental design, relevant animal models, and key analytical methods to assess its efficacy and mechanism of action.

Data Presentation: Quantitative Summary of in vivo Studies

The following tables summarize quantitative data from representative in vivo studies investigating the effects of cyanidin glycosides.

Table 1: Pharmacokinetic Parameters of Cyanidin Glycosides in Rats

CompoundDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)Reference
Cyanidin 3-glucoside300 mg/kg (gavage)0.252967.29 ± 556.71--[1]
Bilberry Anthocyanins-0.511.1--[2]
Cyanidin 3-glycosides721 mg (oral, human)3.0--3.88 ± 0.62 (urine)[3]

Table 2: Efficacy of Cyanidin Glycosides in Disease Models

Disease ModelAnimal ModelTreatment and DoseKey BiomarkerResultReference
Lipopolysaccharide (LPS)-induced acute lung injuryMale Kunming miceCyanidin-3-O-glucoside (C3G)Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in BALFSignificantly inhibited production[4]
Ethanol-induced gastric lesionsRatsC3G (4 and 8 mg/kg)Gastric lesion formationSignificantly inhibited[5]
Liver Precancerous LesionWistar ratsC3G (10, 15, and 20 mg/kg/d)Alpha-fetoprotein (AFP) levelsDecreased
Alzheimer's DiseaseAPPswe/PS1ΔE9 miceC3G (30 mg/kg/day) for 16 weeksAβ levels and depositionReduced

Experimental Protocols

Animal Models

The selection of an appropriate animal model is critical for the successful investigation of Cyanidin 3-sophoroside's therapeutic potential.

a) Protocol for Induction of Liver Precancerous Lesions in Rats

This model is used to study the chemopreventive effects of Cyanidin 3-sophoroside on hepatocellular carcinoma.

  • Animals: Male Wistar rats (150-200g).

  • Materials: Diethylnitrosamine (DEN), 2-acetylaminofluorene (2-AAF).

  • Procedure:

    • Initiate hepatic precancerous lesions by a single intraperitoneal (i.p.) injection of DEN (100 mg/kg body weight).

    • Two weeks after DEN injection, promote the lesions by administering 2-AAF. One common method involves repeated administration of 2-AAF. Another protocol uses a 10-day model with DEN treatment followed by 2-AAF and a 70% partial hepatectomy.

    • Administer Cyanidin 3-sophoroside (e.g., 10, 15, and 20 mg/kg/day) orally for a specified period (e.g., 16 weeks).

    • Monitor animal health and body weight regularly.

    • At the end of the treatment period, sacrifice the animals and collect blood and liver tissue for analysis.

b) Protocol for Ethanol-Induced Gastric Ulcer Model in Rats

This model is suitable for evaluating the gastroprotective effects of Cyanidin 3-sophoroside.

  • Animals: Wistar rats (180-220g).

  • Materials: Absolute ethanol.

  • Procedure:

    • Fast the rats for 24 hours with free access to water.

    • Administer Cyanidin 3-sophoroside (e.g., 4 and 8 mg/kg) orally.

    • One hour after treatment, administer 1 mL of absolute ethanol orally to induce gastric ulcers.

    • One hour after ethanol administration, sacrifice the animals.

    • Excise the stomach, open it along the greater curvature, and wash with saline.

    • Examine the gastric mucosa for lesions and calculate the ulcer index.

c) Protocol for Alzheimer's Disease Model in APPswe/PS1ΔE9 Transgenic Mice

This model is used to investigate the neuroprotective effects of Cyanidin 3-sophoroside.

  • Animals: APPswe/PS1ΔE9 transgenic mice. This model shows Aβ deposition by 4 months of age.

  • Procedure:

    • Begin treatment with Cyanidin 3-sophoroside at an appropriate age (e.g., before or at the onset of pathology).

    • Administer Cyanidin 3-sophoroside (e.g., 30 mg/kg/day) orally for a prolonged period (e.g., 16 weeks).

    • Conduct behavioral tests (e.g., Morris water maze) to assess cognitive function.

    • At the end of the study, sacrifice the mice and collect brain tissue for histological and biochemical analysis of Aβ plaques and tau pathology.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Cyanidin 3-sophoroside is crucial for interpreting efficacy studies.

a) Protocol for Pharmacokinetic Analysis in Rats

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Administer a single oral dose of Cyanidin 3-sophoroside.

    • Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • For tissue distribution studies, sacrifice animals at various time points, perfuse with saline, and collect organs of interest (e.g., liver, kidney, brain).

    • Homogenize tissues for analysis.

    • Quantify Cyanidin 3-sophoroside and its metabolites using a validated analytical method such as UPLC-MS/MS.

Analytical Methods

a) Protocol for UPLC-MS/MS Quantification of Cyanidin 3-sophoroside in Plasma

This method provides high sensitivity and specificity for quantifying anthocyanins in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of acidified acetonitrile (e.g., with 1% formic acid) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and inject it into the UPLC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: A suitable C18 reversed-phase column (e.g., Zorbax SB-C18, 50 × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of Cyanidin 3-sophoroside and an internal standard.

b) Protocol for Measurement of Inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF)

  • BALF Collection:

    • Euthanize the mouse.

    • Expose the trachea and make a small incision.

    • Insert a cannula into the trachea and secure it.

    • Instill a known volume of sterile saline (e.g., 0.8-1.0 mL) and gently aspirate to recover the fluid. Repeat this process 3-5 times.

    • Pool the recovered fluid and centrifuge to separate cells from the supernatant.

  • Cytokine Analysis:

    • Use the BALF supernatant for cytokine measurement.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercial ELISA kits or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.

c) Protocol for Measurement of Antioxidant Enzyme Activity in Tissue Homogenates

  • Tissue Homogenate Preparation:

    • Excise the tissue of interest (e.g., liver, lung) and wash with ice-cold saline.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate buffer) on ice.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for enzyme activity assays.

  • Enzyme Activity Assays:

    • Superoxide Dismutase (SOD): Measure SOD activity using a commercial kit based on the inhibition of a chromogen reduction.

    • Catalase (CAT): Measure CAT activity by monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically at 240 nm.

    • Glutathione Peroxidase (GPx): Measure GPx activity using a coupled reaction with glutathione reductase and monitoring the oxidation of NADPH at 340 nm. Note: Several commercial kits are available for these assays.

Visualization of Pathways and Workflows

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Cyanidin glycosides have been shown to inhibit this pathway.

NF_kappa_B_Pathway cluster_nucleus Nucleus C3S Cyanidin 3-sophoroside IKK IKK Complex C3S->IKK Inhibition Stimuli Pro-inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkB IκBα IKK->IkB P NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_active->Gene_Expression Transcription

Caption: Inhibition of the NF-κB signaling pathway by Cyanidin 3-sophoroside.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like inflammation and apoptosis. Cyanidin glycosides can modulate this pathway.

MAPK_Pathway C3S Cyanidin 3-sophoroside MAPKKK MAPKKK (e.g., ASK1, TAK1) C3S->MAPKKK Inhibition Stress_Stimuli Stress/Inflammatory Stimuli Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Cellular_Response Inflammation, Apoptosis Transcription_Factors->Cellular_Response

Caption: Modulation of the MAPK signaling pathway by Cyanidin 3-sophoroside.

Experimental Workflow

General in vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the therapeutic effects of Cyanidin 3-sophoroside.

In_Vivo_Workflow start Start animal_model Animal Model Selection (e.g., Rat, Mouse) start->animal_model disease_induction Disease Induction (e.g., Chemical, Genetic) animal_model->disease_induction treatment Treatment Administration (Cyanidin 3-sophoroside vs. Vehicle) disease_induction->treatment monitoring In-life Monitoring (Body weight, clinical signs) treatment->monitoring endpoint Endpoint Data Collection monitoring->endpoint blood_collection Blood/Plasma Collection endpoint->blood_collection tissue_collection Tissue Collection (e.g., Liver, Brain, Stomach) endpoint->tissue_collection analysis Sample Analysis blood_collection->analysis tissue_collection->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis histology Histopathology analysis->histology biomarker Biomarker Analysis (e.g., Cytokines, Enzymes) analysis->biomarker data_analysis Data Analysis & Interpretation pk_analysis->data_analysis histology->data_analysis biomarker->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vivo studies of Cyanidin 3-sophoroside.

References

Measuring the In Vitro Antioxidant Capacity of Cyanidin 3-sophoroside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for measuring the in vitro antioxidant capacity of Cyanidin 3-sophoroside, a key anthocyanin found in various fruits and vegetables. The following sections offer a comprehensive guide to understanding and implementing common antioxidant assays, interpreting data, and visualizing the underlying scientific principles.

Introduction to Antioxidant Capacity Assays

In vitro antioxidant capacity assays are essential tools for screening and characterizing the potential of compounds like Cyanidin 3-sophoroside to combat oxidative stress. These assays are based on different chemical principles, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. It is recommended to use a battery of assays to obtain a comprehensive antioxidant profile.

General Experimental Workflow

The in vitro assessment of antioxidant capacity typically follows a standardized workflow, from sample preparation to data analysis. This process ensures reproducibility and comparability of results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Sample Preparation (Cyanidin 3-sophoroside solution) reaction Reaction Incubation (Sample + Reagent) prep_sample->reaction prep_reagents Reagent Preparation (DPPH, ABTS, etc.) prep_reagents->reaction prep_standards Standard Preparation (Trolox, Ascorbic Acid) std_curve Standard Curve Generation prep_standards->std_curve measurement Spectrophotometric/ Fluorometric Measurement reaction->measurement measurement->std_curve calc Calculation of Antioxidant Capacity (IC50, TEAC, etc.) measurement->calc std_curve->calc data_pres Data Presentation (Tables, Graphs) calc->data_pres

General workflow for in vitro antioxidant capacity assessment.

Data Presentation: Antioxidant Capacity of Cyanidin 3-sophoroside

The following table summarizes the reported in vitro antioxidant capacity of Cyanidin 3-sophoroside from various assays. It is important to note that values can vary depending on the specific assay conditions.

AssayMethodResultReference CompoundNotes
DPPH IC50~5-15 µMTrolox / Ascorbic AcidThe concentration required to scavenge 50% of DPPH radicals.
ABTS TEAC~1.5-3.0TroloxTrolox Equivalent Antioxidant Capacity.
Superoxide Scavenging Rate Constant2.2 × 10^5 M⁻¹s⁻¹Superoxide DismutaseReaction rate at pH 7.0.[1]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[2][3]

Principle Visualization:

DPPH_Assay cluster_reactants Reactants cluster_products Products DPPH DPPH• (Purple) DPPHH DPPH-H (Yellow) DPPH->DPPHH + Antioxidant (AH) Antioxidant Antioxidant (AH) (Cyanidin 3-sophoroside) A Oxidized Antioxidant (A•) Antioxidant->A - H•

Chemical principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[3] Store in the dark at 4°C.

    • Prepare a series of dilutions of Cyanidin 3-sophoroside in the same solvent.

    • Prepare a standard antioxidant solution (e.g., Trolox or ascorbic acid) for comparison.

  • Assay Procedure: [4]

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sample or standard solution at different concentrations to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Plot the % inhibition against the concentration of Cyanidin 3-sophoroside to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Principle Visualization:

ABTS_Assay cluster_reactants Reactants cluster_products Products ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS + Antioxidant (AH) Antioxidant Antioxidant (AH) (Cyanidin 3-sophoroside) A Oxidized Antioxidant (A•) Antioxidant->A - e-

Chemical principle of the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

    • To generate the ABTS•+ solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of Cyanidin 3-sophoroside and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the sample or standard solution at different concentrations.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a 75 mM phosphate buffer (pH 7.4).

    • Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Prepare a series of dilutions of Cyanidin 3-sophoroside and a Trolox standard.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer).

    • Incubate the plate at 37°C for at least 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically every minute for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and the blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample or standard.

    • Plot the net AUC against the concentration of the Trolox standard to create a standard curve.

    • Determine the ORAC value of Cyanidin 3-sophoroside by comparing its net AUC to the Trolox standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is a SET-based method that measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.

    • Prepare a series of dilutions of Cyanidin 3-sophoroside and a ferrous sulfate (FeSO₄) or Trolox standard.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the sample, standard, or blank (solvent).

    • Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.

    • Determine the FRAP value of Cyanidin 3-sophoroside by comparing its absorbance to the standard curve. Results are expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the antioxidant capacity of Cyanidin 3-sophoroside. By employing a combination of these assays, researchers can gain a comprehensive understanding of its antioxidant potential, which is crucial for its development as a potential therapeutic agent or functional food ingredient. Consistent and careful execution of these protocols will ensure the generation of reliable and reproducible data.

References

Application of Cyanidin 3-Sophoroside in Nutraceuticals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside is a naturally occurring anthocyanin found in various pigmented plants, including red raspberries, black currants, and certain flowers like Hibiscus rosa-sinensis.[1][2] As a member of the flavonoid family, it possesses significant potential for application in the nutraceutical industry due to its diverse biological activities. These activities primarily stem from its potent antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers and professionals interested in the development of nutraceutical products containing Cyanidin 3-sophoroside.

Biological Activities and Potential Nutraceutical Applications

Cyanidin 3-sophoroside and its related compounds have been investigated for a range of health benefits, making them attractive ingredients for functional foods and dietary supplements.

  • Antioxidant Effects: Anthocyanins are renowned for their ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[3] The antioxidant capacity of cyanidin glycosides is a key mechanism behind their protective effects.[4]

  • Anti-inflammatory Properties: Chronic inflammation is a hallmark of many metabolic disorders. Cyanidin 3-sophoroside and similar anthocyanins can modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, reducing the production of pro-inflammatory mediators.[5]

  • Metabolic Health: Emerging evidence suggests that certain anthocyanins can positively influence metabolic health. For instance, a structurally similar compound, cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside, has demonstrated hypoglycemic effects by inhibiting hepatic glucose secretion. This points to the potential of cyanidin sophorosides in managing blood sugar levels.

  • Cardiovascular Protection: The antioxidant and anti-inflammatory properties of anthocyanins contribute to cardiovascular health by protecting against LDL oxidation and reducing inflammation within the vascular system.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of Cyanidin 3-sophoroside and its closely related analogue, Cyanidin 3-glucoside (C3G), which is often used as a reference compound in studies.

Table 1: Antioxidant Activity of Cyanidin Glycosides

CompoundAssayIC50 / ActivityReference CompoundIC50 / Activity of ReferenceSource
Cyanidin 3-glucosideLDL Oxidation (MDA generation)6.5 µMResveratrol34 µM
Cyanidin 3-glucosideLDL Oxidation (MDA generation)6.5 µMAscorbic Acid212 µM
Cyanidin 3-sophorosideSuperoxide Scavenging (Rate Constant)2.2 x 10⁵ M⁻¹ s⁻¹Cyanidin (aglycone)1.9 x 10⁶ M⁻¹ s⁻¹

Table 2: In Vivo Hypoglycemic Effects of a Cyanidin Sophoroside Derivative

Treatment (80 mg/kg)Time PointBlood Glucose ReductionPositive Control (Metformin, 80 mg/kg)Source
Cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside4 hoursSignificant reduction in blood glucoseEffective reduction

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the nutraceutical potential of Cyanidin 3-sophoroside.

Protocol 1: Extraction and Purification of Cyanidin 3-Sophoroside

This protocol is adapted from methods used for anthocyanin extraction from plant materials.

Objective: To extract and purify Cyanidin 3-sophoroside from a plant source (e.g., Hibiscus rosa-sinensis petals or red raspberries).

Materials:

  • Plant material (fresh or freeze-dried)

  • Methanol acidified with 1.0 N HCl (85:15, v/v)

  • Distilled water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a PDA detector and a semi-preparative C18 column

  • Rotary evaporator

  • Centrifuge

  • Sonicator

Methodology:

  • Extraction:

    • Grind the plant material into a fine powder.

    • Mix 30 g of the ground material with 200 mL of acidified methanol.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge at 7500 rpm for 5 minutes at 4°C and collect the supernatant.

    • Repeat the extraction on the pellet with another 200 mL of acidified methanol.

    • Combine the supernatants and reduce the volume to approximately 25 mL using a rotary evaporator.

  • Purification:

    • SPE Cleanup: Condition a C18 SPE cartridge with methanol followed by acidified water. Load the crude extract onto the cartridge. Wash with acidified water to remove sugars and other polar impurities. Elute the anthocyanins with acidified methanol.

    • HPLC Purification: Further purify the anthocyanin fraction using a semi-preparative HPLC system.

      • Mobile Phase A: 5% Formic acid in water

      • Mobile Phase B: 5% Formic acid in methanol

      • Gradient: A linear gradient from 10% to 40% B over 40 minutes.

      • Detection: Monitor at 520 nm.

    • Collect the fraction corresponding to Cyanidin 3-sophoroside based on retention time and UV-Vis spectra.

    • Confirm the identity and purity using LC-MS. Purity should be >95%.

Protocol 2: In Vitro Antioxidant Capacity Assessment - DPPH Radical Scavenging Assay

This protocol measures the ability of Cyanidin 3-sophoroside to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Objective: To determine the free radical scavenging activity of purified Cyanidin 3-sophoroside.

Materials:

  • Purified Cyanidin 3-sophoroside

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare a stock solution of Cyanidin 3-sophoroside in methanol.

  • Create a series of dilutions of the sample and Trolox in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Protocol 3: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory potential of Cyanidin 3-sophoroside by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the ability of Cyanidin 3-sophoroside to inhibit the production of the pro-inflammatory mediator NO.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Purified Cyanidin 3-sophoroside

  • Griess Reagent (for NO measurement)

  • Dexamethasone (positive control)

  • Cell culture incubator (37°C, 5% CO2)

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Cyanidin 3-sophoroside (or dexamethasone) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Assess cell viability using an MTT assay to ensure the observed effects are not due to cytotoxicity.

Signaling Pathways and Mechanisms of Action

The biological effects of Cyanidin 3-sophoroside are mediated through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for developing targeted nutraceutical applications.

Anti-inflammatory Signaling Pathway

Cyanidin glycosides exert their anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

  • NF-κB Pathway: In response to inflammatory stimuli like LPS, IκBα is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus. There, it initiates the transcription of pro-inflammatory genes, including iNOS (producing NO) and COX-2 (producing prostaglandins). Cyanidin glycosides can inhibit the phosphorylation of IκBα, thus preventing NF-κB activation.

  • MAPK Pathway: The MAPK family (including ERK, JNK, and p38) also plays a crucial role in inflammation. Activation of these kinases leads to the expression of inflammatory mediators. Cyanidin glycosides have been shown to suppress the phosphorylation of these MAPK proteins.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_active->Inflammatory_Genes Transcription C3S Cyanidin 3-sophoroside C3S->MAPK Inhibits (P) C3S->IKK Inhibits

Caption: Anti-inflammatory signaling pathway modulated by Cyanidin 3-sophoroside.

General Experimental Workflow

The following diagram illustrates a logical workflow for the evaluation of Cyanidin 3-sophoroside for nutraceutical applications.

G start Source Material (e.g., Red Raspberry) extraction Extraction & Purification (Protocol 1) start->extraction char Characterization (HPLC, LC-MS) extraction->char invitro In Vitro Bioactivity (Antioxidant, Anti-inflammatory) (Protocols 2 & 3) char->invitro stability Stability & Formulation (pH, Temp, Light) char->stability mechanism Mechanism of Action (Signaling Pathway Analysis) invitro->mechanism invivo In Vivo Efficacy & Safety (Animal Models) mechanism->invivo nutra Nutraceutical Product Development stability->nutra invivo->nutra

References

Application Notes and Protocols: Cyanidin 3-Sophoroside in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside is a naturally occurring anthocyanin found in various pigmented plants, including red raspberries and hibiscus.[1] As a member of the flavonoid family, it possesses potent antioxidant and anti-inflammatory properties, making it a promising bioactive ingredient for cosmetic and dermatological applications.[2][3] Its potential benefits for skin health include protection against oxidative stress-induced damage, modulation of inflammatory responses, and anti-aging effects. This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing Cyanidin 3-sophoroside in cosmetic formulations.

Given the limited specific quantitative data for Cyanidin 3-sophoroside, data for the closely related and well-studied compound, Cyanidin 3-glucoside (C3G), is used as a proxy in the following tables and discussions. The structural similarity between these two molecules suggests comparable biological activities.

Key Performance Data

The following tables summarize the quantitative data on the efficacy of Cyanidin 3-glucoside, which can be considered indicative of Cyanidin 3-sophoroside's potential.

Table 1: Antioxidant and Anti-inflammatory Activity

ParameterAssayTest SystemConcentrationResultReference
Antioxidant Activity DPPH Radical ScavengingIn vitro0.011 mg/mLIC50[4]
ABTS Radical ScavengingIn vitroNot specifiedHigher than C3G[4]
ROS ReductionUVB-irradiated HaCaT keratinocytes80, 160, 200 µmol/LDose-dependent decrease in ROS
Lipid Peroxidation InhibitionCopper-induced LDL oxidation6.5 µMIC50N/A
Anti-inflammatory Activity COX-2 InhibitionLPS-stimulated RAW264.7 macrophages5, 10, 20 µg/mLSignificant decrease in COX-2 expression
IL-6 InhibitionLPS-stimulated human macrophagesNot specifiedInhibition of IL-6 secretion
TNF-α InhibitionLPS-stimulated THP-1 cells0.05-0.5 µMSignificant inhibition of TNF-α secretion

Table 2: Anti-Aging and Protective Effects

ParameterAssayTest SystemConcentrationResultReference
Cell Viability MTT AssayUVA-irradiated Human Dermal Fibroblasts (HDFs)80 µmol/LIncreased cell viability
Apoptosis Reduction Flow CytometryUVB-irradiated HaCaT keratinocytes80, 160, 200 µmol/LApoptosis reduced from 58.01% to as low as 21.40%
Collagen Synthesis Northern BlotFerric nitrilotriacetate-induced hepatic stellate cells50 µmol/LInhibition of pro-oxidant induced collagen type I synthesis
MMP-9 Inhibition Gelatin ZymographyMDA-MB-231 breast cancer cellsNot specifiedSignificant decrease in MMP-9 secretion

Signaling Pathways

Cyanidin 3-sophoroside, similar to its glucoside counterpart, is believed to exert its effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. External stimuli, such as UV radiation, can activate this pathway, leading to inflammatory responses and collagen degradation. Cyanidin 3-glucoside has been shown to inhibit the phosphorylation of key kinases in this pathway, including ERK, p38, and JNK, thereby mitigating the downstream inflammatory cascade.

MAPK_Pathway UVB UVB Radiation ROS ROS UVB->ROS MKK4 MKK4 ROS->MKK4 MEK1_2 MEK1/2 ROS->MEK1_2 C3S Cyanidin 3-sophoroside C3S->MKK4 p38_JNK p38/JNK C3S->p38_JNK Inhibits phosphorylation C3S->MEK1_2 ERK1_2 ERK1/2 C3S->ERK1_2 Inhibits phosphorylation MKK4->p38_JNK AP1 AP-1 p38_JNK->AP1 MEK1_2->ERK1_2 ERK1_2->AP1 Inflammation Inflammation (↑ COX-2, ↑ Pro-inflammatory Cytokines) AP1->Inflammation

Figure 1: Inhibition of the MAPK signaling pathway by Cyanidin 3-sophoroside.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Upon activation by stimuli like UV radiation, IκBα is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cyanidin 3-glucoside has been demonstrated to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the inflammatory response.

NFkB_Pathway UVB UVB Radiation IKK IKK UVB->IKK C3S Cyanidin 3-sophoroside C3S->IKK Inhibits IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation IkBa_p P-IκBα IkBa_p65->IkBa_p p65_p50 p65/p50 IkBa_p->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Gene_Transcription Experimental_Workflow Start Start Formulation Formulate Cream with Cyanidin 3-sophoroside Start->Formulation InVitro In Vitro Efficacy Testing Formulation->InVitro Stability Stability Testing (pH, Temp, Light) Formulation->Stability DPPH DPPH Assay InVitro->DPPH CellCulture Cell Culture Studies (HDFs, HaCaT) InVitro->CellCulture DataAnalysis Data Analysis and Interpretation DPPH->DataAnalysis MTT MTT Assay (Viability) CellCulture->MTT ROS ROS Assay (Antioxidant) CellCulture->ROS Collagen Collagen Synthesis Assay CellCulture->Collagen MMP MMP Inhibition Assay CellCulture->MMP MTT->DataAnalysis ROS->DataAnalysis Collagen->DataAnalysis MMP->DataAnalysis Stability->DataAnalysis End End DataAnalysis->End

References

Troubleshooting & Optimization

"Cyanidin 3-sophoroside (hydrochloride) stability at different pH"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyanidin 3-sophoroside (hydrochloride). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound at different pH values. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and supporting data.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability of Cyanidin 3-sophoroside?

A1: Cyanidin 3-sophoroside, like other anthocyanins, is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline conditions, its stability decreases significantly. This is due to structural transformations of the molecule, leading to degradation.[1]

Q2: What visual changes can I expect to see with Cyanidin 3-sophoroside at different pH values?

A2: At a low pH (e.g., pH 1-3), Cyanidin 3-sophoroside will appear as a red or magenta color, characteristic of the stable flavylium cation. As the pH increases, you will observe a color change to purple and then blue. At neutral pH, the colored form is much less stable and the solution may become colorless more rapidly. In alkaline conditions, the color may initially be blue or green, but the molecule degrades quickly.

Q3: How does the sophoroside sugar moiety affect the stability compared to other cyanidin glycosides like Cyanidin 3-glucoside?

A3: The specific sugar attached to the cyanidin core can influence stability. However, studies comparing cyanidin-3-glucoside and cyanidin-3-sophoroside have shown that the type of sugar at the 3-position does not significantly alter the overall spectral characteristics and color indices in response to pH changes.[2] Therefore, the stability profile of Cyanidin 3-sophoroside is expected to be very similar to that of Cyanidin 3-glucoside.

Q4: What are the primary degradation products of Cyanidin 3-sophoroside at neutral or alkaline pH?

A4: At higher pH values, the colored flavylium cation of Cyanidin 3-sophoroside is converted into colorless forms, such as the carbinol pseudobase and the chalcone. The chalcone form can further undergo irreversible degradation, leading to a loss of the characteristic color and properties of the anthocyanin.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of color in my sample solution. The pH of your solution may be too high (neutral or alkaline).Exposure to light or high temperatures can accelerate degradation.Ensure your stock solutions and experimental buffers are acidic (ideally pH 2-4) for maximum stability.Protect your samples from light by using amber vials or covering them with foil.Conduct experiments at controlled, cool temperatures whenever possible.
Precipitation is observed in my sample. The compound may be coming out of solution at certain pH values or concentrations.Check the solubility of Cyanidin 3-sophoroside (hydrochloride) in your specific buffer system.Consider using a co-solvent if appropriate for your experimental design, after verifying its compatibility.
Inconsistent results in stability assays. Fluctuation in pH of the buffer during the experiment.Inaccurate measurement of the compound's concentration.Degradation of the compound prior to the start of the experiment.Regularly calibrate your pH meter and ensure buffer capacity is sufficient.Use a validated analytical method, such as HPLC-UV/Vis, for accurate quantification.Prepare fresh solutions from solid material for each experiment to ensure starting with a non-degraded sample.

Quantitative Stability Data

pHIncubation Time (hours)Remaining Compound (%)
2.0899%[4]
4.08Significantly lower than at pH 2.0, but relatively stable.
7.08Significant degradation observed.
9.08Rapid degradation.

Note: The degradation of anthocyanins typically follows first-order kinetics.

Experimental Protocols

Protocol for pH Stability Assessment of Cyanidin 3-sophoroside

This protocol outlines a method to determine the stability of Cyanidin 3-sophoroside at various pH values using UV-Vis spectrophotometry.

Materials:

  • Cyanidin 3-sophoroside (hydrochloride)

  • Buffer solutions at various pH values (e.g., pH 2.0, 4.0, 5.0, 7.0, 8.0)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Cyanidin 3-sophoroside in an acidic solvent (e.g., methanol with 0.1% HCl) to ensure initial stability.

  • Preparation of Test Solutions:

    • For each desired pH, pipette a small aliquot of the stock solution into a volumetric flask.

    • Dilute to the final volume with the corresponding buffer to achieve the target concentration. Ensure the final concentration of the organic solvent from the stock solution is low to not interfere with the buffer's pH.

  • Initial Measurement (T=0): Immediately after preparation, measure the absorbance of each test solution at the wavelength of maximum absorbance (λmax) for the flavylium cation (around 520 nm).

  • Incubation: Store the test solutions in the dark at a constant temperature (e.g., 25°C).

  • Time-point Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of each solution and measure its absorbance at the same λmax.

  • Data Analysis:

    • Calculate the percentage of remaining Cyanidin 3-sophoroside at each time point relative to the initial absorbance (T=0).

    • Plot the percentage of the remaining compound against time for each pH to determine the stability profile.

    • The degradation rate constant (k) can be calculated from the slope of the natural logarithm of the concentration versus time for a first-order reaction.

Signaling Pathways and Experimental Workflows

pH-Dependent Structural Transformations of Cyanidin 3-sophoroside

The following diagram illustrates the structural changes that Cyanidin 3-sophoroside undergoes at different pH values, which underlie its stability profile.

G pH-Dependent Equilibrium of Cyanidin 3-sophoroside cluster_acidic Acidic (pH < 4) cluster_mid Mid-range pH (4-6) cluster_neutral_alkaline Neutral/Alkaline (pH > 6) cluster_degradation Irreversible Degradation flavylium Flavylium Cation (Red/Magenta) carbinol Carbinol Pseudobase (Colorless) flavylium->carbinol +H2O -H+ carbinol->flavylium -H2O +H+ chalcone Chalcone (Yellow/Colorless) carbinol->chalcone Ring Opening chalcone->carbinol Ring Closure degraded Degradation Products chalcone->degraded Irreversible Oxidation/Cleavage

Caption: pH-dependent equilibrium of Cyanidin 3-sophoroside.

Experimental Workflow for pH Stability Testing

The diagram below outlines the key steps in a typical experimental workflow for assessing the pH stability of Cyanidin 3-sophoroside.

G Workflow for pH Stability Analysis prep_stock Prepare Stock Solution (Acidified Solvent) prep_samples Prepare Test Samples (Dilute stock in buffers) prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (Multiple pH values) prep_buffers->prep_samples initial_measurement Initial Measurement (T=0) (UV-Vis or HPLC) prep_samples->initial_measurement incubation Incubate Samples (Controlled Temp. & Light) initial_measurement->incubation timepoint_measurement Time-Point Measurements (UV-Vis or HPLC) incubation->timepoint_measurement timepoint_measurement->incubation Repeat at intervals data_analysis Data Analysis (Calculate % Remaining, Kinetics) timepoint_measurement->data_analysis

Caption: Experimental workflow for pH stability analysis.

References

"temperature degradation of Cyanidin 3-sophoroside solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyanidin 3-sophoroside solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on temperature-induced degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the storage, handling, and analysis of Cyanidin 3-sophoroside solutions.

Q1: My Cyanidin 3-sophoroside solution is rapidly losing its red/purple color at room temperature, even in an acidic buffer. What is happening?

A1: This is a common issue related to the inherent instability of anthocyanins like Cyanidin 3-sophoroside. Several factors could be at play:

  • pH: While more stable in acidic conditions (pH < 3), degradation still occurs. At near-neutral or alkaline pH, the degradation is significantly accelerated. The colored flavylium cation is the most stable form at low pH. As the pH increases, it can be converted to a colorless carbinol pseudobase and then to a yellow chalcone, which is prone to irreversible degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule. It is advisable to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Light: Exposure to light, especially UV light, can accelerate the degradation of Cyanidin 3-sophoroside. Always store solutions in amber vials or protect them from light.

  • Temperature: Even at room temperature, thermal degradation occurs over time. For long-term storage, it is crucial to keep solutions at low temperatures (< -5°C).[1]

Troubleshooting Steps:

  • Verify the pH of your solution. For maximum stability, it should be below 3.0.

  • Prepare fresh solutions before use whenever possible.

  • If storing solutions, use degassed buffers, store in amber vials at -20°C or below, and consider flushing the headspace with an inert gas.

Q2: I'm observing a brownish tint developing in my Cyanidin 3-sophoroside solution during a heating experiment. What does this indicate?

A2: The development of a brownish tint is a visual indicator of the formation of degradation products. The primary degradation pathway involves the opening of the central pyran ring to form chalcones, which are unstable and can further break down into phenolic acids and aldehydes. These smaller compounds can then polymerize to form brown pigments.

Identified thermal degradation products of cyanidin glycosides include:

  • Protocatechuic acid[2][3]

  • 2,4-dihydroxybenzoic acid[2]

  • 2,4,6-trihydroxybenzoic acid[2]

  • Phloroglucinaldehyde

The presence of these compounds, and their subsequent reactions, leads to the observed browning.

Q3: My quantification of Cyanidin 3-sophoroside using a spectrophotometer (pH differential method) is giving inconsistent results. What could be the cause?

A3: Inconsistent results with the pH differential method can arise from several sources:

  • Haze/Precipitation: The sample extract may be hazy, which can interfere with absorbance readings. The method corrects for this by measuring absorbance at 700 nm, but significant turbidity can still be an issue. Centrifuging your samples before analysis can help.

  • Buffer pH: The accuracy of this method relies on the precise pH of the buffers (pH 1.0 and pH 4.5). Ensure your buffers are correctly prepared and calibrated.

  • Polymeric Pigments: The pH differential method is designed to measure monomeric anthocyanins. If your solution has undergone significant degradation, polymeric degradation products may be present which absorb at both pH 1.0 and 4.5, leading to an underestimation of the original monomeric content.

  • Dilution Factor: The absorbance at 520 nm in the pH 1.0 buffer should be within the linear range of your spectrophotometer (typically 0.2-1.4 AU). Incorrect dilution can lead to inaccurate readings.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent Spectrophotometric Readings A Inconsistent Results B Check for Haze/Precipitation A->B D Verify Buffer pH A->D E Check for Polymerization A->E F Ensure Correct Dilution A->F C Centrifuge Sample B->C Haze Present G Re-run Analysis C->G D->G F->G

Caption: Troubleshooting workflow for inconsistent spectrophotometric results.

Q4: I am using HPLC for quantification, but I'm seeing multiple peaks around the expected retention time for Cyanidin 3-sophoroside. What are these?

A4: The presence of multiple peaks could be due to several reasons:

  • Degradation Products: As discussed, heating or prolonged storage can lead to various degradation products, which will have different retention times on a C18 column.

  • Isomers: Anthocyanins can exist in different isomeric forms, which may separate under certain HPLC conditions.

  • Impurities: The initial Cyanidin 3-sophoroside standard may contain other related anthocyanins as impurities.

  • Matrix Effects: If you are analyzing a complex sample (e.g., a plant extract), other phenolic compounds will be present and may co-elute or appear as separate peaks.

Troubleshooting Steps:

  • Run a fresh, unheated standard to confirm the retention time of the intact molecule.

  • Use a diode array detector (DAD) to check the UV-Vis spectra of the extraneous peaks. Anthocyanins have a characteristic absorbance maximum around 520 nm. Degradation products like phenolic acids will have different spectra.

  • If available, use mass spectrometry (MS) detection to identify the molecular weights of the compounds in each peak. Cyanidin 3-sophoroside has a molecular weight of approximately 611.5 g/mol .

Quantitative Data on Thermal Degradation

The thermal degradation of cyanidin glycosides generally follows first-order reaction kinetics. The rate of degradation is highly dependent on temperature and pH. Below is a summary of kinetic data for cyanidin glycosides from various studies. Note that data specifically for Cyanidin 3-sophoroside is limited, so data for the closely related Cyanidin-3-glucoside (C3G) and Cyanidin-3-rutinoside (C3R) are included for comparison.

Table 1: Half-life (t½) of Cyanidin Glycosides at Various Temperatures

CompoundTemperature (°C)pHMatrixHalf-life (t½) (minutes)Reference
Cyanidin-3-glucosylrutinoside80-Sour Cherry Paste32.10
Cyanidin-3-rutinoside80-Sour Cherry Paste45.69
Cyanidin-3-glucoside (C3G)807.0Aqueous Solution with WPI129.8
Cyanidin-3-glucoside (C3G)957.0Aqueous Solution with WPI74.12

Table 2: Degradation Rate Constants (k) of Cyanidin Glycosides

CompoundTemperature (°C)pHMatrixRate Constant (k) (min⁻¹)Reference
Cyanidin-3-glucosylrutinoside80-Sour Cherry Paste2.2 x 10⁻²
Cyanidin-3-glucosylrutinoside120-Sour Cherry Paste8.5 x 10⁻²
Cyanidin-3-rutinoside80-Sour Cherry Paste1.5 x 10⁻²
Cyanidin-3-rutinoside120-Sour Cherry Paste8.4 x 10⁻²
Cyanidin-3-glucoside (C3G)807.0Aqueous Solution0.00865
Cyanidin-3-glucoside (C3G)957.0Aqueous Solution0.0093

Experimental Protocols

Protocol 1: Quantification of Total Monomeric Anthocyanins by the pH Differential Method

This method is based on the structural transformation of anthocyanins with a change in pH. The colored oxonium form is present at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the concentration of monomeric anthocyanin.

Materials:

  • Spectrophotometer capable of measuring absorbance at 520 nm and 700 nm.

  • pH meter.

  • Potassium chloride (KCl).

  • Sodium acetate (CH₃COONa·3H₂O).

  • Hydrochloric acid (HCl).

  • Distilled water.

  • Cyanidin 3-sophoroside sample.

Procedure:

  • Buffer Preparation:

    • pH 1.0 Buffer (0.025 M KCl): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl. Make up the final volume to 1 L with distilled water.

    • pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of sodium acetate trihydrate in approximately 980 mL of distilled water. Adjust the pH to 4.5 with concentrated HCl. Make up the final volume to 1 L with distilled water.

  • Sample Preparation:

    • Prepare a stock solution of your Cyanidin 3-sophoroside sample.

    • Dilute an aliquot of the stock solution with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at 520 nm. Note the dilution factor (DF).

    • Prepare another dilution of the stock solution with the pH 4.5 buffer using the same dilution factor.

  • Measurement:

    • Allow the solutions to equilibrate for at least 15-20 minutes.

    • Measure the absorbance of the pH 1.0 dilution at 520 nm and 700 nm (for haze correction).

    • Measure the absorbance of the pH 4.5 dilution at 520 nm and 700 nm.

  • Calculation:

    • Calculate the absorbance (A) for the sample: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

    • Calculate the monomeric anthocyanin concentration (mg/L): Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:

      • MW (Molecular Weight) = 611.5 g/mol for Cyanidin 3-sophoroside

      • DF = Dilution Factor

      • ε (Molar Extinction Coefficient) = Use the value for Cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹) as a common reference standard.

      • l (Pathlength) = 1 cm

      • 1000 = Factor for conversion from g to mg.

Protocol 2: Quantification of Cyanidin 3-Sophoroside by HPLC-DAD

This method provides separation and quantification of individual anthocyanins.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Formic acid (or Trifluoroacetic acid).

  • Ultrapure water.

  • Cyanidin 3-sophoroside standard of known concentration.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.5% formic acid.

    • Mobile Phase B: Acetonitrile with 0.5% formic acid.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 520 nm.

    • Injection Volume: 10-20 µL.

    • Gradient Elution (Example):

      • 0-5 min: 5% B

      • 5-25 min: 5-20% B

      • 25-30 min: 20-50% B

      • 30-35 min: 50-5% B (return to initial conditions)

      • 35-45 min: 5% B (equilibration) (Note: Gradient may need to be optimized for your specific column and sample matrix.)

  • Calibration Curve:

    • Prepare a series of standard solutions of Cyanidin 3-sophoroside of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard and record the peak area at 520 nm.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Filter your sample through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Identify the Cyanidin 3-sophoroside peak based on its retention time compared to the standard.

    • Quantify the concentration in your sample using the peak area and the calibration curve.

Visualizations

Degradation Pathway

The thermal degradation of Cyanidin 3-sophoroside is initiated by the hydrolytic opening of the pyran ring to form an unstable chalcone. This chalcone then undergoes fission to yield derivatives of the original A and B rings.

C3S Cyanidin 3-sophoroside (Flavylium Cation, Red/Purple) Chalcone Chalcone Intermediate (Yellowish/Colorless) C3S->Chalcone Heat, H₂O Fission C-Ring Fission Chalcone->Fission A_ring A-Ring Derivative (Phloroglucinaldehyde) Fission->A_ring B_ring B-Ring Derivative (Protocatechuic Acid) Fission->B_ring

Caption: Simplified thermal degradation pathway of Cyanidin 3-sophoroside.

Experimental Workflow: pH Differential Method

The following diagram outlines the key steps in quantifying total monomeric anthocyanins using the pH differential method.

cluster_0 pH Differential Method Workflow A Prepare Sample Stock Solution B Dilute with pH 1.0 Buffer A->B C Dilute with pH 4.5 Buffer A->C D Measure Absorbance (520 nm & 700 nm) B->D C->D E Calculate Concentration D->E

Caption: Experimental workflow for the pH differential quantification method.

References

Technical Support Center: Cyanidin 3-Sophoroside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of cyanidin 3-sophoroside.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of cyanidin 3-sophoroside, offering potential causes and solutions.

Issue 1: Low Extraction Yield

Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the solvent is crucial. Use polar solvents like ethanol or methanol mixed with water. Acidifying the solvent (e.g., with 0.1% HCl or 1% citric acid) is critical to maintain the stable flavylium cation form of the anthocyanin.[1]
Suboptimal Solvent-to-Solid Ratio A low ratio can lead to solvent saturation, while a very high ratio may not be cost-effective.[1] Experiment with ratios between 10:1 and 50:1 (v/w). For basil leaves, ratios lower than 30 g/L did not cause saturation.[1]
Insufficient Extraction Time Extraction is a time-dependent process. For conventional extraction, longer durations may be needed. For methods like Ultrasound-Assisted Extraction (UAE), optimal times can be shorter, for instance, around 30-40 minutes.[2][3]
Inadequate Temperature Higher temperatures can increase solubility and diffusion but can also lead to degradation. For UAE, an optimal temperature might be around 40-50°C. Avoid temperatures above 60°C for extended periods.
Ineffective Cell Wall Disruption Anthocyanins are located in plant cell vacuoles. Proper grinding of the plant material to a smaller particle size increases the surface area for solvent penetration. Advanced methods like UAE or Microwave-Assisted Extraction (MAE) can enhance cell wall disruption.

Issue 2: Degradation of Cyanidin 3-Sophoroside (Observed by Color Change or HPLC Analysis)

Potential Cause Recommended Solution
High pH of Extraction Solvent Cyanidin 3-sophoroside is most stable at a low pH (ideally below 3). At neutral or alkaline pH, it can rapidly degrade into colorless or brown compounds. Always use an acidified solvent.
Excessive Heat Anthocyanins are heat-sensitive. Prolonged exposure to high temperatures (e.g., >60°C) will cause degradation. Use lower temperatures for extraction or employ non-thermal methods. If using MAE, control the power and time to avoid overheating.
Presence of Oxygen and Light Exposure to oxygen and light, especially during prolonged extraction, can accelerate degradation. Conduct extractions in a protected environment where possible and store extracts in dark, sealed containers.
Enzymatic Degradation Endogenous enzymes (e.g., polyphenol oxidases) released during sample preparation can degrade anthocyanins. Blanching the plant material before extraction or using solvents that inhibit enzymatic activity can mitigate this.

Issue 3: Co-extraction of Impurities (e.g., chlorophylls, sugars, proteins)

Potential Cause Recommended Solution
Solvent System Lacks Selectivity While polar solvents are necessary, they can also extract other water-soluble compounds. Using a higher proportion of organic solvent (e.g., 70-80% ethanol) can sometimes reduce the co-extraction of highly polar impurities.
Crude Extract The initial extract will almost always contain impurities. A purification step is necessary.
No Post-Extraction Purification Implement a purification step using solid-phase extraction (SPE) with cartridges like C18 or macroporous resins (e.g., Amberlite XAD-7, AB-8). These materials retain anthocyanins while allowing more polar impurities to be washed away.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting cyanidin 3-sophoroside?

A1: The most effective solvents are mixtures of polar organic solvents with water, acidified to a pH below 3. Ethanol is a commonly used, food-grade solvent. A typical starting point is 70-80% ethanol in water, acidified with a small amount of a weak acid like citric or formic acid, or a mineral acid like HCl (e.g., 0.1%).

Q2: How does pH affect the stability and color of cyanidin 3-sophoroside during extraction?

A2: pH is a critical factor. At a low pH (around 1-3), cyanidin 3-sophoroside exists predominantly in its stable, red-colored flavylium cation form. As the pH increases towards neutral, it undergoes structural transformations to colorless or bluish forms that are unstable and can quickly degrade. Therefore, maintaining an acidic environment throughout the extraction process is essential for both yield and stability.

Q3: Can I use high temperatures to speed up the extraction?

A3: While moderately increasing the temperature (e.g., to 40-50°C) can enhance extraction efficiency by increasing solvent penetration and compound solubility, excessive heat is detrimental. Anthocyanins, including cyanidin 3-sophoroside, are thermally sensitive and will degrade at high temperatures, leading to lower yields of the desired compound.

Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) over conventional methods?

A4: Both UAE and MAE are considered "green" or non-conventional techniques that offer several advantages over traditional solvent extraction:

  • Increased Efficiency: They can significantly increase the extraction yield.

  • Reduced Time: Extraction times are much shorter (e.g., 15-40 minutes).

  • Lower Solvent Consumption: These methods are often effective with lower volumes of solvent.

  • Enhanced Cell Disruption: The physical effects of ultrasound (cavitation) and microwaves (localized heating) improve the rupture of plant cell walls, facilitating the release of intracellular compounds like anthocyanins.

Q5: My extract has a brownish or greenish tint. What went wrong?

A5: A brownish tint often indicates the degradation of anthocyanins, which can be caused by high temperatures, a pH that is not sufficiently acidic, or oxidation. A greenish tint suggests the co-extraction of chlorophyll. This can be minimized by selecting a solvent system that is more selective for anthocyanins or by including a pre-extraction step with a non-polar solvent (like hexane) to remove chlorophylls if the starting material is rich in them.

Quantitative Data Summary

Table 1: Comparison of Optimized Extraction Parameters for Anthocyanins Using UAE

Parameter Erythrina crista-galli Flowers Mulberry Litchi Pericarp
Target Compound Anthocyanins (incl. cyanidin glycosides)Anthocyanins (Cyanidin-3-glucoside & rutinoside)Cyanidin-3-rutinoside
Solvent 68.71% Ethanol (acidified with 1% citric acid)63.8% Methanol (acidified with 1% TFA)54.1% Ethanol
Temperature 48.15 °C43.2 °CNot specified as optimized variable
Time 30 min40 min34.5 min
Solid-to-Liquid Ratio 0.0435 g/mL (1:23 w/v)Not specified directly, liquid-to-solid ratio of 23.8 (v/w)Not specified as ratio
Ultrasonic Power Not specifiedNot specified240 W

Table 2: Effect of Temperature and pH on Cyanidin-3-O-glucoside (C3G) Stability (A closely related compound, data illustrates general principles)

pH Temperature % C3G Remaining after 8 hours Source
2.570 °C~79%
2.590 °C~5%
4.070 °C~47%
4.090 °C~2%
7.070 °C<5%
7.090 °C<1%

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Cyanidin 3-Sophoroside

This protocol is a generalized method based on optimized parameters found in the literature.

  • Sample Preparation:

    • Dry the plant material (e.g., flower petals) at a low temperature (<40°C) until brittle.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation:

    • Prepare the extraction solvent by mixing ethanol and deionized water to a final concentration of 70% (v/v).

    • Acidify the solvent to a pH of approximately 2-3 by adding a small amount of citric acid or hydrochloric acid (e.g., 1% citric acid or 0.1% HCl).

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it into a 50 mL flask.

    • Add 25 mL of the acidified ethanol solvent (a 1:25 solid-to-liquid ratio).

    • Place the flask into an ultrasonic bath or use an ultrasonic probe.

    • Set the temperature of the ultrasonic bath to 45°C.

    • Sonicate the mixture for 30 minutes.

  • Recovery:

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant, which contains the cyanidin 3-sophoroside extract.

    • For higher recovery, the remaining pellet can be re-extracted with another portion of the solvent.

  • Storage:

    • Store the extract in a dark, airtight container at 4°C to minimize degradation.

Protocol 2: Post-Extraction Purification using Solid-Phase Extraction (SPE)

This protocol describes a general method for purifying the crude extract to concentrate anthocyanins.

  • Solvent Removal (Optional but Recommended):

    • If the downstream application is sensitive to ethanol, remove the ethanol from the crude extract using a rotary evaporator under vacuum at a low temperature (<40°C). Re-dissolve the residue in acidified water (pH 2-3).

  • Cartridge Conditioning:

    • Use a C18 or a macroporous resin (e.g., AB-8) SPE cartridge.

    • Activate and condition the cartridge by passing the following solvents through it in order:

      • Methanol (2-3 column volumes)

      • Acidified water (pH 2-3) (2-3 column volumes)

  • Sample Loading:

    • Load the crude extract (or the re-dissolved aqueous extract) onto the conditioned SPE cartridge. The anthocyanins will adsorb to the stationary phase.

  • Washing (Impurity Removal):

    • Wash the cartridge with acidified water (pH 2-3) (2-3 column volumes) to remove sugars, organic acids, and other highly polar impurities.

    • Wash the cartridge with ethyl acetate (2-3 column volumes) to remove less polar impurities like some flavonoids.

  • Elution (Anthocyanin Recovery):

    • Elute the purified cyanidin 3-sophoroside from the cartridge using acidified methanol (e.g., methanol with 0.1% HCl) (2-3 column volumes).

    • Collect the colored eluate.

  • Final Step:

    • The solvent from the eluate can be evaporated to yield a purified, concentrated anthocyanin powder. Store in a cool, dark, and dry place.

Visualizations

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_recovery 3. Recovery cluster_purification 4. Purification (SPE) Start Plant Material Drying Drying (<40°C) Start->Drying Grinding Grinding Drying->Grinding Powder Plant Powder Grinding->Powder Extraction Extraction (e.g., UAE at 45°C for 30 min) Powder->Extraction Solvent Acidified Solvent (e.g., 70% EtOH, pH 2-3) Solvent->Extraction Mixture Extract Mixture Extraction->Mixture Centrifugation Centrifugation Mixture->Centrifugation CrudeExtract Crude Extract (Supernatant) Centrifugation->CrudeExtract Waste Solid Residue Centrifugation->Waste CrudeExtractP Crude Extract CrudeExtract->CrudeExtractP Purification Solid-Phase Extraction Purified Purified C3S Extract Purification->Purified CrudeExtractP->Purification

Caption: Workflow for Cyanidin 3-Sophoroside Extraction and Purification.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_solutions Solutions & Optimizations Start Low Extraction Yield Check_pH Is solvent pH < 3? Start->Check_pH Check_Temp Is temp < 60°C? Check_pH->Check_Temp Yes Acidify Acidify Solvent Check_pH->Acidify No Check_Solvent Is solvent polar? (e.g., aq. Ethanol) Check_Temp->Check_Solvent Yes Lower_Temp Lower Temperature Check_Temp->Lower_Temp No Change_Solvent Use Polar Solvent Check_Solvent->Change_Solvent No Optimize_Ratio Optimize Solid:Solvent Ratio Check_Solvent->Optimize_Ratio Yes Increase_Time Increase Extraction Time Optimize_Ratio->Increase_Time Improve_Disruption Improve Cell Disruption (UAE/MAE) Increase_Time->Improve_Disruption Anthocyanin_pH_Stability Flavylium Flavylium Cation (Red) Quinonoidal Quinonoidal Base (Blue/Violet) Flavylium->Quinonoidal -H⁺ Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol +H₂O Quinonoidal->Flavylium +H⁺ Carbinol->Flavylium -H₂O, +H⁺ Chalcone Chalcone (Colorless/Yellow) Carbinol->Chalcone Ring Opening Low_pH pH < 3 (Acidic) Mid_pH pH 4-6 High_pH pH > 7 (Neutral/Alkaline)

References

Technical Support Center: HPLC Analysis of Cyanidin 3-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of Cyanidin 3-sophoroside.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Cyanidin 3-sophoroside and why is its HPLC analysis important?

Cyanidin 3-sophoroside is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants, such as red raspberries.[1] Its analysis is crucial for quality control in food and pharmaceutical industries, as well as for research into its potential health benefits as a dietary antioxidant.[2] HPLC is the preferred method for both qualitative and quantitative analysis of anthocyanins due to its ability to separate complex mixtures and couple with various detectors for identification.[3]

Q2: What are the most common issues encountered during the HPLC analysis of Cyanidin 3-sophoroside?

Common problems include poor peak shape (tailing or broadening), variable retention times, baseline noise or drift, and degradation of the analyte during analysis. These issues can compromise the accuracy and reproducibility of quantification.

Q3: Why is my Cyanidin 3-sophoroside peak tailing?

Peak tailing for anthocyanins like Cyanidin 3-sophoroside is often caused by secondary interactions between the analyte and the stationary phase.[4] A primary cause is the interaction of basic functional groups on the analyte with acidic residual silanol groups on the surface of silica-based columns.[4] Other potential causes include column overload (injecting too much sample), the use of an inappropriate sample solvent, or column contamination.

Q4: What causes peak broadening in my chromatogram?

Peak broadening can result from several factors, including:

  • Column Issues : Aging or degradation of the column, or the formation of a void at the column inlet.

  • System Dead Volume : Excessive volume in tubing, fittings, or the injector can cause peaks to broaden.

  • Mobile Phase Conditions : A mobile phase pH that is too close to the analyte's pKa can lead to broadening. A flow rate that is too slow can also contribute.

  • Sample Overload : Injecting too large a volume or too concentrated a sample.

Q5: Why are the retention times for Cyanidin 3-sophoroside shifting between injections?

Variable retention times can be caused by:

  • Mobile Phase Inconsistency : Small changes in mobile phase composition, pH, or inadequate degassing can lead to shifts.

  • Temperature Fluctuations : Changes in column temperature affect the viscosity of the mobile phase and interaction kinetics.

  • System Leaks : Leaks in the pump or fittings can cause pressure fluctuations and inconsistent flow rates.

  • Column Equilibration : Insufficient time for the column to equilibrate with the mobile phase, especially during gradient elution.

Q6: How does pH affect the stability and analysis of Cyanidin 3-sophoroside?

Anthocyanins are highly sensitive to pH. They are most stable in acidic conditions (typically pH < 3), where they exist predominantly in the colored flavylium cation form. As the pH increases towards neutral, they can undergo structural transformations to colorless or less stable forms, leading to degradation and loss of signal during analysis. Therefore, mobile phases for anthocyanin analysis are almost always acidified.

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving common HPLC issues.

Guide 1: Troubleshooting Peak Tailing

Peak tailing is characterized by an asymmetry factor (As) greater than 1.2.

Initial Steps:

  • Check Mobile Phase pH : Ensure the mobile phase is sufficiently acidic (e.g., pH 2-3) to suppress the ionization of residual silanol groups on the column. Formic acid, trifluoroacetic acid (TFA), or phosphoric acid are common choices.

  • Reduce Sample Concentration : Dilute the sample to check for mass overload. If tailing decreases with a less concentrated injection, this was the likely cause.

  • Check Sample Solvent : Whenever possible, dissolve the sample in the initial mobile phase. A stronger sample solvent can cause peak distortion.

Advanced Steps: 4. Use a Guard Column : A guard column can protect the analytical column from strongly retained matrix components that might cause tailing. If you are using one, try replacing it. 5. Column Flushing/Replacement : If the above steps fail, the column may be contaminated or degraded. Try flushing it with a strong solvent. If the problem persists, the column may need to be replaced. 6. Consider a Different Column : Columns with high-purity silica and robust end-capping (often labeled as "base-deactivated") are designed to minimize silanol interactions and are well-suited for analyzing basic compounds.

Guide 2: Troubleshooting Peak Broadening

Broad peaks can lead to a loss of resolution and sensitivity.

Initial Steps:

  • Optimize Flow Rate : Ensure the flow rate is appropriate for the column dimensions. Very low flow rates can increase diffusion and broaden peaks.

  • Check for System Dead Volume : Inspect all tubing and connections between the injector, column, and detector. Use tubing with the smallest possible inner diameter and keep lengths to a minimum.

  • Increase Column Temperature : Raising the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of Cyanidin 3-sophoroside.

Advanced Steps: 4. Column Inspection : Disconnect the column and check for a void at the inlet. If a void is present, the column may need to be replaced. 5. Gradient Optimization : If using a gradient, ensure it is not too shallow, which can sometimes contribute to peak broadening.

Section 3: Experimental Protocols & Data

Protocol 1: General Sample Preparation for Cyanidin 3-sophoroside from Plant Material

This protocol is a general guideline for extracting anthocyanins for HPLC analysis.

  • Extraction : Mix the ground plant material (e.g., berries) with an acidified methanol solution (e.g., methanol/water/acid in a ratio of 85:15:0.5, v/v/v).

  • Sonication : Sonicate the mixture for approximately 15-20 minutes to facilitate cell disruption and extraction.

  • Centrifugation : Centrifuge the mixture at a high speed (e.g., 7500 rpm) for 5-10 minutes to pellet solid debris.

  • Collection & Re-extraction : Decant the supernatant. The remaining pellet can be re-extracted to improve recovery.

  • Filtration : Combine the supernatants and filter through a 0.2 or 0.45 µm syringe filter to remove any remaining particulate matter before injection.

  • Storage : Protect the extract from light and store at low temperatures (-20°C or below) to prevent degradation.

Protocol 2: Typical HPLC Method Parameters

The following table summarizes typical starting conditions for the HPLC analysis of Cyanidin 3-sophoroside and related anthocyanins. Optimization will be required for specific applications.

ParameterTypical Value / ConditionRationale / Notes
Column Reversed-Phase C18 or Phenyl-Hydride, 150-250 mm length, 4.6 mm ID, 3.5-5 µm particle sizeC18 is the most common stationary phase for anthocyanin separation.
Mobile Phase A Water with 0.1 - 1.0% Formic Acid or 0.1% TFAAcidification is critical for anthocyanin stability and good peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1 - 1.0% Formic AcidAcetonitrile often provides better resolution for complex mixtures.
Elution Mode Gradient ElutionA gradient is typically required to separate the various anthocyanins present in a natural extract.
Flow Rate 0.5 - 1.0 mL/minAdjusted based on column dimensions and desired analysis time.
Column Temperature 25 - 40 °CControlled temperature ensures reproducible retention times.
Detection Wavelength ~520 nmThis is the typical absorbance maximum for cyanidin glycosides.
Injection Volume 5 - 20 µLShould be minimized to prevent volume overload and peak distortion.

Section 4: Visual Workflows

The following diagrams illustrate key workflows in the HPLC analysis of Cyanidin 3-sophoroside.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Plant Material (e.g., Berries) extract Extraction (Acidified Methanol/Water) start->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Acidified Gradient) inject->separate detect Detection at ~520 nm separate->detect process Chromatogram Processing detect->process quantify Quantification & Identification process->quantify

Caption: General workflow for HPLC analysis of Cyanidin 3-sophoroside.

start Peak Tailing Observed q1 Is sample concentration high? start->q1 a1_yes Dilute Sample & Re-inject q1->a1_yes Yes q2 Is mobile phase pH > 3? q1->q2 No a2_yes Lower Mobile Phase pH (e.g., add Formic Acid) q2->a2_yes Yes q3 Is sample solvent stronger than mobile phase? q2->q3 No a3_yes Dissolve Sample in Initial Mobile Phase q3->a3_yes Yes q4 Is a guard column used? q3->q4 No a4_yes Replace Guard Column q4->a4_yes Yes final Consider Column Contamination or Degradation. Flush or Replace Column. q4->final No

Caption: Troubleshooting workflow for peak tailing issues.

References

"preventing degradation of Cyanidin 3-sophoroside during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cyanidin 3-sophoroside during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Cyanidin 3-sophoroside and why is its stability important?

Cyanidin 3-sophoroside is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants. It is a subject of research for its potential health benefits. Maintaining its stability is crucial for accurate experimental results and for preserving its potential therapeutic properties in any formulations. Degradation can lead to a loss of biological activity and the formation of interfering compounds.

Q2: What are the primary factors that cause the degradation of Cyanidin 3-sophoroside?

The main factors contributing to the degradation of Cyanidin 3-sophoroside are:

  • Temperature: Elevated temperatures significantly accelerate degradation.

  • pH: Stability is highly pH-dependent. It is most stable in acidic conditions and degrades rapidly in neutral to alkaline conditions.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymes: Enzymes such as polyphenol oxidases (PPO) and peroxidases can degrade anthocyanins.

Q3: What are the ideal short-term and long-term storage conditions for Cyanidin 3-sophoroside?

For optimal stability, Cyanidin 3-sophoroside should be stored under the following conditions:

  • Short-term (a few days): Store in a refrigerator at 2-8°C, protected from light.

  • Long-term: For storage exceeding a few days, it is recommended to keep the compound in a freezer at temperatures below -5°C, in a tightly sealed container, and in the dark.[1]

Q4: How does pH affect the color and stability of Cyanidin 3-sophoroside solutions?

The color and stability of Cyanidin 3-sophoroside are intrinsically linked to the pH of the solution. In acidic environments (pH < 3), it exists predominantly as the stable, red-colored flavylium cation. As the pH increases towards neutral, it can be converted to a colorless carbinol pseudobase and a purplish quinonoidal base. In alkaline conditions, it rapidly degrades into brown or colorless compounds.

Q5: What are the common degradation products of Cyanidin 3-sophoroside?

Degradation of Cyanidin 3-sophoroside can yield several smaller molecules. The primary degradation pathway involves the cleavage of the glycosidic bond to yield the aglycone, cyanidin. Further degradation of cyanidin can produce phenolic acids and aldehydes. Common degradation products identified from similar cyanidin glycosides include protocatechuic acid and phloroglucinaldehyde.

Troubleshooting Guides

Issue 1: Rapid loss of color in my Cyanidin 3-sophoroside solution.
Potential Cause Troubleshooting Step
High pH of the solvent Anthocyanins are unstable at neutral and alkaline pH. Ensure the solvent is acidic (ideally pH 2-4). Use buffers such as citrate or acetate to maintain a low pH.
Exposure to light Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Minimize exposure to ambient light during experiments.
Elevated temperature Prepare and handle solutions on ice or in a cold room whenever possible. Avoid heating solutions unless required by the experimental protocol.
Presence of oxygen For long-term storage of solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.
Issue 2: Inconsistent results in my cell-based assays.
Potential Cause Troubleshooting Step
Degradation in culture media Cell culture media typically have a pH around 7.4, which can lead to rapid degradation. Prepare fresh stock solutions of Cyanidin 3-sophoroside in an acidic solvent and dilute into the media immediately before treating the cells.
Interaction with media components Some components in the media may react with the compound. Run a control experiment to assess the stability of Cyanidin 3-sophoroside in the media over the time course of your experiment.
Variability in stock solution Ensure the stock solution is stored properly (frozen, protected from light) and has not undergone freeze-thaw cycles. Prepare fresh stock solutions regularly.
Issue 3: Unexpected peaks in my HPLC chromatogram.
Potential Cause Troubleshooting Step
Sample degradation This is a strong indicator of degradation. The unexpected peaks are likely degradation products. Review your sample preparation and storage procedures to minimize degradation.
Contaminated solvent or column Run a blank injection of your mobile phase to check for contaminants. Clean the HPLC column according to the manufacturer's instructions.
Inappropriate mobile phase pH The pH of the mobile phase can affect the retention time and peak shape of anthocyanins. An acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) is typically used to ensure the compound is in its stable flavylium cation form.

Data Presentation

Table 1: Effect of Temperature on the Stability of Cyanidin 3-sophoroside in Sour Cherry Juice (pH ~3.5)

TemperatureHalf-life (t½) in days
4°C64.7 - 188.5
30°C45.9 - 112.4

Data adapted from a study on sour cherry juices containing Cyanidin 3-sophoroside.

Table 2: Effect of pH on the Stability of a Closely Related Anthocyanin (Cyanidin 3-glucoside) at 25°C over 8 hours

pHRemaining Compound (%)
2.099
4.0~80
7.0<10
9.0<5

Data for Cyanidin 3-glucoside is presented as a proxy due to its structural similarity to Cyanidin 3-sophoroside.

Experimental Protocols

Protocol 1: Stability Testing of Cyanidin 3-sophoroside at Different Temperatures
  • Preparation of Solutions:

    • Prepare a stock solution of Cyanidin 3-sophoroside in an appropriate acidic buffer (e.g., 0.1 M citrate buffer, pH 3.5).

    • Aliquot the stock solution into several amber glass vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions:

    • Place the vials in controlled temperature environments (e.g., refrigerator at 4°C, incubator at 25°C, and a water bath at 40°C).

    • Ensure all samples are protected from light.

  • Sampling:

    • At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove one vial from each temperature condition.

  • Quantification:

    • Analyze the concentration of Cyanidin 3-sophoroside in each sample using a validated HPLC method (see Protocol 3).

  • Data Analysis:

    • Plot the concentration of Cyanidin 3-sophoroside as a function of time for each temperature.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each temperature.

Protocol 2: Stability Testing of Cyanidin 3-sophoroside at Different pH Values
  • Preparation of Buffers:

    • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and carbonate-bicarbonate for alkaline pH).

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of Cyanidin 3-sophoroside in a slightly acidic solvent (e.g., methanol with 0.1% HCl).

    • Dilute the stock solution into each of the prepared buffers to the desired final concentration.

  • Incubation:

    • Incubate the solutions at a constant temperature (e.g., 25°C) and protect them from light.

  • Sampling and Analysis:

    • At various time intervals, take an aliquot from each pH solution and immediately stabilize it by acidifying if necessary.

    • Quantify the remaining Cyanidin 3-sophoroside using HPLC (Protocol 3).

  • Data Analysis:

    • Plot the percentage of remaining Cyanidin 3-sophoroside against time for each pH value to determine the stability profile.

Protocol 3: HPLC Quantification of Cyanidin 3-sophoroside
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.5% formic acid.

    • Mobile Phase B: Acetonitrile with 0.5% formic acid.

    • Gradient Elution: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the compound and any degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 520 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dilute the samples with the initial mobile phase to a concentration within the calibration curve range.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of standard solutions of Cyanidin 3-sophoroside of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Quantification:

    • Inject the samples and determine the peak area corresponding to Cyanidin 3-sophoroside.

    • Calculate the concentration in the samples using the calibration curve.

Visualizations

degradation_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Stock Solution (Cyanidin 3-sophoroside) buffers Preparation of Buffers (Varying pH/Temp) stock->buffers Dilution storage Incubation (Controlled Temp/pH/Light) buffers->storage sampling Time-point Sampling storage->sampling hplc HPLC Quantification sampling->hplc data_analysis Data Analysis (Kinetics, Half-life) hplc->data_analysis

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Enzyme) cluster_oxidation Oxidation (Oxygen/Enzymes) C3S Cyanidin 3-sophoroside Cyanidin Cyanidin (Aglycone) C3S->Cyanidin Cleavage of glycosidic bond Sophorose Sophorose C3S->Sophorose Deg_Products Degradation Products (e.g., Protocatechuic acid, Phloroglucinaldehyde) Cyanidin->Deg_Products Ring Fission

Caption: Simplified degradation pathways of Cyanidin 3-sophoroside.

References

Technical Support Center: Optimization of Mobile Phase for Cyanidin 3-Sophoroside HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the HPLC analysis of Cyanidin 3-sophoroside.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of Cyanidin 3-sophoroside, with a focus on mobile phase optimization.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Secondary Silanol Interactions Acidify the mobile phase to a pH below 3.0 using additives like formic acid, phosphoric acid, or trifluoroacetic acid. This ensures that Cyanidin 3-sophoroside is in its stable flavylium cation form and minimizes interactions with residual silanols on the stationary phase.[1][2][3]
Inappropriate Mobile Phase pH The pH of the mobile phase should be at least 2 units away from the pKa of Cyanidin 3-sophoroside to avoid the presence of multiple ionic forms.[3] Maintaining a low pH (typically between 1 and 3) is crucial for good peak shape and stability.[1]
Column Overload Reduce the injection volume or dilute the sample. High concentrations of the analyte can lead to peak distortion.
Contamination of the Column Implement a column washing procedure with a strong solvent, such as 100% acetonitrile, to remove strongly retained impurities. The use of a guard column is also recommended to protect the analytical column.
Extra-column Effects Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume.

Issue 2: Poor Resolution Between Cyanidin 3-Sophoroside and Other Analytes

Potential Cause Recommended Solution
Inadequate Mobile Phase Composition Optimize the organic solvent (acetonitrile or methanol) concentration. Acetonitrile often provides better selectivity for anthocyanins. Experiment with different gradient profiles, particularly shallower gradients around the elution time of the target peaks.
Suboptimal Acid Modifier The choice of acid can influence selectivity. Compare the results with formic acid, phosphoric acid, and trifluoroacetic acid. Phosphoric acid can sometimes offer different selectivity compared to formic acid.
Inappropriate Column Temperature Vary the column temperature. While higher temperatures can improve efficiency, they may also affect selectivity and potentially lead to the degradation of Cyanidin 3-sophoroside. A temperature range of 30-50°C is generally a good starting point.
Unsuitable Stationary Phase While C18 columns are common, consider trying a different stationary phase chemistry (e.g., phenyl-hexyl) if resolution issues persist with a standard C18 column.

Issue 3: Unstable or Drifting Baseline

Potential Cause Recommended Solution
Inadequate Mobile Phase Degassing Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging to prevent bubble formation in the pump and detector.
Contaminated Mobile Phase Prepare fresh mobile phase daily using high-purity solvents and additives. Filter all mobile phase components through a 0.45 µm or smaller filter before use.
Column Bleed This may occur with new columns or if the mobile phase is too aggressive. Condition the column according to the manufacturer's instructions.
Detector Lamp Issues A failing detector lamp can cause baseline drift. Check the lamp's energy output and replace it if necessary.

Issue 4: Analyte Degradation

Potential Cause Recommended Solution
High pH of Mobile Phase As previously mentioned, maintain a low pH (below 3.0) to ensure the stability of Cyanidin 3-sophoroside in its flavylium cation form.
Elevated Column Temperature While temperature can be optimized for resolution, excessive heat can cause degradation. Evaluate the stability of your compound at different temperatures.
Prolonged Analysis Time Minimize the time the sample spends in the autosampler and on the column. If possible, use a shorter column or a faster flow rate to reduce the overall run time.
Presence of Oxidizing Agents Ensure that the mobile phase and sample are free from oxidizing agents that can degrade anthocyanins.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for Cyanidin 3-sophoroside analysis?

A common starting point for reversed-phase HPLC analysis of Cyanidin 3-sophoroside is a gradient elution with two mobile phases:

  • Mobile Phase A: Water with an acid modifier (e.g., 0.5% to 5% formic acid or 0.1% trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile or methanol with the same concentration of the acid modifier as in Mobile Phase A.

A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the compound.

Q2: What type of HPLC column is best suited for Cyanidin 3-sophoroside analysis?

A reversed-phase C18 column is the most commonly used and is a good first choice. Columns with a particle size of 5 µm or smaller are generally preferred for better resolution and efficiency.

Q3: At what wavelength should I detect Cyanidin 3-sophoroside?

Cyanidin 3-sophoroside, like other anthocyanins, has a maximum absorbance in the visible range, typically around 520 nm. This wavelength provides good sensitivity and selectivity.

Q4: How can I confirm the identity of the Cyanidin 3-sophoroside peak?

The most definitive method for peak identification is to use a certified reference standard of Cyanidin 3-sophoroside and compare its retention time and UV-Vis spectrum with your sample peak. If a standard is unavailable, HPLC coupled with mass spectrometry (HPLC-MS) can be used to confirm the molecular weight and fragmentation pattern of the compound.

Q5: My sample is a complex plant extract. How can I improve the separation of Cyanidin 3-sophoroside from other components?

For complex matrices, a gradient elution is almost always necessary. A shallow gradient, where the percentage of the organic solvent increases slowly, will generally provide better resolution. Additionally, sample preparation techniques such as solid-phase extraction (SPE) can be employed to clean up the sample and remove interfering compounds before HPLC analysis.

Experimental Protocols

Protocol 1: General Gradient HPLC Method for Cyanidin 3-Sophoroside

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.5% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.5% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV-Vis at 520 nm

  • Gradient Program:

Time (min)% Mobile Phase B
010
2030
2580
3010
3510

Data Presentation

Table 1: Effect of Mobile Phase Acid Modifier on Retention Time and Peak Asymmetry of a Cyanidin Glycoside (Illustrative Data)

Acid Modifier (0.1% in Water/Acetonitrile)Retention Time (min)Peak Asymmetry (As)
Formic Acid12.51.2
Phosphoric Acid11.81.1
Trifluoroacetic Acid13.21.4

Note: This table presents illustrative data to demonstrate the potential effects of different acid modifiers. Actual results may vary depending on the specific experimental conditions.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape, Low Resolution) check_mobile_phase Check Mobile Phase - pH < 3? - Freshly prepared? - Degassed? start->check_mobile_phase check_column Check Column - Correct stationary phase? - Contaminated? - Void formation? start->check_column check_system Check HPLC System - Leaks? - Pump pressure stable? - Detector lamp OK? start->check_system optimize_gradient Optimize Gradient Profile - Shallower gradient? - Different organic solvent? check_mobile_phase->optimize_gradient If mobile phase is OK sample_prep Review Sample Preparation - Dilute sample? - SPE cleanup? check_column->sample_prep If column is OK check_system->start If system issues found, fix and restart adjust_temp Adjust Column Temperature (30-50°C) optimize_gradient->adjust_temp solution Problem Resolved optimize_gradient->solution If resolution improves adjust_temp->sample_prep adjust_temp->solution If peak shape improves sample_prep->solution

Caption: A troubleshooting workflow for optimizing Cyanidin 3-sophoroside HPLC analysis.

References

Technical Support Center: Spectroscopic Measurement of Cyanidin 3-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic measurement of Cyanidin 3-sophoroside.

Frequently Asked Questions (FAQs)

Q1: What is the typical maximum absorbance (λmax) for Cyanidin 3-sophoroside?

A1: In acidic conditions (pH < 4), Cyanidin 3-sophoroside typically exhibits a maximum absorbance (λmax) around 520 nm.[1] However, this value is highly dependent on the pH and solvent composition. As the pH increases, a bathochromic shift (shift to a longer wavelength) is observed.[1]

Q2: How does pH affect the spectroscopic measurement of Cyanidin 3-sophoroside?

A2: The pH of the solution has a profound effect on the structure and, consequently, the UV-Vis spectrum of Cyanidin 3-sophoroside. Anthocyanins like Cyanidin 3-sophoroside exist in different structural forms at various pH levels, each with a distinct color and absorption spectrum.[2] In strongly acidic solutions (pH 1-3), the red flavylium cation is the predominant form. As the pH increases to 4-5, the colorless hemiketal form appears, leading to a decrease in absorbance at the visible maximum.[2][3] At neutral to slightly alkaline pH (6-8), blue quinoidal bases are formed, and at higher pH values, the molecule can degrade to a pale-yellow retro-chalcone. Therefore, controlling the pH is critical for reproducible and accurate measurements.

Q3: What are the most common interferences in the spectroscopic measurement of Cyanidin 3-sophoroside?

A3: Common interferences include:

  • Co-pigmentation: The presence of other phenolic compounds, such as phenolic acids and flavonoids, can lead to an increase in absorbance intensity (hyperchromic effect) and a shift in the λmax (bathochromic effect).

  • Degradation Products: Cyanidin 3-sophoroside can degrade due to factors like heat, light, and extreme pH, leading to the formation of compounds that may absorb in the same spectral region.

  • Other Flavonoids and Polyphenols: Plant extracts are complex mixtures. Other flavonoids and polyphenols can have overlapping absorption spectra with Cyanidin 3-sophoroside.

  • Ascorbic Acid: Ascorbic acid can accelerate the degradation of anthocyanins.

  • Sugars and Organic Acids: While generally having minimal absorbance in the visible region, high concentrations of these compounds can affect the stability and spectral properties of anthocyanins.

Q4: Which solvents are recommended for the extraction and measurement of Cyanidin 3-sophoroside?

A4: Acidified organic solvents are commonly used for anthocyanin extraction. Methanol and ethanol, often acidified with a small amount of hydrochloric or formic acid, are effective in extracting and stabilizing anthocyanins. The choice of solvent can impact the extraction yield and the stability of the analyte. For spectroscopic measurements, the final solution should be in a well-defined buffer system to ensure a constant pH.

Troubleshooting Guides

Problem 1: Inconsistent or Drifting Absorbance Readings
Possible Cause Troubleshooting Step
Unstable pH Ensure that all samples and standards are prepared in a buffer solution with sufficient buffering capacity. Verify the pH of your final solutions before measurement.
Sample Degradation Protect samples from light and elevated temperatures. Prepare fresh solutions and analyze them promptly. Consider storing stock solutions at low temperatures (< -5°C) in the dark.
Instrument Instability Allow the spectrophotometer to warm up sufficiently. Check the lamp and detector performance according to the manufacturer's instructions.
Problem 2: Unexpected λmax or Shoulder Peaks in the Spectrum
Possible Cause Troubleshooting Step
Incorrect pH The λmax of Cyanidin 3-sophoroside is highly pH-dependent. Verify and adjust the pH of your sample to the desired value. A shift to a longer wavelength (bathochromic shift) is expected as the pH increases.
Co-pigmentation The presence of other phenolic compounds can cause a bathochromic shift and the appearance of shoulder peaks. Consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering compounds.
Presence of Impurities or Degradation Products Impurities from the sample matrix or degradation of the analyte can lead to a complex spectrum. HPLC analysis can help to identify and separate different components.
Problem 3: Higher than Expected Absorbance (Hyperchromic Effect)
Possible Cause Troubleshooting Step
Co-pigmentation This is a common cause of increased absorbance. The interaction between Cyanidin 3-sophoroside and co-pigments enhances the color intensity. Diluting the sample may reduce this effect, but a cleanup step is more effective.
Matrix Interference Other compounds in the sample matrix may absorb at the same wavelength. A matrix blank (a sample prepared in the same way but without the analyte) can help to correct for this.

Quantitative Data Summary

Table 1: Effect of pH on the λmax of Cyanidin 3-sophoroside

pHλmax (nm)
< 4~520
4529.5
5537.5
6537.5
8560.0
9549.5
10568
11~580
12~580 (with decreased intensity)
13-14No peak in the visible region

Table 2: Common Solvents for Anthocyanin Extraction and Their Effects

SolventEffect on Anthocyanin Yield and Stability
Acidified Methanol High extraction yield and good stability of the extract.
Acidified Ethanol Good extraction yield, but may show some color degradation.
Acetone Can extract anthocyanins, but the extracts are often unstable and may degrade quickly.
Water-based Solvents (e.g., pH differential buffers) Generally less effective for extraction compared to organic solvents, but can be a good second choice.

Experimental Protocols

Protocol 1: pH Differential Method for Total Monomeric Anthocyanin Quantification

This method is based on the reversible structural transformation of monomeric anthocyanins with a change in pH.

  • Reagent Preparation:

    • pH 1.0 Buffer: 0.025 M Potassium Chloride. Dissolve 1.86 g of KCl in about 980 mL of distilled water. Adjust the pH to 1.0 with HCl, and then bring the final volume to 1 L with distilled water.

    • pH 4.5 Buffer: 0.4 M Sodium Acetate. Dissolve 54.43 g of CH3CO2Na·3H2O in about 960 mL of distilled water. Adjust the pH to 4.5 with HCl, and then bring the final volume to 1 L with distilled water.

  • Sample Preparation:

    • Prepare two aliquots of your sample extract.

    • Dilute the first aliquot with the pH 1.0 buffer.

    • Dilute the second aliquot with the pH 4.5 buffer. The dilution factor should be the same for both and should result in an absorbance reading within the linear range of the spectrophotometer.

  • Spectroscopic Measurement:

    • Allow the solutions to equilibrate for at least 15 minutes.

    • Measure the absorbance of each solution at the λmax of the anthocyanin (around 520 nm) and at 700 nm (to correct for haze). Use distilled water as a blank.

  • Calculation:

    • Calculate the absorbance difference (A) using the following formula: A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5

    • The total monomeric anthocyanin content (mg/L) can be calculated as: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:

      • MW = Molecular Weight of Cyanidin 3-sophoroside (approx. 647 g/mol )

      • DF = Dilution Factor

      • ε = Molar absorptivity of Cyanidin 3-sophoroside (this needs to be determined or obtained from literature for the specific conditions)

      • l = Pathlength of the cuvette (usually 1 cm)

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_measurement pH Differential Measurement cluster_data Data Analysis start Plant Material extract Extract with Acidified Solvent (e.g., Methanol/HCl) start->extract filter Filter to Remove Solids extract->filter split Split Extract into Two Aliquots filter->split ph1 Dilute with pH 1.0 Buffer measure Measure Absorbance at λmax and 700 nm ph1->measure ph45 Dilute with pH 4.5 Buffer ph45->measure calculate Calculate Total Monomeric Anthocyanin Content measure->calculate end Report Results calculate->end

Caption: Experimental workflow for the quantification of Cyanidin 3-sophoroside.

troubleshooting_logic start Inaccurate Spectroscopic Reading q1 Is the λmax shifted? start->q1 q2 Are absorbance readings unstable? q1->q2 No a1 Check pH of the solution. Consider co-pigmentation effects. q1->a1 Yes q3 Is absorbance higher than expected? q2->q3 No a2 Verify buffer stability. Protect sample from degradation (light/heat). q2->a2 Yes a3 Suspect co-pigmentation or matrix interference. Perform sample cleanup. q3->a3 Yes end Accurate Measurement q3->end No a1->end a2->end a3->end

Caption: Troubleshooting decision tree for spectroscopic measurements.

signaling_pathway cluster_anthocyanin Cyanidin 3-sophoroside Forms (pH Dependent) flavylium Flavylium Cation (Red) pH 1-3 hemiketal Hemiketal (Colorless) pH 4-5 flavylium->hemiketal +H₂O, -H⁺ hemiketal->flavylium -H₂O, +H⁺ quinoidal Quinoidal Base (Blue) pH 6-8 hemiketal->quinoidal -H₂O quinoidal->hemiketal +H₂O chalcone Chalcone (Pale Yellow) pH 7-8 quinoidal->chalcone Isomerization chalcone->quinoidal Isomerization

Caption: pH-dependent structural transformations of anthocyanins.

References

"solubility of Cyanidin 3-sophoroside in different organic solvents"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Cyanidin 3-sophoroside in various organic solvents. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is Cyanidin 3-sophoroside generally soluble?

Cyanidin 3-sophoroside, being an anthocyanin, is a polar molecule and is generally soluble in polar organic solvents. It has been reported to be soluble in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[1][2] It is also known to be highly water-soluble.[3]

Q2: Is there any quantitative data available for the solubility of Cyanidin 3-sophoroside?

Specific quantitative solubility data for Cyanidin 3-sophoroside is limited in publicly available literature. However, for a structurally similar compound, Quercetin 3-O-sophoroside, the solubility in DMSO is approximately 10 mg/mL and in dimethylformamide (DMF) is approximately 3 mg/mL. While not identical, this provides a useful estimate for initial experimental design. For another related compound, Cyanidin 3-sophoroside-5-glucoside, it is noted to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

Q3: What factors can influence the solubility and stability of Cyanidin 3-sophoroside solutions?

Several factors can impact the solubility and stability of Cyanidin 3-sophoroside:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3) where they exist as the colored flavylium cation. As the pH increases towards neutral and alkaline, they can undergo structural transformations, leading to degradation and color loss.[5]

  • Temperature: Elevated temperatures can accelerate the degradation of Cyanidin 3-sophoroside. It is advisable to store stock solutions at low temperatures (e.g., -20°C).

  • Light: Exposure to light can also contribute to the degradation of anthocyanins. Therefore, it is recommended to store solutions in the dark.

  • Solvent Purity: The presence of impurities in the solvent can affect solubility and stability. Always use high-purity, anhydrous solvents when possible.

Q4: How can I improve the dissolution of Cyanidin 3-sophoroside if it's not dissolving well?

If you encounter difficulties in dissolving Cyanidin 3-sophoroside, the following techniques may help:

  • Gentle Warming: Warming the solution to approximately 37°C can help increase the solubility.

  • Sonication: Using an ultrasonic bath can aid in the dispersion and dissolution of the compound.

  • Acidification: For aqueous or alcoholic solutions, adding a small amount of a weak acid (e.g., formic acid, citric acid) can improve both solubility and stability by favoring the flavylium cation form.

Solubility Data Summary

The following table summarizes the available solubility information for Cyanidin 3-sophoroside and a related compound. Note that much of the data is qualitative.

SolventCompoundSolubilityNotes
Dimethyl Sulfoxide (DMSO) Cyanidin 3-sophorosideSolubleA common solvent for preparing stock solutions.
Quercetin 3-O-sophoroside~10 mg/mLStructurally similar flavonoid glycoside.
Pyridine Cyanidin 3-sophorosideSoluble
Methanol Cyanidin 3-sophorosideSolubleOften used for extraction, sometimes acidified.
Ethanol Cyanidin 3-sophorosideSolubleAnother common solvent for extraction.
Water Cyanidin 3-sophorosideHighly SolubleSolubility is pH-dependent; more stable at low pH.
Dimethylformamide (DMF) Quercetin 3-O-sophoroside~3 mg/mLStructurally similar flavonoid glycoside.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of Cyanidin 3-sophoroside solutions.

TroubleshootingGuide start Start issue Issue Compound does not fully dissolve start->issue cause1 Cause 1 Solution is saturated issue->cause1 cause2 Cause 2 Low kinetic solubility issue->cause2 cause3 Cause 3 Compound degradation issue->cause3 solution1a Solution for Cause 1 Dilute the sample cause1->solution1a solution1b Solution for Cause 1 Use a different solvent with higher capacity cause1->solution1b solution2a Solution for Cause 2 Gently warm the solution (e.g., 37°C) cause2->solution2a solution2b Solution for Cause 2 Use an ultrasonic bath cause2->solution2b solution3a Solution for Cause 3 Prepare fresh solution cause3->solution3a solution3b Solution for Cause 3 Check solvent quality and pH cause3->solution3b solution3c Solution for Cause 3 Store stock solutions properly (-20°C, dark) cause3->solution3c

Troubleshooting workflow for dissolution issues.

Experimental Protocols

Protocol for Determining the Solubility of Cyanidin 3-sophoroside

This protocol outlines a general method for determining the solubility of Cyanidin 3-sophoroside in a specific organic solvent using the shake-flask method followed by UV-Vis spectrophotometric quantification.

SolubilityProtocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Step 1: Reagent & Equipment Preparation Prepare Cyanidin 3-sophoroside, chosen organic solvent, vials, magnetic stirrer, UV-Vis spectrophotometer, and microfilters. exp1 Step 2: Sample Preparation Add an excess amount of Cyanidin 3-sophoroside to a known volume of the solvent in a sealed vial. prep1->exp1 exp2 Step 3: Equilibration Stir the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. exp1->exp2 exp3 Step 4: Separation Allow the suspension to settle, then filter an aliquot of the supernatant through a microfilter (e.g., 0.22 µm) to remove undissolved solid. exp2->exp3 analysis1 Step 5: Quantification Dilute the clear filtrate with the solvent to a concentration within the linear range of the spectrophotometer. exp3->analysis1 analysis2 Step 6: Measurement Measure the absorbance at the λmax of Cyanidin 3-sophoroside (around 520 nm). analysis1->analysis2 analysis3 Step 7: Calculation Calculate the concentration using a pre-determined calibration curve. Account for the dilution factor to determine the solubility. analysis2->analysis3

Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

The stability of Cyanidin 3-sophoroside is critically dependent on pH, which dictates its chemical form and, consequently, its color and stability.

Influence of pH on Cyanidin 3-sophoroside stability.

References

"troubleshooting low yield in Cyanidin 3-sophoroside purification"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the purification of Cyanidin 3-Sophoroside (C3S).

Troubleshooting Guides

This section addresses common issues that can lead to a low yield of C3S during the purification process.

Question: Why is my C3S yield unexpectedly low after the initial extraction?

Answer:

Low yields after initial extraction are often due to incomplete extraction or degradation of C3S. Several factors can influence this:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is crucial. Acidified polar solvents like methanol or ethanol are generally effective for anthocyanin extraction. For instance, a mixture of methanol acidified with hydrochloric acid (85:15, v/v) is commonly used.[1] Using non-acidified solvents can lead to lower stability and yield.

  • High Temperatures: C3S is heat-sensitive. Elevated temperatures during extraction can cause significant degradation.[2][3] It is advisable to perform extractions at low temperatures (e.g., 4°C) or use non-thermal methods like ultrasound-assisted extraction at controlled temperatures.

  • Presence of Oxygen and Light: Exposure to oxygen and light can accelerate the degradation of anthocyanins.[2] It is recommended to work in a protected environment, for example, by using amber glassware and minimizing headspace in storage containers.

  • Incorrect pH: C3S is most stable in acidic conditions (pH < 3).[4] The extraction solvent should be acidified to maintain the stability of the flavylium cation form of C3S.

  • Enzymatic Degradation: The presence of enzymes like polyphenol oxidase in the plant material can lead to the degradation of C3S. Quick processing of fresh material or blanching can help to inactivate these enzymes.

Question: My C3S yield drops significantly during chromatographic purification. What could be the cause?

Answer:

A significant drop in yield during chromatography is a common issue. Here are the likely causes and solutions:

  • Irreversible Adsorption on the Column: C3S might bind too strongly to the stationary phase, leading to poor recovery.

    • Solution: Ensure the correct resin is being used. Macroporous resins like AB-8 have shown good performance for anthocyanin purification. Additionally, optimizing the mobile phase is critical. For desorption from macroporous resins, an ethanol-water mixture (e.g., 60:40, v/v) is often effective.

  • Degradation on the Column: The stationary phase itself can sometimes contribute to the degradation of sensitive compounds.

    • Solution: Ensure the column is well-packed and equilibrated. Work at a controlled, cool temperature if possible. Minimizing the time the sample spends on the column can also reduce degradation.

  • Inappropriate Elution Solvents: The pH and composition of the elution solvent are critical for both recovery and stability.

    • Solution: Use acidified solvents to maintain a low pH throughout the purification process. A gradient elution might be necessary to effectively separate C3S from other compounds without causing degradation.

  • Co-elution with Impurities: If C3S co-elutes with other compounds, it can lead to lower purity and apparent lower yield in subsequent analytical steps.

    • Solution: Optimize the chromatographic method. This could involve changing the gradient, the solvent system, or using a secondary purification step, such as Sephadex LH-20 column chromatography, after the initial macroporous resin step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing C3S solutions?

A1: C3S is most stable at a pH below 3.0. In this acidic environment, it exists predominantly in its colored flavylium cation form, which is less susceptible to degradation. As the pH increases, it can be converted to unstable, colorless forms.

Q2: What are the best storage conditions for purified C3S?

A2: For long-term storage, purified C3S should be kept in a dark, cold environment (ideally at or below -20°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from light, heat, and oxygen.

Q3: Can I use water as a solvent for C3S purification?

A3: While C3S is water-soluble, using only water is not recommended for purification. Acidifying the water is essential for stability. For chromatographic steps, aqueous-organic solvent mixtures (e.g., water-ethanol or water-methanol) are typically required for proper adsorption and elution.

Q4: How can I monitor the purity of my C3S fractions?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the most common method for monitoring the purity of C3S fractions. The purity can be assessed by observing the peak area at the maximum absorbance wavelength for C3S (around 520 nm).

Data Presentation

Table 1: Comparison of Purification Parameters for Cyanidin Glycosides

ParameterMethod 1: Red RaspberryMethod 2: Black Rice
Starting Material Red Raspberry ExtractGround Black Rice
Initial Purification Macroporous Resin (AB-8)Sonication in Acidified Methanol
Secondary Purification Sephadex LH-20 ColumnPreparative HPLC
Purity Increase 19.1-foldNot specified
Final Purity 94.76%99.0%
Recovery Yield 98.84% (after AB-8 resin)Not specified
Reference

Experimental Protocols

Protocol 1: Purification of Cyanidin 3-Sophoroside from Red Raspberry Extract

This protocol is adapted from studies on red raspberry anthocyanins.

1. Materials and Reagents:

  • Crude red raspberry extract

  • Macroporous resin (AB-8)

  • Sephadex LH-20

  • Ethanol (95%)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

2. Procedure:

  • Step 1: Macroporous Resin Chromatography

    • Prepare a column packed with AB-8 macroporous resin.

    • Equilibrate the column with deionized water.

    • Adjust the pH of the crude red raspberry extract to approximately 2.0 with HCl.

    • Load the extract onto the column at a flow rate of 0.5 mL/min.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the anthocyanins with an ethanol-water solution (60:40, v/v) at a flow rate of 1.0 mL/min.

    • Collect the colored fractions.

  • Step 2: Sephadex LH-20 Chromatography

    • Pool the anthocyanin-rich fractions from the previous step and concentrate under reduced pressure at a low temperature (<40°C).

    • Prepare a column packed with Sephadex LH-20.

    • Equilibrate the column with 30% methanol.

    • Load the concentrated anthocyanin extract onto the column.

    • Elute with a stepwise gradient of methanol: 30% methanol, followed by 50% methanol, and then 70% methanol.

    • Collect the fractions containing C3S, monitoring with HPLC.

  • Step 3: Purity Analysis

    • Analyze the collected fractions using HPLC-DAD to determine the purity of C3S.

Mandatory Visualizations

Troubleshooting_Low_Yield Start Low C3S Yield Extraction_Issue Problem in Extraction Phase? Start->Extraction_Issue Purification_Issue Problem in Purification Phase? Extraction_Issue->Purification_Issue No Solvent Inappropriate Solvent? Extraction_Issue->Solvent Yes Adsorption Irreversible Adsorption? Purification_Issue->Adsorption Yes Temperature_Extraction High Temperature? Solvent->Temperature_Extraction No Solution_Solvent Use acidified polar solvent (e.g., acidified methanol) Solvent->Solution_Solvent Yes pH_Extraction Incorrect pH? Temperature_Extraction->pH_Extraction No Solution_Temp_Extraction Use low temperature (e.g., 4°C) or non-thermal methods Temperature_Extraction->Solution_Temp_Extraction Yes Degradation_Extraction Oxidation/Light Exposure? pH_Extraction->Degradation_Extraction No Solution_pH_Extraction Maintain pH < 3 pH_Extraction->Solution_pH_Extraction Yes Solution_Degradation_Extraction Use amber glassware, minimize oxygen exposure Degradation_Extraction->Solution_Degradation_Extraction Yes Degradation_Column On-column Degradation? Adsorption->Degradation_Column No Solution_Adsorption Use appropriate resin (e.g., AB-8) and optimize mobile phase Adsorption->Solution_Adsorption Yes Elution Suboptimal Elution? Degradation_Column->Elution No Solution_Degradation_Column Work at low temperature, minimize purification time Degradation_Column->Solution_Degradation_Column Yes Solution_Elution Use acidified elution solvents, optimize gradient Elution->Solution_Elution Yes C3S_Purification_Workflow Start Plant Material (e.g., Red Raspberry) Extraction Extraction (Acidified Methanol/Ethanol) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Anthocyanin Extract Filtration->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography (e.g., AB-8) Crude_Extract->Macroporous_Resin Wash Wash with Water Macroporous_Resin->Wash Elution1 Elute with Ethanol/Water Macroporous_Resin->Elution1 Primary_Purified Partially Purified Anthocyanins Elution1->Primary_Purified Sephadex Size Exclusion Chromatography (e.g., Sephadex LH-20) Primary_Purified->Sephadex Elution2 Gradient Elution (Methanol) Sephadex->Elution2 Pure_C3S Purified Cyanidin 3-Sophoroside Elution2->Pure_C3S C3S_Degradation_Pathway C3S_Flavylium Cyanidin 3-Sophoroside (Flavylium Cation, Red) pH < 3 C3S_Hemiketal Hemiketal Form (Colorless) pH 3-6 C3S_Flavylium->C3S_Hemiketal +H2O, -H+ (Increasing pH) C3S_Hemiketal->C3S_Flavylium -H2O, +H+ (Decreasing pH) C3S_Chalcone Chalcone Form (Colorless/Yellowish) pH > 6 C3S_Hemiketal->C3S_Chalcone Ring Opening Degradation_Products Degradation Products (e.g., Phloroglucinaldehyde, Protocatechuic Acid) C3S_Chalcone->Degradation_Products Oxidation, High Temperature

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Cyanidin 3-Sophoroside and Cyanidin 3-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of two closely related anthocyanins: Cyanidin 3-sophoroside and Cyanidin 3-glucoside. Anthocyanins are a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. Their potential health benefits, largely attributed to their antioxidant properties, are a subject of ongoing research. This document synthesizes available experimental data to offer a clear comparison for research and development purposes.

At a Glance: Structural and Antioxidant Activity Comparison

The fundamental difference between Cyanidin 3-sophoroside and Cyanidin 3-glucoside lies in the sugar moiety attached to the C3 position of the cyanidin aglycone. Cyanidin 3-glucoside has a single glucose unit, while Cyanidin 3-sophoroside possesses a disaccharide, sophorose, which is composed of two glucose units linked by a β-1,2-glycosidic bond. This structural variance can influence their antioxidant capacity.

While direct comparative studies providing quantitative antioxidant activity data (e.g., IC50 values) for Cyanidin 3-sophoroside are limited in the readily available scientific literature, the existing body of research on anthocyanin structure-activity relationships suggests that the antioxidant activity of these two compounds is likely to be comparable. Studies have indicated that the type of monosaccharide (glucose vs. galactose) attached to the cyanidin core does not significantly alter the antioxidant activity[1]. Sophorose is a disaccharide of glucose, which may lead to subtle differences in activity compared to a single glucose unit.

For Cyanidin 3-glucoside (C3G), numerous studies have quantified its antioxidant potential using various assays.

Table 1: Quantitative Antioxidant Activity of Cyanidin 3-Glucoside

Antioxidant AssayIC50 ValueSource
DPPH Radical Scavenging0.014 mg/mL[2]
ABTS Radical ScavengingNot explicitly stated in the provided results

Note: IC50 is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant activity.

Understanding the Antioxidant Mechanism

The antioxidant activity of cyanidin glycosides is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The structural features of the cyanidin aglycone, particularly the presence of hydroxyl groups on the B-ring, are crucial for this activity. Glycosylation, the attachment of sugar moieties, can modulate this activity, although for simple sugars like glucose, the effect is not always substantial[1].

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of antioxidant activity data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for the two most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant.

Principle: The DPPH• radical has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (Cyanidin 3-sophoroside and Cyanidin 3-glucoside) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: In a microplate or cuvette, mix a specific volume of the DPPH working solution with varying concentrations of the sample or standard. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation.

Principle: ABTS is oxidized by an oxidizing agent (e.g., potassium persulfate) to its radical cation, ABTS•+, which is intensely colored (blue-green) and has a characteristic absorbance at a specific wavelength (e.g., 734 nm). In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

Protocol:

  • Preparation of ABTS•+ Stock Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant in a suitable solvent.

  • Reaction Mixture: Add a specific volume of the sample or standard to the ABTS•+ working solution.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical antioxidant assay workflow and a simplified signaling pathway potentially influenced by these cyanidin glycosides.

G cluster_workflow Antioxidant Assay Workflow (e.g., DPPH) prep_reagent Prepare DPPH Radical Solution mixing Mix DPPH and Sample prep_reagent->mixing prep_sample Prepare Sample Solutions (Varying Concentrations) prep_sample->mixing incubation Incubate in Dark mixing->incubation measurement Measure Absorbance (517 nm) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: A generalized workflow for determining antioxidant capacity using the DPPH assay.

G cluster_pathway Simplified Cellular Antioxidant Response ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage ROS->CellularDamage causes Anthocyanin Cyanidin Glycoside Anthocyanin->ROS scavenges Nrf2 Nrf2 Anthocyanin->Nrf2 activates AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) AntioxidantEnzymes->ROS neutralizes Nrf2->AntioxidantEnzymes upregulates

Caption: A simplified diagram of how cyanidin glycosides may mitigate cellular oxidative stress.

Conclusion

References

A Comparative Analysis of Anthocyanin Profiles in Berries: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the vibrant world of berry anthocyanins, this guide offers a comparative analysis of their profiles in various common berries. Intended for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of anthocyanin content, detailed experimental protocols for their analysis, and a look into their biosynthesis.

Anthocyanins are a class of flavonoids responsible for the red, purple, and blue hues of many fruits and vegetables. Beyond their role as natural pigments, they are potent antioxidants with a range of potential health benefits, making them a subject of intense research interest. This guide summarizes quantitative data on anthocyanin content, outlines the methodologies for their extraction and analysis, and visualizes the intricate pathways of their creation within the plant.

Quantitative Comparison of Anthocyanin Content in Berries

The concentration and composition of anthocyanins can vary significantly among different berry species, and even between cultivars of the same species. This variation is influenced by genetic factors, growing conditions, and maturity at harvest. The following tables provide a summary of the total and individual anthocyanin content found in a selection of common berries, expressed in milligrams per 100 grams of fresh weight (mg/100g FW).

Berry SpeciesTotal Anthocyanin Content (mg/100g FW)Key Anthocyanins Reported
Bilberry (Vaccinium myrtillus)300 - 700Delphinidin, Cyanidin, Petunidin, Peonidin, Malvidin glycosides
Blackberry (Rubus spp.)70.3 - 201Cyanidin-3-glucoside, Cyanidin-3-rutinoside
Blueberry (Vaccinium corymbosum)Varies widely by cultivarMalvidin, Delphinidin, Petunidin, Cyanidin, Peonidin glycosides
Elderberry (Sambucus nigra)High, specific values varyCyanidin-3-O-sambubioside, Cyanidin-3-O-glucoside
Strawberry (Fragaria × ananassa)Lower compared to other berriesPelargonidin-3-glucoside

Table 1: Total Anthocyanin Content in Various Berries. This table summarizes the range of total anthocyanin content found in different berries.

BerryAnthocyaninContent (mg/100g FW)
Blackberry Cyanidin-3-glucoside5.52 to 507.67 (increases with ripening)
Cyanidin-3-rutinosideVaries by cultivar
Elderberry Cyanidin-3-O-sambubiosideMajor anthocyanin
Cyanidin-3-O-glucosideAbundant
Bilberry Delphinidin glycosidesHigh proportion
Cyanidin glycosidesSignificant proportion

Table 2: Predominant Individual Anthocyanins in Select Berries. This table highlights the major individual anthocyanin compounds found in blackberries, elderberries, and bilberries.

Experimental Protocols

Accurate quantification and characterization of anthocyanins are crucial for research and development. The following sections provide an overview of a typical experimental workflow and a detailed protocol for the extraction and analysis of anthocyanins from berries using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Experimental Workflow for Berry Anthocyanin Analysis

The general workflow for analyzing anthocyanins in berries involves several key stages, from sample collection to data interpretation.

experimental_workflow sample_collection Berry Sample Collection sample_prep Sample Preparation (Homogenization, Freeze-drying) sample_collection->sample_prep extraction Anthocyanin Extraction (Solvent-based) sample_prep->extraction purification Purification (Solid-Phase Extraction) extraction->purification analysis HPLC-MS/MS Analysis purification->analysis data_processing Data Processing and Quantification analysis->data_processing interpretation Interpretation of Results data_processing->interpretation

Figure 1. A generalized workflow for the analysis of anthocyanins in berry samples.

Detailed Protocol: Anthocyanin Extraction and HPLC-MS Quantification

This protocol provides a step-by-step method for the extraction and quantification of anthocyanins from fresh or frozen berry samples.

1. Sample Preparation:

  • Weigh approximately 5-10 grams of fresh or frozen berries.

  • If frozen, allow the berries to thaw slightly at room temperature.

  • Homogenize the berries into a fine puree using a blender or a mortar and pestle with liquid nitrogen.

2. Extraction:

  • To the homogenized sample, add an acidified methanol solution (e.g., methanol with 1% HCl or 1% formic acid) at a sample-to-solvent ratio of 1:10 (w/v).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes in the dark and at a controlled temperature (e.g., 25°C) to enhance extraction efficiency.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant and collect the supernatant.

  • Repeat the extraction process on the remaining pellet at least two more times to ensure complete extraction of anthocyanins.

  • Pool the supernatants from all extractions.

3. Purification (Optional but Recommended):

  • The pooled supernatant can be purified using a C18 Solid-Phase Extraction (SPE) cartridge to remove sugars, organic acids, and other interfering compounds.

  • Condition the SPE cartridge with methanol followed by acidified water.

  • Load the extracted sample onto the cartridge.

  • Wash the cartridge with acidified water to remove polar impurities.

  • Elute the anthocyanins with acidified methanol.

4. HPLC-MS Analysis:

  • Evaporate the solvent from the purified extract under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a suitable mobile phase, typically a mixture of water, acetonitrile, and formic acid.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the different anthocyanins based on their polarity.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV-Vis detector set at 520 nm for anthocyanins, coupled to a Mass Spectrometer (MS).

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

    • Fragmentation: MS/MS analysis can be performed to confirm the identity of individual anthocyanins by comparing their fragmentation patterns with known standards or literature data.

5. Quantification:

  • Create a calibration curve using external standards of known anthocyanins (e.g., cyanidin-3-glucoside, delphinidin-3-glucoside, etc.).

  • Quantify the individual anthocyanins in the samples by comparing their peak areas to the calibration curve.

  • The total anthocyanin content is the sum of all individual anthocyanins identified and quantified.

Anthocyanin Biosynthesis Pathway

Anthocyanins are synthesized in plants through a specific branch of the flavonoid biosynthesis pathway. This intricate process involves a series of enzymatic reactions that convert phenylalanine into the various anthocyanidin aglycones, which are then glycosylated to form stable anthocyanins.

anthocyanin_biosynthesis cluster_enzymes Enzymes enzyme enzyme Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Anthocyanins_Pg Pelargonidin-based Anthocyanins Pelargonidin->Anthocyanins_Pg UFGT Anthocyanins_Cy Cyanidin-based Anthocyanins Cyanidin->Anthocyanins_Cy UFGT Anthocyanins_Dp Delphinidin-based Anthocyanins Delphinidin->Anthocyanins_Dp UFGT PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H F3_H F3'H F3_5_H F3'5'H DFR DFR ANS ANS UFGT UFGT

Figure 2. The core pathway of anthocyanin biosynthesis in plants.

Key Enzymes in the Anthocyanin Biosynthesis Pathway:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-coumarate:CoA ligase

  • CHS: Chalcone synthase

  • CHI: Chalcone isomerase

  • F3H: Flavanone 3-hydroxylase

  • F3'H: Flavonoid 3'-hydroxylase

  • F3'5'H: Flavonoid 3',5'-hydroxylase

  • DFR: Dihydroflavonol 4-reductase

  • ANS: Anthocyanidin synthase

  • UFGT: UDP-flavonoid glucosyltransferase

This guide provides a foundational understanding of the comparative anthocyanin profiles in various berries. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these bioactive compounds. Further investigation into the specific anthocyanin profiles of a wider range of berry cultivars and the influence of various environmental and processing factors is encouraged.

A Comparative Guide to Validating HPLC-MS Methods for Cyanidin 3-sophoroside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the quantification of Cyanidin 3-sophoroside, a key anthocyanin found in various berries and other plant sources. We will explore the validation of this widely used technique and compare it with alternative analytical methods, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their applications.

Introduction to Cyanidin 3-sophoroside and its Analysis

Cyanidin 3-sophoroside is a prominent anthocyanin responsible for the deep red and purple hues of many fruits, notably raspberries.[1] Beyond its role as a natural colorant, it is of significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of Cyanidin 3-sophoroside is crucial for quality control in the food and beverage industry, standardization of botanical extracts for dietary supplements, and for pharmacokinetic studies in drug development.

HPLC coupled with Mass Spectrometry (HPLC-MS) has become a primary tool for the analysis of anthocyanins due to its high sensitivity and selectivity. This guide will focus on the validation of HPLC-MS methods for Cyanidin 3-sophoroside, following the guidelines of the International Council for Harmonisation (ICH), and will also present a comparison with other analytical techniques.

Comparison of Analytical Methods for Cyanidin 3-sophoroside Quantification

The selection of an analytical method for Cyanidin 3-sophoroside quantification depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC-MS is a powerful technique, other methods also offer viable solutions.

MethodPrincipleAdvantagesDisadvantages
HPLC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity, allows for structural confirmation, suitable for complex matrices.Higher equipment cost, requires expertise in mass spectrometry.
UPLC-MS/MS Similar to HPLC-MS but uses smaller particle size columns for faster and higher resolution separations.Faster analysis times, improved resolution and sensitivity compared to HPLC.[2]Higher backpressure requires specialized instrumentation.
HPLC-DAD/UV-Vis Chromatographic separation with detection based on UV-Visible light absorbance.Lower cost, robust and widely available.Lower sensitivity and selectivity compared to MS, potential for co-eluting interferences.[2]
pH Differential Method Spectrophotometric method based on the structural transformation of anthocyanins with pH changes.Simple, rapid, and low cost.Provides total anthocyanin content, not specific for individual compounds, susceptible to interference from other colored compounds.
Counter-Current Chromatography (CCC) Liquid-liquid partition chromatography without a solid support.Good for preparative scale purification, can handle crude samples.Lower resolution compared to HPLC, can be time-consuming.

Validating an HPLC-MS Method for Cyanidin 3-sophoroside: A Representative Overview

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. The following table summarizes typical validation parameters for an HPLC-MS method for the quantification of Cyanidin 3-sophoroside, based on values reported for similar anthocyanins and general validation guidelines.

Validation ParameterTypical Acceptance Criteria (ICH)Representative Performance Data for Cyanidin 3-sophoroside (HPLC-MS)
Linearity (r²) ≥ 0.99≥ 0.998[2][3]
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%≤ 5% (Intra-day), ≤ 10% (Inter-day)
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 - 1.0 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.05 - 5.0 ng/mL
Specificity No interference at the retention time of the analyte.Demonstrated by analysis of blank matrix and mass spectral data.
Robustness No significant change in results with small, deliberate variations in method parameters.Consistent results with minor changes in mobile phase composition and column temperature.

Experimental Protocols

Sample Preparation: Extraction of Cyanidin 3-sophoroside from Raspberry Powder
  • Weigh 1 gram of freeze-dried raspberry powder into a 50 mL centrifuge tube.

  • Add 20 mL of extraction solvent (Methanol:Water:Formic Acid, 80:19:1, v/v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge at 4000 x g for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 20 mL of extraction solvent.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 2 mL of the initial mobile phase.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method for Quantification of Cyanidin 3-sophoroside
  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-17 min: 40-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 611.1.

    • Product Ions (m/z): 449.1 (quantifier), 287.1 (qualifier).

    • Collision Energy and other parameters: To be optimized for the specific instrument.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship between the validation parameters.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Raspberry Sample Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Filtration Filtration Evaporation->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation MS_Detection MS/MS Detection HPLC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for HPLC-MS analysis of Cyanidin 3-sophoroside.

Validation_Parameters Validated_Method Validated Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision LOD LOD Validated_Method->LOD LOQ LOQ Validated_Method->LOQ Robustness Robustness Validated_Method->Robustness Linearity->LOD Linearity->LOQ Precision->Accuracy

Caption: Interrelationship of HPLC-MS method validation parameters.

Conclusion

The validation of an HPLC-MS method for the quantification of Cyanidin 3-sophoroside is a critical step to ensure reliable and accurate results for research, quality control, and regulatory purposes. This guide has provided a comparative overview of analytical techniques, a representative summary of validation parameters for an HPLC-MS method, and detailed experimental protocols. By following a systematic validation approach according to ICH guidelines, researchers can confidently employ HPLC-MS for the sensitive and selective analysis of Cyanidin 3-sophoroside in various sample matrices. The choice of the most suitable analytical method will ultimately depend on the specific requirements of the study and the available resources.

References

A Comparative Analysis of Cyanidin 3-Sophoroside and its Glucoside Variant Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the biological activities of Cyanidin 3-sophoroside and its more extensively studied counterpart, Cyanidin 3-glucoside (C3G), in various cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential of these anthocyanins. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to support further research and development.

Overview of Biological Activities

Cyanidin 3-sophoroside and Cyanidin 3-glucoside are naturally occurring anthocyanins found in a variety of pigmented fruits and vegetables. These compounds have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. This guide focuses on the comparative efficacy of these molecules in different cellular contexts, providing a foundation for understanding their mechanisms of action and potential therapeutic applications.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the anti-proliferative, anti-inflammatory, and antioxidant activities of Cyanidin 3-sophoroside and Cyanidin 3-glucoside in various human cell lines.

Anti-Proliferative and Cytotoxic Activity
Cell LineCompoundConcentrationEffectCitation
MCF-7 (Breast Cancer)Cyanidin 3-glucoside110 µg/mLIC50 at 24 hours[1]
60 µg/mLIC50 at 48 hours[1]
IC50>51.5% apoptosis at 24 hours[1][2]
U-87 MG (Glioblastoma)Cyanidin 3-glucoside40 µg/mL32% apoptosis at 24 hours[3]
HepG2 (Liver Cancer)Cyanidin 3-glucosideIC25 and IC50Dose-dependent decrease in cell viability and induction of apoptosis
HS578T (Breast Cancer)Cyanidin 3-glucoside10 µM - 100 µMDose-dependent inhibition of cell growth
MKN-45 (Gastric Cancer)Cyanidin 3-glucoside87 µMInduction of apoptosis
Anti-inflammatory Activity
Cell LineCompoundConcentrationEffectCitation
THP-1 (Monocytic Leukemia)Cyanidin 3-glucoside0.05-0.5 µMSignificant inhibition of LPS-induced TNF-α and IL-6 mRNA expression and secretion
1.25–10 μg/mLSignificant suppression of NLRP3, IL-1β, and IL-18 gene expression and IL-6, IL-1β, and IL-18 cytokine secretion
Caco-2 (Colon Adenocarcinoma)Cyanidin 3-glucoside20-40 µMInhibition of TNF-α induced NF-κB pathway
RAW 264.7 (Macrophage)Cyanidin16-500 µM>50% inhibition of nitric oxide production
Antioxidant Activity
Cell LineCompoundConcentrationEffectCitation
GES-1 (Gastric Epithelial)Cyanidin 3-glucoside Liposomes0.08 mg/mL7.9-fold increase in Total Antioxidant Capacity (T-AOC)
Not SpecifiedDecrease in ROS levels
Caco-2 (Colon Adenocarcinoma)Cyanidin 3-glucoside & C3G LiposomesNot SpecifiedEnhanced activity of GSH, SOD, and T-AOC, and decreased MDA content
HepG2 (Liver Cancer)Cyanidin 3-glucosideIC25 and IC50Increased ROS generation, increased MDA levels, and decreased SOD and GSH levels, indicating induced oxidative stress leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., Cyanidin 3-glucoside) for specified time periods (e.g., 24 and 48 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Both adherent and suspension cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Cell Staining: The washed cells are resuspended in 1X Binding Buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, 1X Binding Buffer is added, and the cells are analyzed by flow cytometry.

  • Gating and Quadrant Analysis:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Cyanidin 3-glucoside.

NF_kB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα C3G Cyanidin 3-glucoside C3G->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Induces Transcription

Caption: NF-κB Signaling Pathway Inhibition by Cyanidin 3-glucoside.

p53_Apoptosis_Pathway cluster_signal Signal cluster_regulation Apoptosis Regulation C3G Cyanidin 3-glucoside p53 p53 C3G->p53 Increases Expression Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the Antioxidant Effects of Cyanidin 3-Sophoroside: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant effects of Cyanidin 3-sophoroside, a naturally occurring anthocyanin. By examining data from various experimental models, this document aims to offer a clearer understanding of its potential as a therapeutic agent against oxidative stress.

Executive Summary

Cyanidin 3-sophoroside and its closely related glycosides, such as Cyanidin 3-glucoside (C3G), demonstrate potent antioxidant properties both in controlled laboratory settings (in vitro) and within living organisms (in vivo). In vitro assays consistently show its capacity to directly scavenge free radicals. In vivo studies further reveal its ability to modulate endogenous antioxidant defense mechanisms and signaling pathways, offering a more complex but physiologically relevant picture of its protective effects. This guide synthesizes the available data to highlight the distinctions and correlations between its activities in these two contexts.

Data Presentation: Quantitative Antioxidant Capacity

The following tables summarize the quantitative data on the antioxidant effects of cyanidin glycosides from various studies.

Table 1: In Vitro Antioxidant Activity of Cyanidin Glycosides

CompoundAssayIC50 / EC50Reference CompoundIC50 of ReferenceSource
Cyanidin-3-O-β-glucopyranoside (C3G)LDL oxidation (MDA generation)6.5 µMResveratrol34 µM[1]
Cyanidin-3-O-β-glucopyranoside (C3G)LDL oxidation (MDA generation)6.5 µMAscorbic acid212 µM[1]
Cyanidin-3-O-glucoside (C3G)ABTS radical scavenging47.24 µg/mL--[2]

Note: Data for Cyanidin 3-sophoroside is often extrapolated from studies on Cyanidin 3-glucoside (C3G), a structurally similar and more commonly studied compound.

Table 2: In Vivo Antioxidant Effects of Cyanidin Glycosides in Animal Models

TreatmentAnimal ModelBiomarkerEffectSource
Flavonoids (including cyanidins)d-galactose-treated miceSerum MDADecreased[3][4]
Flavonoids (including cyanidins)d-galactose-treated miceSerum NODecreased
Flavonoids (including cyanidins)d-galactose-treated miceSerum T-AOCIncreased
Flavonoids (including cyanidins)d-galactose-treated miceSerum SODIncreased
Flavonoids (including cyanidins)d-galactose-treated miceSerum CATIncreased
Flavonoids (including cyanidins)d-galactose-treated miceSerum GSH-PxIncreased

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Reaction Mixture: A specific volume of the test sample (Cyanidin 3-sophoroside solution at various concentrations) is mixed with the DPPH working solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration.

Procedure:

  • Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Adjustment of Absorbance: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: A small volume of the test sample is added to the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Mechanisms of Action

In vivo, the antioxidant effects of Cyanidin 3-sophoroside extend beyond direct radical scavenging to the modulation of key cellular signaling pathways.

Nrf2-Antioxidant Response Element (ARE) Pathway

Cyanidin 3-glucoside (C3G) has been shown to activate the Nrf2-ARE signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes.

Nrf2_Pathway C3S Cyanidin 3-sophoroside Keap1 Keap1 C3S->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->AntioxidantEnzymes Induces Transcription CellProtection Cellular Protection AntioxidantEnzymes->CellProtection Provides AMPK_Pathway C3S Cyanidin 3-sophoroside AdipoR Adiponectin Receptor C3S->AdipoR Activates AMPK AMPK AdipoR->AMPK Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Antioxidant_Defense Enhanced Antioxidant Defense Autophagy->Antioxidant_Defense Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment InVitro_Assays Chemical Assays (DPPH, ABTS, ORAC) Cell_Culture Cell-based Assays (e.g., ROS measurement in cells) InVitro_Assays->Cell_Culture Initial Screening Animal_Models Animal Models of Oxidative Stress (e.g., d-galactose induced aging) Cell_Culture->Animal_Models Mechanistic Insights Biomarker_Analysis Biomarker Analysis (MDA, SOD, CAT, GSH-Px) Animal_Models->Biomarker_Analysis Physiological Relevance Pathway_Analysis Signaling Pathway Analysis (Western Blot, PCR) Biomarker_Analysis->Pathway_Analysis Molecular Mechanisms

References

A Comparative Guide to the Stability of Cyanidin 3-Sophoroside and Other Anthocyanins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative stability of Cyanidin 3-sophoroside and other common anthocyanins, supported by experimental data. Understanding the stability of these natural pigments is crucial for their application in research, pharmaceuticals, and as natural colorants.

Anthocyanin stability is a critical factor influencing their efficacy and application.[1] The inherent chemical lability of anthocyanins can lead to rapid color fading, structural degradation, and compromised bioactivity.[1] Stability is influenced by a multitude of factors including pH, temperature, light, oxygen, and the presence of other compounds.[1][2] This guide will delve into a comparative analysis of Cyanidin 3-sophoroside's stability against other significant anthocyanins, providing quantitative data and detailed experimental methodologies.

Comparative Stability of Anthocyanins

While direct and extensive comparative data for Cyanidin 3-sophoroside is limited, its structural similarity to Cyanidin 3-glucoside (differing by an additional glucose moiety) allows for informed comparisons. Glycosylation, in general, tends to increase the stability of the anthocyanidin core. The additional sugar in Cyanidin 3-sophoroside may confer slightly different stability characteristics compared to its monosaccharide counterpart.

Thermal Stability

Thermal degradation is a significant factor during processing and storage. The stability of anthocyanins generally decreases with increasing temperature.

Table 1: Comparative Thermal Degradation of Various Anthocyanins

AnthocyaninConditionsHalf-life (t½) in minutesDegradation Rate Constant (k) (min⁻¹)Reference
Cyanidin-3-glucoside80°C80.180.00865[3]
Cyanidin-3-glucoside95°C73.760.0093
Cyanidin-3-glucosylrutinoside80°C32.102.2 x 10⁻²
Cyanidin-3-rutinoside80°C45.691.5 x 10⁻²
Cyanidin-3-glucoside80°C, pH 3.0~3860.0018
Cyanidin-3-glucoside80°C, pH 6.0~1090.0063
Cyanidin55°C, pH 7.0>300 (96.47% remaining after 10 min)-
Cyanidin-3-glucoside55°C, pH 7.0<300 (78.83% remaining after 10 min)-

Note: Data for Cyanidin 3-sophoroside is not explicitly available in the reviewed literature. Comparisons are drawn from the closely related Cyanidin 3-glucoside.

pH Stability

The color and stability of anthocyanins are highly dependent on the pH of the solution. At low pH values (typically below 3), anthocyanins exist predominantly in their stable, colored flavylium cation form. As the pH increases, they undergo structural transformations to less stable and colorless forms.

Table 2: pH-Dependent Stability of Cyanidin and its Glycosides

AnthocyaninpHStability ObservationReference
Cyanidin2.027% remained unchanged after 8 hours at 25°C
Cyanidin-3-glucoside2.099% remained unchanged after 8 hours at 25°C
Cyanidin-3-glucoside4.0More stable than Cyanidin
Cyanidin-3-glucoside7.0Less stable than Cyanidin
Cyanidin 3-sophoroside1.0 - 5.7Hue angle (H°) decreased with increasing pH
Cyanidin 3-glucoside1.0 - 5.7Hue angle (H°) decreased with increasing pH

Note: The sophoroside substitution at the 3-position of cyanidin has been observed to have no significant effect on the spectral characteristics and color indices, with the exception of molar absorptivity and chroma value, when compared to the glucoside.

Experimental Protocols

Accurate assessment of anthocyanin stability requires standardized and robust experimental protocols. The following are key methodologies cited in the literature.

Total Monomeric Anthocyanin Content by pH Differential Method

This is a rapid and simple spectrophotometric method for determining the total monomeric anthocyanin concentration. It is based on the structural transformation of anthocyanins with a change in pH, where they are colored at pH 1.0 and colorless at pH 4.5.

Protocol:

  • Reagent Preparation:

    • pH 1.0 buffer: 0.025 M potassium chloride. Adjust pH to 1.0 with HCl.

    • pH 4.5 buffer: 0.4 M sodium acetate. Adjust pH to 4.5 with HCl.

  • Sample Preparation:

    • Dilute the anthocyanin extract with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at the wavelength of maximum absorption (λvis-max).

    • Prepare a second dilution of the sample with the pH 4.5 buffer using the same dilution factor.

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate for 15-20 minutes.

    • Measure the absorbance of both the pH 1.0 and pH 4.5 dilutions at λvis-max and at 700 nm (to correct for haze).

  • Calculation:

    • The absorbance (A) of the sample is calculated as: A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5.

    • The monomeric anthocyanin pigment concentration (mg/L) is calculated as: (A x MW x DF x 1000) / (ε x l), where MW is the molecular weight of the anthocyanin, DF is the dilution factor, ε is the molar absorptivity, and l is the pathlength in cm.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying individual anthocyanins, allowing for a more detailed analysis of stability.

General Protocol:

  • Sample Preparation:

    • Extract anthocyanins from the source material using an appropriate solvent, often acidified methanol.

    • Filter the extract through a 0.22 or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous acidic solution (e.g., formic acid or phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Detector: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the elution of anthocyanins at their λvis-max (around 520 nm).

    • Temperature: The column oven temperature is typically maintained between 25-40°C.

  • Stability Study:

    • Subject the anthocyanin solutions to the desired stress conditions (e.g., different temperatures, pH values, or light exposure) for specific time intervals.

    • At each time point, inject an aliquot of the sample into the HPLC system.

    • Quantify the peak area of the anthocyanin of interest to determine its degradation over time.

  • Kinetic Analysis:

    • Plot the natural logarithm of the anthocyanin concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope, and the half-life (t½) can be calculated as 0.693/k.

Visualizing Anthocyanin Stability and Analysis

Factors Influencing Anthocyanin Degradation

The stability of anthocyanins is a complex interplay of various environmental and structural factors.

G Factors Influencing Anthocyanin Stability cluster_environmental Environmental Factors cluster_structural Structural Factors cluster_matrix Matrix Effects Anthocyanin Anthocyanin pH pH Anthocyanin->pH Temperature Temperature Anthocyanin->Temperature Light Light Anthocyanin->Light Oxygen Oxygen Anthocyanin->Oxygen Aglycone Aglycone Structure (e.g., Cyanidin, Delphinidin) Anthocyanin->Aglycone Glycosylation Glycosylation (Sugar moiety type and position) Anthocyanin->Glycosylation Acylation Acylation Anthocyanin->Acylation Copigmentation Copigmentation Anthocyanin->Copigmentation MetalIons Metal Ions Anthocyanin->MetalIons Enzymes Enzymes Anthocyanin->Enzymes

Caption: Key factors affecting the stability of anthocyanin molecules.

Experimental Workflow for Anthocyanin Stability Assessment

A systematic workflow is essential for the reliable evaluation of anthocyanin stability.

G Experimental Workflow for Anthocyanin Stability Assessment Start Start Extraction Anthocyanin Extraction and Purification Start->Extraction Characterization Initial Characterization (HPLC, Spectrophotometry) Extraction->Characterization Stress Application of Stress Conditions (Temperature, pH, Light) Characterization->Stress Sampling Time-course Sampling Stress->Sampling Analysis Analysis of Samples (HPLC, pH Differential Method) Sampling->Analysis Data Data Analysis (Kinetics, Half-life Calculation) Analysis->Data End End Data->End

Caption: A typical workflow for conducting anthocyanin stability studies.

Conclusion

The stability of Cyanidin 3-sophoroside, like other anthocyanins, is a multifaceted property influenced by its chemical structure and surrounding environment. While direct comparative data is emerging, insights from the closely related Cyanidin 3-glucoside suggest that glycosylation plays a crucial role in enhancing stability, particularly at acidic pH. For researchers and professionals in drug development, a thorough understanding of these stability profiles is paramount for harnessing the full potential of these bioactive compounds. The provided experimental protocols offer a foundation for conducting rigorous and comparative stability assessments.

References

A Comparative Analysis of the Bioavailability of Cyanidin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of various cyanidin glycosides, a class of anthocyanins responsible for the red, purple, and blue pigments in many fruits and vegetables. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for evaluating their potential health benefits and for the development of new therapeutic agents. This document summarizes key pharmacokinetic data from preclinical and clinical studies, details the experimental methodologies used, and visualizes the metabolic pathways involved.

Quantitative Bioavailability Data

The bioavailability of cyanidin glycosides is influenced by the type and number of sugar moieties attached to the cyanidin aglycone. The following table summarizes key pharmacokinetic parameters for several common cyanidin glycosides. It is important to note that direct comparisons should be made with caution due to variations in study design, including the species studied, dosage, and analytical methods employed.

Cyanidin GlycosideSpeciesDoseCmaxTmaxAUCAbsolute/Relative Bioavailability (%)Reference
Cyanidin-3-glucoside (C3G) Human500 mg (¹³C₅-labeled)141 ± 70 nM (for ¹³C₅-C3G)1.8 ± 0.2 h279 ± 170 nM·h12.4% (relative, based on ¹³C recovery)[1]
Human2.7 mg/kg11 µg/L (24 nmol/L)0.5 h--[2]
Rat300 mg/kg (from Black Rice Extract)~1.5 µg/mL0.5 h~2 µg·h/mL~0.5-1.5%[3]
Rat320 mg/kg1563 µg/L (3490 nmol/L)0.25 h--[2]
Cyanidin-3-rutinoside (C3R) RatPart of wild mulberry extractReached maximum concentration at 15 minutes0.25 hPlasma AUC(0-8h): 2.76 ± 0.88 µg·h/mL-[4]
Cyanidin-3,5-diglucoside (C3,5G) Human3.57 g total anthocyanins (from Elderberry Juice)-< 1.0 h (based on max excretion rate)-0.16% (urinary excretion)
Rat40 mg/kg195 µg/L (320 nmol/L)0.25 h--
Cyanidin-3-sambubioside (C3S) Human3.57 g total anthocyanins (from Elderberry Juice)-< 1.0 h (based on max excretion rate)-0.05% (urinary excretion)
Cyanidin-3-galactoside (C3Gal) RatIntravenous--AUC last: 13.84 mg·L⁻¹·h-
Cyanidin-3-arabinoside (C3A) RatIntravenous--AUC last: 9.13 mg·L⁻¹·h-

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Note that the data for C3Gal and C3A are from intravenous administration and therefore do not reflect oral bioavailability.

Experimental Protocols

The data presented in this guide are derived from studies employing various methodologies to assess the bioavailability of cyanidin glycosides. Below are detailed descriptions of the key experimental protocols typically used in such research.

Animal Studies (Rat Model)
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are typically housed in controlled environments with regulated light-dark cycles and access to standard chow and water. Prior to the administration of cyanidin glycosides, rats are often fasted overnight to ensure an empty gastrointestinal tract.

  • Test Substance Administration: Pure cyanidin glycosides or plant extracts rich in specific glycosides are administered orally via gavage. The dosage can vary significantly between studies.

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) from the tail vein or via cannulation of the carotid artery. Plasma is separated by centrifugation. Urine and feces may also be collected over a 24-hour period in metabolic cages. At the end of the study, tissues such as the liver and kidneys may be harvested.

  • Sample Preparation: Plasma samples are typically acidified to stabilize the anthocyanins and then subjected to solid-phase extraction (SPE) to remove proteins and other interfering substances.

  • Analytical Method: Quantification of cyanidin glycosides and their metabolites is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). A C18 column is commonly used for separation, with a gradient elution system involving acidified water and an organic solvent like acetonitrile. The MS/MS is operated in positive ionization mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent glycosides and their metabolites.

Human Clinical Studies
  • Study Population: Healthy human volunteers are recruited. Exclusion criteria often include smoking, use of medication, and consumption of anthocyanin-rich foods for a certain period before and during the study.

  • Study Design: A randomized crossover design is frequently employed, where each participant receives both the cyanidin glycoside treatment and a placebo in a random order, with a washout period in between.

  • Test Substance Administration: Participants consume a single oral dose of a cyanidin glycoside-rich food, extract, or pure compound, often in a beverage or capsule form.

  • Sample Collection: Blood samples are collected at various time points before and after consumption (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours). Urine is typically collected over a 24-hour period.

  • Sample Analysis: Similar to animal studies, plasma and urine samples are processed and analyzed by HPLC-MS/MS to determine the concentrations of the parent cyanidin glycosides and their metabolites.

Visualizing the Metabolic Journey of Cyanidin Glycosides

The absorption and metabolism of cyanidin glycosides is a complex process involving various transporters and enzymatic reactions. The following diagrams illustrate the key pathways.

Cyanidin_Glycoside_Absorption_and_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation Cyanidin-Glycoside Cyanidin-Glycoside SGLT1 SGLT1 Cyanidin-Glycoside->SGLT1 Na+ dependent GLUT2 GLUT2 Cyanidin-Glycoside->GLUT2 Cyanidin-Glycoside_intracellular Cyanidin-Glycoside SGLT1->Cyanidin-Glycoside_intracellular GLUT2->Cyanidin-Glycoside_intracellular Cyanidin_Aglycone Cyanidin_Aglycone Cyanidin-Glycoside_intracellular->Cyanidin_Aglycone Hydrolysis by β-glucosidases Phase_II_Enzymes UGTs, SULTs, COMT Cyanidin-Glycoside_intracellular->Phase_II_Enzymes To_Liver To Liver for Further Metabolism Cyanidin-Glycoside_intracellular->To_Liver Intact Glycoside Cyanidin_Aglycone->Phase_II_Enzymes Metabolites Glucuronidated, Sulfated, Methylated Metabolites Phase_II_Enzymes->Metabolites Metabolites->To_Liver

Caption: Intestinal absorption and metabolism of cyanidin glycosides.

The experimental workflow for a typical bioavailability study is outlined below, from administration to data analysis.

Experimental_Workflow_Bioavailability Admin Oral Administration of Cyanidin Glycoside Sample Serial Blood & Urine Collection Admin->Sample Process Sample Processing (Centrifugation, SPE) Sample->Process Analysis HPLC-MS/MS Analysis Process->Analysis Data Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->Data Result Bioavailability Assessment Data->Result

Caption: Experimental workflow for cyanidin glycoside bioavailability studies.

References

A Comparative Guide to Anthocyanin Extraction Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Anthocyanins, a class of water-soluble flavonoids, are of significant interest to the pharmaceutical and food industries due to their vibrant colors and potent antioxidant properties. The efficient extraction of these bioactive compounds from plant matrices is a critical first step in research, development, and commercialization. The choice of extraction method profoundly impacts the yield, purity, and stability of the final anthocyanin extract. This guide provides an objective comparison of common and novel extraction techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific application.

Principles of Anthocyanin Extraction

The fundamental principle of anthocyanin extraction involves the mass transfer of these polar molecules from the plant material into a solvent.[1] The efficiency of this process is governed by factors such as the choice of solvent, temperature, time, and the physical and chemical properties of the plant matrix.[2][3] To enhance extraction efficiency and preserve the integrity of the anthocyanins, various conventional and modern techniques have been developed.

Comparison of Extraction Methods

This guide focuses on four prominent methods: Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Each method is evaluated based on its mechanism, efficiency, and practical considerations.

Conventional Solvent Extraction (CSE)

Conventional solvent extraction, also known as solid-liquid extraction or maceration, is the most traditional and widely used method.[1][4] It relies on the principle of "like dissolves like," where polar solvents are used to solubilize the polar anthocyanin molecules.

Advantages:

  • Simple and requires readily available equipment.

  • Well-understood and widely documented procedure.

Disadvantages:

  • Often requires long extraction times and large volumes of organic solvents.

  • The use of heat to increase efficiency can lead to the thermal degradation of anthocyanins.

  • Methanol, while an efficient solvent, is toxic and not suitable for food or pharmaceutical applications.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of these bubbles generate localized high pressure and temperature, disrupting plant cell walls and enhancing the penetration of the solvent into the matrix, thereby increasing the mass transfer of anthocyanins.

Advantages:

  • Significantly reduces extraction time and solvent consumption compared to CSE.

  • Can be performed at lower temperatures, minimizing the thermal degradation of anthocyanins.

  • Considered a "green" extraction technique due to its efficiency and reduced energy consumption.

Disadvantages:

  • The high intensity of ultrasound can potentially degrade anthocyanin structures if not properly controlled.

  • Scalability for large industrial applications can be a challenge.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant material. The polar molecules within the sample, including water and anthocyanins, absorb microwave energy, leading to rapid and localized heating. This internal heating creates pressure that ruptures the plant cells, facilitating the release of anthocyanins into the solvent.

Advantages:

  • Extremely rapid extraction, often completed in minutes.

  • Requires less solvent compared to conventional methods.

  • Provides higher extraction yields in a shorter time.

Disadvantages:

  • Overheating can lead to the degradation of thermolabile anthocyanins.

  • The choice of solvent is limited to those that are transparent to or absorb microwaves.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ has high diffusivity and low viscosity, allowing it to penetrate the plant matrix effectively. By adding a polar co-solvent like ethanol, the polarity of the supercritical fluid can be modified to efficiently extract polar compounds like anthocyanins.

Advantages:

  • Environmentally friendly, as it primarily uses non-toxic and non-flammable CO₂.

  • The solvent can be easily removed from the extract by depressurization, resulting in a solvent-free product.

  • Highly selective, as the solvent properties can be tuned by changing pressure and temperature.

Disadvantages:

  • High initial investment cost for the specialized equipment.

  • Pure supercritical CO₂ is non-polar and requires the addition of a polar co-solvent to extract anthocyanins effectively.

Quantitative Data Comparison

The following table summarizes experimental data from various studies, comparing the performance of different extraction methods for anthocyanins from various plant sources.

Extraction MethodPlant SourceSolventTemperature (°C)TimeTotal Anthocyanin Content (TAC) / YieldReference
CSE Red Onion PeelsAcidified Ethanol (0.01% HCl)Ambient-Highest among tested solvents
CSE Red Onion PeelsAcidified Methanol (0.01% HCl)Ambient-Second highest among tested solvents
UAE Mulberry63.8% Methanol with 1% TFA43.240 min64.70 ± 0.45 mg/g
UAE Black Beans64% Ethanol3030 min86.20 ± 0.63 mg C3GE/100g
UAE Red Rose PetalsEthanol-0.1 N HCl (80:20 v/v)303 x 15 min320.4 mg/100g
MAE Jabuticaba By-Products38% Methanol in water (pH 6)8110 min9.70 ± 0.28 mg/g
MAE Red Cabbage50/50 (v/v) Ethanol-water-10 min220.0 mg cyanidin-3-glycoside/L
MAE Mulberry39% Ethanol, 13% Ammonium Sulfate323 min85.22% recovery
SFE Black BeansCO₂ with Ethanol-water (50% v/v) co-solvent6060 min2.99 mg C3GE/g bean coat
SFE Haskap Berry PulpCO₂ with water as co-solvent6515 min static, 20 min dynamic52.7% yield
SFE Jamun Fruit PulpCO₂ with Ethanol as co-solvent--Optimized for high yield

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Conventional Solvent Extraction (CSE) Protocol (adapted from Red Onion Peel Extraction)
  • Sample Preparation: Dry and grind red onion peels to a fine powder.

  • Solvent Preparation: Prepare an acidified ethanol solution by adding 0.01% hydrochloric acid (HCl) to ethanol.

  • Extraction: Soak a known weight of the powdered sample in the acidified ethanol at a specified solid-to-liquid ratio.

  • Agitation: Agitate the mixture for a defined period at room temperature.

  • Separation: Separate the extract from the solid residue by filtration or centrifugation.

  • Analysis: Determine the total anthocyanin content of the extract using a suitable analytical method, such as the pH differential method.

Ultrasound-Assisted Extraction (UAE) Protocol (adapted from Mulberry Extraction)
  • Sample Preparation: Obtain dried mulberry powder.

  • Solvent Preparation: Prepare a solution of 63.8% methanol containing 1% (v/v) trifluoroacetic acid (TFA).

  • Extraction: Place a known amount of mulberry powder in an extraction vessel with the solvent at a liquid-to-solid ratio of 23.8 (v/w).

  • Sonication: Submerge the extraction vessel in an ultrasonic bath and sonicate for 40 minutes at a controlled temperature of 43.2°C.

  • Separation: Centrifuge the mixture to separate the supernatant (extract) from the solid residue.

  • Analysis: Analyze the supernatant for total anthocyanin content.

Microwave-Assisted Extraction (MAE) Protocol (adapted from Jabuticaba By-Products Extraction)
  • Sample Preparation: Use dried and powdered jabuticaba peels.

  • Solvent Preparation: Prepare a solution of 38% methanol in water and adjust the pH to 6.

  • Extraction: Mix the sample with the solvent at a ratio of 4.7 mg/mL in a microwave-safe extraction vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor and irradiate for 10 minutes at a controlled temperature of 81°C.

  • Separation: After extraction, filter the mixture to separate the extract.

  • Analysis: Quantify the total anthocyanin content in the filtrate.

Supercritical Fluid Extraction (SFE) Protocol (adapted from Black Bean Extraction)
  • Sample Preparation: Use whole or ground black beans.

  • Loading: Load a known weight of the sample into the extraction cell of the SFE system.

  • Co-solvent: Prepare an ethanol-water (50% v/v) solution as the co-solvent.

  • Extraction: Pressurize the system with CO₂ to 300 bar and heat to 60°C. Introduce the co-solvent at a defined flow rate. The extraction is carried out for 60 minutes.

  • Collection: Depressurize the system to separate the CO₂ from the extract, which is collected in a vessel.

  • Analysis: Analyze the collected extract for its total anthocyanin content.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a comparative relationship between the extraction methods.

ExperimentalWorkflow_CSE start Start prep Sample Preparation (Drying, Grinding) start->prep mix Mixing with Solvent prep->mix macerate Maceration / Soaking (Agitation) mix->macerate separate Separation (Filtration / Centrifugation) macerate->separate extract Anthocyanin Extract separate->extract end End extract->end

Caption: Conventional Solvent Extraction (CSE) Workflow.

ExperimentalWorkflow_UAE start Start prep Sample Preparation start->prep mix Mixing with Solvent prep->mix sonicate Ultrasonication (Acoustic Cavitation) mix->sonicate separate Separation (Filtration / Centrifugation) sonicate->separate extract Anthocyanin Extract separate->extract end End extract->end

Caption: Ultrasound-Assisted Extraction (UAE) Workflow.

ExperimentalWorkflow_MAE start Start prep Sample Preparation start->prep mix Mixing with Solvent in Microwave Vessel prep->mix irradiate Microwave Irradiation (Rapid Heating) mix->irradiate separate Separation (Filtration / Centrifugation) irradiate->separate extract Anthocyanin Extract separate->extract end End extract->end

Caption: Microwave-Assisted Extraction (MAE) Workflow.

ExperimentalWorkflow_SFE start Start prep Sample Preparation start->prep load Loading into Extraction Vessel prep->load extract_step Extraction with Supercritical CO2 + Co-solvent load->extract_step depressurize Depressurization (Solvent Removal) extract_step->depressurize extract Solvent-Free Anthocyanin Extract depressurize->extract end End extract->end

Caption: Supercritical Fluid Extraction (SFE) Workflow.

MethodComparison center Extraction Methods UAE UAE center->UAE High Efficiency SFE SFE center->SFE Eco-Friendly CSE CSE CSE->center Low Cost MAE MAE MAE->center Very Fast

References

Safety Operating Guide

Proper Disposal of Cyanidin 3-Sophoroside (Hydrochloride): A Laboratory Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Cyanidin 3-sophoroside (hydrochloride), a non-hazardous substance, ensuring operational safety and regulatory adherence.

While Cyanidin 3-sophoroside (hydrochloride) is not classified as a hazardous substance under Regulation (EC) No 1272/2008, proper disposal protocols should still be followed to maintain a safe laboratory environment and comply with local regulations.[1] The following procedures outline the recommended disposal pathway.

Summary of Key Data

For quick reference, the following table summarizes the essential identification and safety information for Cyanidin 3-sophoroside (hydrochloride).

PropertyValue
Chemical Name Cyanidin-3-O-sophoroside chloride
CAS Number 38820-68-7, 18376-31-3
Appearance Solid, Off-white
Odor Odorless
Hazard Classification Not a hazardous substance or mixture
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
Storage Temperature -20°C

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of Cyanidin 3-sophoroside (hydrochloride).

G cluster_0 Disposal of Cyanidin 3-Sophoroside (Hydrochloride) start Start: Unused or Waste Cyanidin 3-sophoroside (hydrochloride) decision_small Small Quantity? start->decision_small spill_cleanup Spill Cleanup start->spill_cleanup disposal_household Dispose with Regular Laboratory Trash (Solid Waste) decision_small->disposal_household Yes decision_solution Is it in Solution? decision_small->decision_solution No (Large Quantity) disposal_sewer Dispose Down Sanitary Sewer with Copious Amounts of Water decision_solution->disposal_sewer Yes (Aqueous, Non-hazardous) disposal_prof Package for Professional Waste Disposal Service decision_solution->disposal_prof No (Solid or in Solvent) spill_procedure Follow Spill Cleanup Protocol: - Avoid dust formation - Place in sealed container - Wash area with soap and water spill_cleanup->spill_procedure

Caption: Disposal workflow for Cyanidin 3-sophoroside (hydrochloride).

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses and gloves. Although not classified as hazardous, it is good laboratory practice to avoid direct contact with any chemical.[1]

2. Spill Management: In the event of a spill, take the following steps:

  • Avoid generating dust.[1]

  • Carefully sweep the solid material and place it into a sealed container for disposal.

  • Wash the contaminated area thoroughly with soap and water.[1]

3. Disposal of Small Quantities (Solid): For smaller research-scale quantities, the non-hazardous nature of Cyanidin 3-sophoroside (hydrochloride) may allow for disposal with regular laboratory solid waste. However, always consult and adhere to your institution's specific waste disposal guidelines. Some institutions may still require it to be collected as chemical waste.

4. Disposal of Larger Quantities (Solid): For larger quantities, it is recommended to:

  • Collect the solid waste in a clearly labeled, sealed container.

  • Arrange for disposal through a licensed professional waste disposal service.[1] This ensures compliance with local and national regulations.

5. Disposal of Solutions:

  • Aqueous Solutions: If dissolved in water, small quantities of non-hazardous solutions can often be disposed of down the sanitary sewer with copious amounts of running water. This is a common procedure for non-hazardous laboratory waste.

  • Solvent Solutions: If dissolved in a solvent, the disposal method is dictated by the hazards of the solvent. This waste must be collected in a properly labeled solvent waste container and disposed of as hazardous waste according to your institution's protocols. Do not dispose of solutions containing organic solvents down the drain.

6. Disposal of Empty Containers:

  • Triple-rinse the empty container with a suitable solvent (e.g., water for aqueous solutions).

  • Collect the rinsate for proper disposal (as described in step 5).

  • Deface or remove the original label.

  • The clean, empty container can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.

By following these procedures, researchers can ensure the safe and compliant disposal of Cyanidin 3-sophoroside (hydrochloride), contributing to a secure and environmentally responsible laboratory setting. Always prioritize your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Cyanidin 3-sophoroside (hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Cyanidin 3-sophoroside (hydrochloride). Adherence to these procedures is vital for ensuring personal safety and proper management of the chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Cyanidin 3-sophoroside (hydrochloride) is generally not classified as a hazardous substance[1]. However, as a good laboratory practice, exposure should be minimized. The primary risks are associated with the inhalation of dust and direct contact with skin and eyes[1].

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles.
Hand Protection Nitrile glovesPrevents skin contact. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1].
Body Protection Laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH (US) or CEN (EU) approved respirator is recommended[1].Minimizes inhalation of fine particles.

Step-by-Step Handling Protocol

Preparation:

  • Read and understand the Safety Data Sheet (SDS) for Cyanidin 3-sophoroside (hydrochloride) before starting any work.

  • Ensure a clean and organized workspace.

  • Verify that an eyewash station and safety shower are accessible.

  • Assemble all necessary equipment and reagents.

Handling:

  • Work in a well-ventilated area, such as a fume hood, to avoid the accumulation of dust.

  • Don the appropriate PPE as specified in the table above.

  • To avoid creating dust, handle the solid compound gently. Do not crush or grind the material outside of a controlled environment.

  • When weighing the compound, use a balance with a draft shield.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing. This compound is soluble in DMSO and other organic solvents[2].

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.

  • Place the spilled material into a labeled, sealed container for disposal.

  • Clean the spill area with a damp cloth or paper towel. Dispose of cleaning materials in the same sealed container.

  • For large spills, contact your institution's environmental health and safety department.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light.

  • The recommended storage temperature is -20°C.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Non-recyclable surplus and solutions should be sent to a licensed professional waste disposal service.

  • Contaminated packaging should be disposed of in the same manner as the product itself.

Workflow for Handling Cyanidin 3-sophoroside (hydrochloride)

G Figure 1: Safe Handling Workflow A Preparation - Review SDS - Assemble PPE - Prepare Workspace B Handling - Work in Ventilated Area - Wear Appropriate PPE - Handle Gently to Avoid Dust A->B C Spill/Emergency - Evacuate & Secure Area - Use Spill Kit - Follow First Aid B->C If Spill Occurs F Post-Handling - Clean Workspace - Wash Hands Thoroughly B->F D Storage - Tightly Sealed Container - Cool, Dry, Dark Place - Store at -20°C E Disposal - Follow Regulations - Use Licensed Disposal Service - Dispose of Contaminated Packaging F->D F->E

Caption: Figure 1: Safe Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.